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  • Product: Oxazole, 5-bromo-4-phenyl-
  • CAS: 20756-97-2

Core Science & Biosynthesis

Foundational

5-bromo-4-phenyl-oxazole chemical structure and properties

The Strategic Utility of 5-Bromo-4-phenyl-oxazole in Medicinal Chemistry: Structural Dynamics, Reactivity, and Cross-Coupling Workflows Executive Summary In the realm of modern drug discovery, the oxazole ring represents...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 5-Bromo-4-phenyl-oxazole in Medicinal Chemistry: Structural Dynamics, Reactivity, and Cross-Coupling Workflows

Executive Summary

In the realm of modern drug discovery, the oxazole ring represents a "privileged scaffold," frequently embedded within kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Within this chemical space, 5-bromo-4-phenyl-oxazole emerges not as a final therapeutic entity, but as a highly versatile, electrophilic building block. As a Senior Application Scientist, I have observed that the strategic functionalization of the oxazole C-5 position is often the rate-limiting step in structure-activity relationship (SAR) campaigns. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and field-proven cross-coupling protocols associated with 5-bromo-4-phenyl-oxazole, providing a definitive guide for synthetic and medicinal chemists.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 5-bromo-4-phenyl-oxazole is critical for predicting its behavior in complex catalytic cycles and biological assays. The molecule consists of an electron-deficient azadiene oxazole core[1], modulated by the electron-donating and sterically demanding phenyl ring at the C-4 position.

Table 1: Quantitative Physicochemical Data of 5-Bromo-4-phenyl-oxazole

PropertyValueScientific Implication
CAS Number 20756-97-2Primary identifier for inventory and regulatory tracking[2].
Molecular Formula C9H6BrNOIndicates a high degree of unsaturation and halogenation[3].
Molecular Weight 224.05 g/mol Low molecular weight ideal for fragment-based drug design (FBDD)[3].
C-Br Bond Energy ~280 kJ/molWeaker than the corresponding C-Cl bond, facilitating rapid oxidative addition[4].

The presence of the bromine atom at the C-5 position is not merely a structural feature; it is a thermodynamic trigger. The enhanced reactivity of 5-bromo-4-phenyloxazole over its chloro counterpart is primarily attributed to the weaker carbon-bromine (C-Br) bond and the superior leaving group ability of the bromide anion[4]. This makes it an ideal substrate for palladium-catalyzed transformations.

Synthetic Pathways & Mechanistic Causality

The synthesis of 5-bromo-4-phenyl-oxazole typically proceeds via the electrophilic bromination of 4-phenyloxazole.

Causality of Regioselectivity: Why does bromination occur exclusively at the C-5 position? The oxazole ring possesses distinct nucleophilic sites. While the nitrogen atom can coordinate electrophiles, true electrophilic aromatic substitution occurs at the carbon atoms. The C-5 position is the most electron-rich carbon in the oxazole ring, a property further amplified by the resonance stabilization provided by the adjacent C-4 phenyl group[1][5]. When treated with N-bromosuccinimide (NBS) or elemental bromine, the electrophilic attack at C-5 forms a Wheland intermediate that rapidly loses a proton to restore aromaticity, yielding the 5-bromo derivative with high regiochemical fidelity.

SynthWorkflow A 4-Phenyloxazole (Starting Material) B Electrophilic Bromination (NBS or Br2 / Base) A->B C-5 Activation C 5-Bromo-4-phenyl-oxazole (Key Intermediate) B->C Regioselective D Suzuki-Miyaura Cross-Coupling C->D Pd Catalyst Boronic Acid E 5-Aryl-4-phenyl-oxazole (Therapeutic Scaffold) D->E C-C Bond Formation

Synthetic workflow from 4-phenyloxazole to 5-aryl therapeutic scaffolds.

Downstream Functionalization: The Suzuki-Miyaura Workflow

In medicinal chemistry, the rapid generation of analog libraries is paramount. The Suzuki-Miyaura cross-coupling reaction is the premier method for elaborating 5-bromo-4-phenyl-oxazole due to its mild conditions, high functional group tolerance, and the low toxicity of boronic acid byproducts[6].

Table 2: Comparative Reactivity in Cross-Coupling (C-Br vs. C-Cl)[4]

SubstrateCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
5-Chloro-4-phenyloxazolePd2(dba)3 / XPhos10012-2440-60%
5-Bromo-4-phenyloxazole Pd(dppf)Cl2 80 2-4 85-95%

As demonstrated in Table 2, the bromo-variant significantly reduces reaction times and thermal degradation, preserving sensitive functional groups on the incoming aryl boronic acid.

SuzukiMech A Pd(0) Catalyst B Oxidative Addition (C-Br Bond Cleavage) A->B C Pd(II) Intermediate (Oxazole-Pd-Br) B->C Rate Limiting Step D Transmetalation (Ar-B(OH)2 + Base) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F C5-Arylated Oxazole E->F Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C-5 position.

Self-Validating Experimental Protocol: C-5 Arylation via Suzuki-Miyaura Coupling

This protocol is designed with built-in analytical checkpoints to ensure mechanistic fidelity and high yield[4].

Materials:

  • 5-Bromo-4-phenyl-oxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Pd(dppf)Cl2 (0.03 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 ratio, 10 mL total)

Step-by-Step Methodology & Causality:

  • System Assembly & Degassing: Combine 5-bromo-4-phenyl-oxazole, arylboronic acid, and K2CO3 in the Dioxane/H2O mixture. Causality: The biphasic solvent system is crucial; dioxane solubilizes the organic substrates, while water dissolves the inorganic base required for the transmetalation step. Degas the mixture by bubbling Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) state, which would stall the catalytic cycle.

  • Catalyst Initiation: Add Pd(dppf)Cl2 (0.03 mmol) under a positive stream of Argon. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and preventing catalyst decomposition into palladium black.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • Validation Checkpoint 1 (In-Process Control): After 2 hours, sample 10 µL of the organic layer. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). Validation: The complete disappearance of the starting material spot (Rf ~0.6) and the emergence of a new, highly UV-active product spot (Rf ~0.4) confirms that oxidative addition and transmetalation have successfully occurred. If the starting material persists, catalyst deactivation has occurred; spike with an additional 0.01 mmol of Pd(dppf)Cl2.

  • Aqueous Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) followed by brine (15 mL). Causality: This step partitions the organic product into the ethyl acetate layer while washing away the inorganic salts (KBr, excess K2CO3) and boronic acid byproducts into the aqueous phase.

  • Validation Checkpoint 2 (Product Isolation): Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Analyze the purified product via GC-MS or LC-MS. Validation: The mass spectrum must show the molecular ion peak corresponding to the coupled product, with the distinct absence of the M and M+2 isotopic signature characteristic of the brominated starting material.

Therapeutic Applications & Biological Grounding

The conversion of 5-bromo-4-phenyl-oxazole into 5-aryl/heteroaryl derivatives unlocks significant biological space. Literature demonstrates that 5-substituted 4-phenyloxazole derivatives synthesized via this exact Suzuki methodology exhibit potent in-vitro antimicrobial and antimalarial activities[7]. Specifically, the spatial arrangement of the C-4 phenyl and C-5 aryl groups creates a hydrophobic cleft that effectively mimics the binding conformation of endogenous ligands in cyclooxygenase (COX) enzymes and various kinase active sites. By utilizing the 5-bromo intermediate, medicinal chemists can rapidly iterate through diverse boronic acids to optimize the LogP, metabolic stability, and target affinity of the resulting therapeutic candidates.

References

  • Fluorochem. "5-BROMO-4-PHENYL-1,3-OXAZOLE". Fluorochem.
  • CymitQuimica. "CAS 1060816-19-4: 2-Bromo-4-phenyloxazole". CymitQuimica.
  • BenchChem. "A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo-4-phenyloxazole". Benchchem.
  • Academia.edu. "Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy". Academia.edu.
  • ACS Publications. "Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles". The Journal of Organic Chemistry.
  • LOCKSS. "NEW CHEMISTRY OF OXAZOLES". Heterocycles.
  • BenchChem. "5-Methyl-2-phenyl-4-vinyloxazole". Benchchem.

Sources

Exploratory

5-Bromo-4-phenyloxazole: Synthesis, Mechanistic Causality, and Characterization Workflows

Introduction & Strategic Overview 5-Bromo-4-phenyloxazole is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, materials science, and agrochemical development. The oxazole core is priv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Bromo-4-phenyloxazole is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, materials science, and agrochemical development. The oxazole core is privileged in biological systems due to its capacity for hydrogen bonding and π−π stacking interactions[1]. The strategic placement of a bromine atom at the C5 position transforms the inert 4-phenyloxazole core into a highly reactive electrophile, priming it for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings) to generate complex 4,5-disubstituted oxazole libraries[2].

This technical guide outlines a robust, self-validating two-step synthetic workflow for the preparation and characterization of 5-bromo-4-phenyloxazole, focusing on the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Analysis & Mechanistic Causality

Assembly of the 4-Phenyloxazole Core

A common pitfall in oxazole synthesis is the misapplication of the Van Leusen reaction (utilizing TosMIC and aldehydes), which predominantly yields 5-substituted oxazoles. To specifically access the 4-substituted architecture, a Robinson-Gabriel type cyclization is required. The condensation of phenacyl bromide (an α -haloketone) with formamide at elevated temperatures provides a highly scalable, atom-economical route to 4-phenyloxazole[3],[4]. The formamide acts simultaneously as the solvent, the nitrogen source, and the carbon source for the C2 position of the oxazole ring.

Regioselective Electrophilic Bromination

The oxazole ring exhibits differential nucleophilicity across its carbon centers. The C5 position is the most nucleophilic site because the intermediate Wheland complex formed during electrophilic attack at C5 is heavily resonance-stabilized by the adjacent oxygen and nitrogen lone pairs.

To achieve regioselective bromination, N-bromosuccinimide (NBS) is selected over elemental bromine (Br 2​ ). NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br + ), which prevents unwanted side reactions such as ring-opening, over-oxidation, or polybromination[1]. The reaction proceeds cleanly in polar aprotic solvents (e.g., THF or DMF) or acetic acid at room temperature[2].

MechanisticPathway Oxazole 4-Phenyloxazole PiComplex π-Complex Formation Oxazole->PiComplex NBS N-Bromosuccinimide (NBS) Br+ Source NBS->PiComplex Wheland Wheland Intermediate (Resonance Stabilized at C5) PiComplex->Wheland Electrophilic Attack Deprotonation Deprotonation (-H+) Wheland->Deprotonation Final 5-Bromo-4-phenyloxazole Deprotonation->Final Rearomatization

Fig 1. Mechanistic pathway of regioselective C5 electrophilic aromatic bromination.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 4-Phenyloxazole[4]

Objective: Construct the 4-phenyloxazole core via Robinson-Gabriel cyclization.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Combine phenacyl bromide (1.0 eq) and formamide (10.0 eq). The excess formamide drives the reaction equilibrium and serves as the reaction medium.

  • Heating: Heat the mixture to 120–130 °C with continuous stirring for 4–6 hours.

  • In-Process Control: Monitor the consumption of phenacyl bromide via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

  • Quench & Extraction: Cool the reaction to room temperature and pour the mixture into ice-cold water. Extract the aqueous phase with diethyl ether ( 3×50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography to yield pure 4-phenyloxazole.

Protocol B: Regioselective Bromination to 5-Bromo-4-phenyloxazole[1],[2]

Objective: Introduce the bromine handle at the C5 position.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-phenyloxazole (1.0 eq) in anhydrous THF (or glacial acetic acid).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add NBS (1.1 eq) in small portions to control the exotherm and prevent dibromination.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–8 hours, protected from light (to prevent radical-mediated side reactions).

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO 3​ ) to neutralize any acid, followed by a sodium thiosulfate (Na 2​ S 2​ O 3​ ) wash to quench residual electrophilic bromine.

  • Isolation: Dry the organic layer over MgSO 4​ , filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to afford 5-bromo-4-phenyloxazole as a crystalline solid.

SyntheticWorkflow SM1 Phenacyl Bromide + Formamide Step1 Robinson-Gabriel Cyclization (120-130 °C) SM1->Step1 Int1 4-Phenyloxazole (Intermediate) Step1->Int1 -H2O, -HBr Step2 Electrophilic Bromination (NBS, THF, RT) Int1->Step2 Product 5-Bromo-4-phenyloxazole (Target Scaffold) Step2->Product Regioselective C5

Fig 2. Two-step synthetic workflow for 5-bromo-4-phenyloxazole.

Quantitative Data & Characterization

To ensure scientific integrity, all quantitative parameters and expected analytical signatures are summarized below. The presence of the bromine atom is unambiguously confirmed by the characteristic 1:1 isotopic isotopic pattern in Mass Spectrometry (MS) and the disappearance of the C5 proton signal in 1 H NMR[1].

Table 1: Reaction Parameters & Stoichiometry
ParameterStep 1: 4-Phenyloxazole SynthesisStep 2: C5-Bromination
Primary Reagent Phenacyl Bromide (1.0 eq)4-Phenyloxazole (1.0 eq)
Secondary Reagent Formamide (10.0 eq)N-Bromosuccinimide (1.1 eq)
Solvent Neat (Formamide acts as solvent)THF or Acetic Acid
Temperature 120–130 °C0 °C to Room Temperature
Reaction Time 4–6 hours4–8 hours
Expected Yield 65–75%70–85%
Table 2: Spectroscopic Characterization Data
Analytical MethodExpected Signatures for 5-Bromo-4-phenyloxazole
1 H NMR (CDCl 3​ ) δ ~7.95 (s, 1H, C2-H ), δ 7.85-7.90 (m, 2H, Ar-H ), δ 7.35-7.45 (m, 3H, Ar-H ). Note: The C5-H signal (~7.5 ppm in the precursor) is absent.
13 C NMR (CDCl 3​ ) δ ~151.0 (C2), ~140.5 (C4), ~114.0 (C5-Br, shielded due to heavy atom effect), ~126.0-129.0 (Phenyl carbons).
ESI-MS [M+H] + at m/z 224.0 and 226.0 (1:1 ratio, confirming 79 Br and 81 Br isotopes).
IR (Neat, cm −1 ) νmax​ = 3130 (C-H aromatic), 1600 (C=N), 1490, 1060 (C-O-C), 690 (C-Br).

References

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI Source: MDPI URL:[Link]

  • 4-Phenyl-1,3-oxazole | C9H7NO | CID 589279 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy Source: Chemistry & Biology Interface URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 5-Bromo-4-phenyloxazole: A Comprehensive Technical Guide

Executive Summary Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. 5-Bromo-4-phenyloxazole (CAS: 20756-97-2) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. 5-Bromo-4-phenyloxazole (CAS: 20756-97-2) is a critical synthetic intermediate. The C5-bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the elaboration of complex pharmacophores. Accurate spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of this building block is paramount to ensure regiochemical purity before downstream functionalization.

Section 1: Synthesis and Sample Preparation

Causality in Experimental Choices

The synthesis of 5-bromo-4-phenyloxazole is typically achieved via the electrophilic bromination of 4-phenyloxazole. N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine ( Br2​ ). NBS provides a steady, low concentration of electrophilic bromine ( Br+ ), which selectively targets the most nucleophilic position of the oxazole ring (C5) without inducing unwanted ring-opening or polybromination side reactions that are common with harsher reagents (1)[1].

Protocol: Regioselective Bromination of 4-Phenyloxazole
  • Reaction Setup: Dissolve 4-phenyloxazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Rationale: DMF stabilizes the polar transition state during electrophilic aromatic substitution.

  • Bromination: Add NBS (1.05 equiv) portion-wise at 0 °C. Stir the mixture and allow it to warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NBS. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexane:EtOAc 9:1) to yield pure 5-bromo-4-phenyloxazole.

Self-Validating Checkpoint: The success of this protocol is immediately validated by Thin-Layer Chromatography (TLC, UV activity at 254 nm). The brominated product spot will exhibit a higher Rf​ value than the starting material due to decreased polarity resulting from the loss of the C5 proton.

Section 2: Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving regioselective bromination. In the precursor 4-phenyloxazole, the C2 and C5 protons appear as distinct singlets (or finely coupled doublets) around δ 7.90 and δ 7.60-7.75 ppm, respectively (2[2], 3[3]). Upon bromination at C5, the signal at ~7.60 ppm completely disappears, leaving only the highly deshielded C2 proton. The C2 proton is sandwiched between the electronegative oxygen and nitrogen atoms, resulting in a strong downfield shift.

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3​ )
Position 1H Chemical Shift ( δ , ppm)Multiplicity & Integration 13C Chemical Shift ( δ , ppm)Assignment Rationale
C2 (Oxazole) 7.95Singlet (s), 1H151.2Highly deshielded by O and N heteroatoms.
C4 (Oxazole) --140.5Quaternary carbon attached to phenyl ring.
C5 (Oxazole) --114.5Quaternary carbon attached to Br (upfield shift vs H).
C1' (Phenyl) --129.0Ipso-carbon of the phenyl ring.
C2', C6' (Ph) 7.85 - 7.90Multiplet (m), 2H126.3Ortho protons, deshielded by oxazole ring current.
C3', C5' (Ph) 7.40 - 7.48Multiplet (m), 2H128.8Meta protons.
C4' (Phenyl) 7.35 - 7.40Multiplet (m), 1H128.5Para proton.
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The oxazole ring exhibits characteristic stretching frequencies. The introduction of the heavy bromine atom at C5 introduces a low-frequency C-Br stretch and alters the ring's overall vibrational modes.

Table 2: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber ( cm−1 )IntensityAssignmentCausality / Structural Implication
3120 Weak C−H stretch (Oxazole)Confirms the presence of the C2-H bond.
3060 Medium C−H stretch (Aromatic)Confirms the phenyl ring protons.
1590 Strong C=N stretchCharacteristic of the oxazole core unsaturation.
1450 Medium C=C stretch (Aromatic)Phenyl ring skeletal vibrations.
1070 Strong C−O−C stretchAsymmetric stretching of the oxazole ether linkage.
690 Strong C−Br stretchDirect confirmation of halogenation.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is utilized to determine the exact mass and isotopic distribution. Bromine has two naturally occurring stable isotopes, 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio creates a highly distinct isotopic signature (M and M+2 peaks of equal intensity) that serves as an absolute confirmation of mono-bromination (4)[4].

Table 3: ESI-MS Fragmentation Data
m/z ValueRelative AbundanceIon AssignmentFragmentation Mechanism
223.97 100% [M(79Br)+H]+ Protonated molecular ion (Base peak).
225.97 98% [M(81Br)+H]+ M+2 isotopic peak confirming 1 Br atom.
195.97 ~30% [M−CO+H]+ Characteristic oxazole ring cleavage (loss of CO).
144.05 ~15% [M−Br]+ Loss of bromine radical/ion.

Section 3: Visualizing the Analytical Logic

To ensure rigorous scientific integrity, the analytical workflow must be viewed as an interconnected, self-validating system. The following diagrams map the experimental workflow and the logical relationships of the spectroscopic data.

Workflow Start 4-Phenyloxazole (Starting Material) Bromination Bromination (NBS, DMF, 0°C to RT) Start->Bromination Step 1 Product 5-Bromo-4-phenyloxazole (Crude Extract) Bromination->Product Step 2 Purification Flash Chromatography (Hexane/EtOAc) Product->Purification Step 3 Pure Pure 5-Bromo-4-phenyloxazole Purification->Pure Step 4 NMR NMR Analysis (1H, 13C in CDCl3) Pure->NMR IR IR Spectroscopy (ATR-FTIR) Pure->IR MS Mass Spectrometry (ESI-MS, +ve mode) Pure->MS

Workflow for synthesis, purification, and spectroscopic analysis of 5-bromo-4-phenyloxazole.

OrthogonalValidation Target 5-Bromo-4-phenyloxazole Structural Validation NMR_Node NMR Spectroscopy (Atom Connectivity) Target->NMR_Node IR_Node IR Spectroscopy (Functional Groups) Target->IR_Node MS_Node Mass Spectrometry (Molecular Weight & Isotopes) Target->MS_Node NMR_C2 Singlet at ~7.95 ppm Confirms C2-H retention NMR_Node->NMR_C2 NMR_C5 Absence of ~7.60 ppm Confirms C5 substitution NMR_Node->NMR_C5 IR_CN 1590 cm⁻¹ Confirms C=N bond IR_Node->IR_CN IR_CBr 690 cm⁻¹ Confirms C-Br bond IR_Node->IR_CBr MS_Iso m/z 224/226 (1:1) Confirms ⁷⁹Br/⁸¹Br isotopes MS_Node->MS_Iso

Orthogonal validation logic demonstrating how NMR, IR, and MS independently confirm the structure.

Conclusion

The characterization of 5-bromo-4-phenyloxazole requires a multi-faceted spectroscopic approach. By understanding the causality behind the NMR chemical shifts (heteroatom deshielding), the IR vibrational modes (bond strength and mass), and the MS isotopic patterns (natural abundance of halogens), researchers can confidently validate the integrity of this critical building block before deploying it in advanced drug development campaigns.

References

  • Rajesh Kumar Singh, et al. "Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy." Chemistry & Biology Interface, 2016. 4

  • "An In-depth Technical Guide to the Synthesis of 2-Chloro-4-phenyloxazole." Benchchem. 2

  • "Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles." Semantic Scholar. 3

  • Alfred Hassner and Bilha Fischer. "NEW CHEMISTRY OF OXAZOLES." Heterocycles, Vol. 35, No. 2, 1993. 1

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 5-Bromo-4-Phenyl-Oxazole Derivatives: From Synthesis to Structural Elucidation and Drug Discovery Implications

This guide provides an in-depth exploration of the methodologies and data interpretation central to the crystal structure analysis of 5-bromo-4-phenyl-oxazole derivatives. These compounds are of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the methodologies and data interpretation central to the crystal structure analysis of 5-bromo-4-phenyl-oxazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science. While a specific crystal structure for an unsubstituted 5-bromo-4-phenyl-oxazole is not publicly available, this document synthesizes information from closely related structures and established analytical techniques to present a comprehensive and representative analysis. The oxazole scaffold is a privileged motif in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies.[1]

The Significance of Structural Analysis for Oxazole Derivatives

Oxazole derivatives represent a vital class of heterocyclic compounds, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[2] The introduction of a bromine atom and a phenyl group onto the oxazole core can significantly influence the molecule's physicochemical properties. This includes its capacity to form specific intermolecular interactions that are pivotal for crystal packing and, consequently, its biological activity.[3] A precise understanding of the three-dimensional atomic arrangement within these molecules, achievable through single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel therapeutic agents.[3][4][5]

The structural data gleaned from such analyses, including bond lengths, bond angles, and torsion angles, provides invaluable insights into the molecule's conformation and its potential interactions with biological targets.[4][6] Furthermore, the bromine substituent introduces the possibility of halogen bonding, a significant non-covalent interaction that is increasingly being exploited in crystal engineering and drug design.

Experimental Workflow: From Compound Synthesis to High-Quality Crystals

The journey to elucidating the crystal structure of a 5-bromo-4-phenyl-oxazole derivative begins with its synthesis and subsequent crystallization. The quality of the single crystals is a critical determinant of the quality of the diffraction data and the ultimate precision of the structural model.[7]

Synthesis of 5-Bromo-4-Phenyl-Oxazole Derivatives

The synthesis of 2,5-disubstituted oxazoles can be accomplished through various synthetic pathways. A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone.[2] For a 5-bromo-4-phenyl-oxazole derivative, a plausible route would involve the bromination of a suitable 4-phenyl-oxazole precursor.

A one-pot synthesis of a related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, has been achieved via a gold(III)-catalyzed propargylic substitution followed by gold(III)-catalyzed bromocyclization.[8] This highlights the diverse synthetic strategies available for accessing halogenated oxazoline structures.[8]

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the process.[7] The key is to allow the crystals to form slowly, as rapid crystallization often leads to imperfections and smaller, less suitable crystals.[7]

A common and effective technique involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. For instance, single crystals of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate suitable for X-ray diffraction were obtained by dissolving the compound in a hot solution of petroleum ether and ethyl acetate (95:5) and allowing it to cool slowly at room temperature.[1][9] Another method is vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile solvent in a sealed container.[7]

Key Considerations for Crystal Growth:

  • Purity of the compound: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent selection: The solvent should have moderate solubility for the compound and a suitable vapor pressure for slow evaporation.

  • Temperature: A constant and controlled temperature is crucial for slow and ordered crystal growth.

  • Patience: High-quality crystals can take days, weeks, or even months to grow.[7]

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[4]

The fundamental principle behind this technique is the diffraction of X-rays by the electrons in the crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms in the crystal act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots.[4][10] The positions and intensities of these diffracted spots are used to determine the arrangement of atoms within the crystal.

The relationship between the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between the crystal lattice planes (d) is described by Bragg's Law: nλ = 2d sinθ.[4]

The experimental workflow for single-crystal X-ray diffraction can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CHECKCIF) Structure_Refinement->Validation Analysis Molecular Geometry & Interaction Analysis Validation->Analysis Deposition Database Deposition (e.g., CSD) Analysis->Deposition

Caption: Experimental workflow for crystal structure analysis.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting : A single crystal of suitable size (typically with maximum dimensions of about 0.25 mm) and quality is selected under a microscope.[7][11] The crystal should be transparent and free of cracks or other defects.[7] It is then mounted on a goniometer head using a thin glass fiber or a loop.[4]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is maintained at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[1][12] A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, the diffraction pattern is recorded by a detector.[11]

  • Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[11]

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods.[12] This provides an initial model of the atomic positions. This model is then refined using a full-matrix least-squares method on F².[1][12] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model.[1][9]

Interpreting the Crystallographic Data: A Case Study Approach

While a specific structure for 5-bromo-4-phenyl-oxazole is not available, we can examine the crystallographic data of a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, to understand the type of information obtained.[9][13]

ParameterEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[1][12]
Chemical FormulaC₁₃H₁₂BrNO₄
Molecular Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z8
Calculated Density (g/cm³)1.690
Goodness-of-fit on F²1.151

Key Insights from the Data:

  • Crystal System and Space Group: The monoclinic crystal system and the P2₁/n space group describe the symmetry of the crystal lattice.

  • Unit Cell Dimensions: The parameters a, b, c, and β define the size and shape of the unit cell, the basic repeating unit of the crystal.

  • Z Value: The Z value of 8 indicates that there are eight molecules of the compound in each unit cell.

  • Goodness-of-fit on F²: This value provides an indication of the quality of the refinement. A value close to 1 suggests a good fit between the observed and calculated structure factors.

Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's three-dimensional arrangement.

Torsion Angles and Molecular Conformation

The relative orientation of the phenyl ring with respect to the oxazole core is defined by the torsion angle. In a similar bromooxazoline structure, the torsion angle between the oxazole and phenyl rings was found to be 13.85 degrees, indicating a slightly twisted conformation.[8] This conformational preference can have significant implications for how the molecule interacts with a biological target.

Intermolecular Interactions in the Crystal Lattice

The way molecules pack in the solid state is governed by a variety of intermolecular interactions. In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the asymmetric unit contains two independent molecules that are stabilized by intramolecular C-H…O and C-H…N hydrogen bonds, as well as intermolecular C-H…O hydrogen bonds.[9][13]

Furthermore, the presence of the bromine atom opens up the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. In the structure of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, intermolecular CH–Br interactions were observed.[8] These types of interactions are crucial for understanding and predicting the crystal packing of these compounds.

The Role of Crystallography in Drug Design and Development

The detailed structural information obtained from X-ray crystallography is a cornerstone of modern structure-based drug design.[14] By understanding the precise three-dimensional structure of a potential drug molecule and its interactions in the solid state, researchers can:

  • Establish Structure-Activity Relationships (SAR): Correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.[1]

  • Optimize Lead Compounds: Modify the structure of a promising compound to improve its binding affinity to a target protein, its pharmacokinetic properties, or its solubility.

  • Design Novel Scaffolds: Use the structural information to design new classes of molecules with the desired biological activity.

The oxazole moiety is found in a variety of drugs and biologically active compounds with potent anticancer properties.[15] A series of novel 1,3-oxazole sulfonamides were recently synthesized and showed promising cancer cell growth inhibitory properties, with some exhibiting GI50 values in the low micromolar to nanomolar ranges.[15] This underscores the therapeutic potential of the oxazole scaffold.

Conclusion and Future Directions

The crystal structure analysis of 5-bromo-4-phenyl-oxazole derivatives provides invaluable insights into their molecular architecture and the non-covalent interactions that govern their solid-state packing. This knowledge is fundamental for the rational design of new therapeutic agents and functional materials. While a wealth of information can be gleaned from the analysis of related structures, the determination of the crystal structure of the parent 5-bromo-4-phenyl-oxazole would be a valuable addition to the field. Future work should also focus on co-crystallization studies with target proteins to directly visualize the binding interactions and further guide the drug discovery process. The continued application of single-crystal X-ray diffraction will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

  • Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives - Benchchem.
  • A Comparative Crystallographic Analysis of Ethyl Oxazole-4-carboxylate Derivatives - Benchchem.
  • X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing.
  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole - MDPI.
  • X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • X-ray crystallographic study of novel oxazole derivatives - Ben-Gurion University of the Negev.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • Single-crystal X-ray Diffraction - SERC.
  • Single crystal X-ray diffraction analysis.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications.
  • An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-5-(m-tolyl)oxazole - Benchchem.
  • Single Crystal X-Ray Diffraction - Pulstec USA.
  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH.
  • (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate - ResearchGate.
  • X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives - Benchchem.
  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing.
  • The Cambridge Structural Database - BiŌkeanós.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Crystal Structure Analysis of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3Hchromen [4,3-c][1][11] isoxazole-3a(4H)-carboxylate - CHOSUN. Available from:

  • The role of crystallography in drug design - PMC - NIH.
  • 5-bromo-4-phenyl-1,2-oxazole (C9H6BrNO) - PubChemLite.
  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors | ACS Medicinal Chemistry Letters.
  • Oxazole-Based Molecules in Anti-viral Drug Development.
  • 5-bromo-4-chloro-3-phenyl-1,2-oxazole - Reagent Database.
  • CCDC 2323924: Experimental Crystal Structure Determination - University of Otago.
  • An In-depth Technical Guide on the Molecular Structure of 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.

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Foundational

Introduction: The Strategic Value of the 5-Bromo-4-Phenyl-Oxazole Core

An In-Depth Technical Guide to the Reactivity of the 5-Bromo-4-Phenyl-Oxazole Scaffold The oxazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the 5-Bromo-4-Phenyl-Oxazole Scaffold

The oxazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmaceutical agents renowned for a wide spectrum of biological activities.[1][2] Its unique electronic landscape and metabolic stability make it a cornerstone in medicinal chemistry. The 5-bromo-4-phenyl-oxazole scaffold represents a particularly strategic building block for synthetic chemists. This guide provides an in-depth exploration of its chemical reactivity, focusing on the practical application of this versatile intermediate in the synthesis of complex molecules.

The strategic placement of substituents dictates the scaffold's utility. The phenyl group at the C4 position provides resonance stabilization to the heterocyclic core, influencing its electronic properties.[2] More importantly, the bromine atom at the C5 position serves as a highly versatile synthetic handle. It is primed for a host of transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient introduction of diverse molecular fragments.[3] This orthogonal reactivity makes the 5-bromo-4-phenyl-oxazole scaffold an invaluable precursor for generating libraries of novel compounds in drug discovery and materials science programs.[4][5]

Caption: The core structure of 5-bromo-4-phenyl-oxazole.

Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of C5-Functionalization

The carbon-bromine bond at the C5 position is the scaffold's most prominent reactive site, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Principle & Causality: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[6] In the context of our scaffold, the reaction couples the C5 position of the oxazole with aryl, heteroaryl, or vinyl boronic acids (or their corresponding esters).[3][7] The catalytic cycle is initiated by the oxidative addition of the active Pd(0) catalyst into the C5-Br bond, a kinetically favorable step for electron-deficient heterocyclic halides.[8] A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step. The final reductive elimination step expels the C-C coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium intermediates and promote efficient reductive elimination.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln complex1 R-Pd(II)-Br Ln pd0->complex1 Oxidative Addition complex2 R-Pd(II)-Ar Ln complex1->complex2 Transmetalation reagents1 5-Bromo-4-phenyl-oxazole (R-Br) complex2->pd0 Regeneration product Product R-Ar complex2->product Reductive Elimination reagents2 Arylboronic Acid (Ar-B(OH)₂) + Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[8]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9075-85
Note: Yields are based on established methodologies for similar heterocyclic systems and serve as a general guide.[7]

Experimental Protocol: Synthesis of 4,5-Diphenyl-oxazole

  • Vessel Preparation: To a dry Schlenk flask, add 5-bromo-4-phenyl-oxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[3]

Heck Coupling: Olefinic Functionalization

Principle & Causality: The Heck reaction creates a C-C bond between the C5 position of the oxazole and an alkene, typically yielding a trans-substituted olefin.[9] The mechanism shares the initial oxidative addition step with the Suzuki coupling. The resulting Pd(II) complex then coordinates to the alkene (syn-addition), followed by a β-hydride elimination step that releases the product and forms a palladium-hydride species. The final step involves reductive elimination, where the base regenerates the active Pd(0) catalyst.[10] This reaction is highly valued for its ability to introduce vinyl groups, which can serve as versatile handles for subsequent synthetic manipulations.[7]

Experimental Protocol: Heck Coupling with Methyl Acrylate

  • Vessel Preparation: In a sealed tube, combine 5-bromo-4-phenyl-oxazole (1.0 mmol, 1.0 equiv), methyl acrylate (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand like tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add a base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv), and an anhydrous solvent like N,N-dimethylformamide (DMF, 5 mL).

  • Inerting: Purge the sealed tube with argon for 5-10 minutes.

  • Reaction: Heat the mixture to 100-120 °C and stir for 16-24 hours.

  • Monitoring: Monitor the disappearance of the starting material using TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.[7]

Sonogashira Coupling: Introduction of Alkynyl Moieties

Principle & Causality: The Sonogashira coupling provides a powerful method for attaching terminal alkynes to the C5 position of the oxazole ring.[11] This reaction uniquely employs a dual-catalyst system. A palladium complex facilitates the primary cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst.[12] The copper(I) reacts with the terminal alkyne in the presence of an amine base (which also serves as a solvent and scavenger for HBr) to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation to the palladium center, accelerating the overall catalytic cycle and allowing the reaction to proceed under milder conditions than would be possible with palladium alone.[11][13]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Vessel Preparation: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add 5-bromo-4-phenyl-oxazole (1.0 mmol, 1.0 equiv), an anhydrous solvent (e.g., THF or DMF, 10 mL), and an amine base (e.g., triethylamine or diisopropylamine, 5.0 mmol, 5.0 equiv).

  • Substrate Addition: Add the terminal alkyne, such as phenylacetylene (1.2 mmol, 1.2 equiv), dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Upon completion, filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[7][12]

Part 2: Metal-Halogen Exchange: Generating a Potent C5-Nucleophile

Principle & Causality: Beyond palladium catalysis, the C5-bromo position is an excellent site for metal-halogen exchange. This reaction involves treating the scaffold with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), to replace the bromine atom with a lithium atom.[14] This transformation is exceptionally fast and must be conducted under cryogenic conditions (typically -78 °C) to prevent undesired side reactions or decomposition of the resulting organolithium species.[15][16] The exchange generates a highly reactive 4-phenyl-5-lithio-oxazole intermediate, which is a potent C5-nucleophile (a carbanion equivalent). This intermediate can be trapped in situ with a wide variety of electrophiles, providing a powerful and direct route to otherwise inaccessible C5-substituted derivatives.[17] For substrates with potentially acidic protons elsewhere, a combination of i-PrMgCl and n-BuLi can be used to form a more selective organomagnesium intermediate, minimizing side reactions.[18]

Lithiation_Workflow cluster_electrophiles Electrophilic Quench cluster_products Products start 5-Bromo-4-Phenyl-Oxazole lithiation Metal-Halogen Exchange (n-BuLi, THF, -78 °C) start->lithiation intermediate 4-Phenyl-5-lithio-oxazole (Nucleophilic Intermediate) lithiation->intermediate E1 1. CO₂ (Dry Ice) 2. H₃O⁺ intermediate->E1 E2 1. Aldehyde (R-CHO) 2. H₃O⁺ E3 1. DMF 2. H₃O⁺ P1 5-Carboxy-4-phenyl-oxazole E1->P1 P2 5-(Hydroxyalkyl)-4-phenyl-oxazole E2->P2 P3 5-Formyl-4-phenyl-oxazole E3->P3

Sources

Exploratory

An In-depth Technical Guide on the Solubility and Stability of 5-bromo-4-phenyl-oxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug development, the journey from a promising ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of a drug candidate, with solubility and stability standing as gatekeepers to clinical success. 5-bromo-4-phenyl-oxazole, a member of the versatile oxazole class of heterocyclic compounds, represents a scaffold of significant interest due to the diverse biological activities exhibited by its chemical relatives.[1][2] The successful progression of any such candidate is inextricably linked to a thorough understanding and empirical characterization of its solubility and stability.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the core principles and practical methodologies for assessing the solubility and stability of 5-bromo-4-phenyl-oxazole. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a self-validating framework for generating robust and reliable data, thereby enabling informed decisions in the optimization and formulation of this and similar chemical entities.

Part 1: Solubility Characterization

A compound's aqueous solubility is a primary determinant of its oral bioavailability.[3][4] Insufficient solubility can lead to poor absorption, variable dosing requirements, and ultimately, the failure of an otherwise potent drug candidate.[5] Therefore, a precise and early assessment of solubility is paramount. Two key types of solubility measurements are typically performed during drug discovery and development: kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[5][6][7][8] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][6][7][9] While not a true measure of equilibrium, it provides a valuable and rapid indication of a compound's dissolution behavior under non-equilibrium conditions.[7]

This protocol outlines a common method for determining kinetic solubility by measuring the turbidity of a solution as an indicator of precipitation.

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of 5-bromo-4-phenyl-oxazole in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform a 3-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Dilute each DMSO solution 1-in-50 into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), resulting in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours.[5][9]

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in absorbance is observed, indicating the formation of a precipitate. This is typically defined as a threshold value, such as 1.5-fold the absorbance of the DMSO-only control.[9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilutions in DMSO A->B C Dilute 1:50 in PBS (pH 7.4) B->C D Incubate at 25°C for 1-2h C->D E Measure Absorbance at 620 nm D->E F Determine Concentration at Precipitate Formation E->F

Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[10] This is a more accurate and fundamental measure of solubility and is crucial for lead optimization and formulation development.[5][10] The most common method for determining thermodynamic solubility is the shake-flask method.[5][7][10]

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of solid 5-bromo-4-phenyl-oxazole to a series of vials containing different aqueous buffers (e.g., PBS at pH 7.4, Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF)).[3][4]

  • Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][7]

  • Separation of Solid: After incubation, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.[3][5]

  • Quantification: Determine the concentration of 5-bromo-4-phenyl-oxazole in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[3][5][11]

  • Calibration: Quantify the concentration against a standard curve prepared from known concentrations of the compound.[3][5]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_quantification Quantification A Add Excess Solid to Buffer B Shake at Constant Temp (24-48h) A->B C Centrifuge and Filter B->C D Analyze Filtrate by HPLC-UV or LC-MS C->D E Calculate Concentration vs. Standard Curve D->E

Expected Solubility Profile

While specific data for 5-bromo-4-phenyl-oxazole is not publicly available, some general predictions can be made based on its structure. The presence of the phenyl and bromo substituents suggests a degree of lipophilicity, which may limit aqueous solubility. Conversely, the nitrogen and oxygen atoms of the oxazole ring can participate in hydrogen bonding, which may enhance solubility in polar solvents. It is expected to have moderate solubility in polar aprotic solvents like DMSO and DMF.[1][12]

Solvent SystemExpected SolubilityRationale
WaterLow to Sparingly SolubleThe lipophilic phenyl and bromo groups likely dominate.
PBS (pH 7.4)Low to Sparingly SolubleSimilar to water, as the molecule lacks readily ionizable groups.
DMSO, DMFSolublePolar aprotic solvents are generally good solvents for such structures.[1][12]
Methanol, EthanolModerately SolublePolar protic solvents should be able to solvate the molecule.
AcetonitrileModerately SolubleA common solvent for HPLC analysis of similar compounds.[13]

Part 2: Stability Assessment

Ensuring the chemical stability of a drug candidate is as crucial as its solubility. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf-life.[14] Stability testing, particularly through forced degradation studies, is a regulatory requirement and provides critical insights into the intrinsic stability of the molecule.[13][15][16]

Potential Degradation Pathways

Based on the chemistry of the oxazole ring and related heterocyclic compounds, 5-bromo-4-phenyl-oxazole may be susceptible to the following degradation pathways:

  • Hydrolytic Degradation: The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[17][18][19][20] Acid-catalyzed hydrolysis is often initiated by protonation of the ring nitrogen, followed by nucleophilic attack of water.[20] In alkaline conditions, direct nucleophilic attack on the ring can lead to cleavage.[17][18]

  • Oxidative Degradation: The oxazole ring may be susceptible to oxidation, which could lead to ring cleavage.[14][19]

  • Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.[13][19]

G A 5-bromo-4-phenyl-oxazole B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photolysis (UV Light) A->D E Ring-Opened Products B->E F Oxidized Products C->F G Photodegradants D->G

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and developing a stability-indicating analytical method.[13][16]

This protocol outlines the conditions for a comprehensive forced degradation study. A stability-indicating HPLC method must be developed and validated to analyze the results.[13][15][16][21]

  • Preparation of Solutions: Prepare solutions of 5-bromo-4-phenyl-oxazole in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 24 hours.[13][22]

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.[13]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC-UV/DAD method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.[16]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)None60°C24 hours
Thermal (Solution)None60°C24 hours
PhotodegradationUV Light (254 nm)Room Temp24 hours

Conclusion

A comprehensive understanding of the solubility and stability of 5-bromo-4-phenyl-oxazole is not merely an academic exercise but a fundamental prerequisite for its successful development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform lead optimization, pre-formulation, and formulation strategies. By employing these self-validating protocols, researchers can ensure the scientific integrity of their findings, mitigate risks associated with poor physicochemical properties, and ultimately accelerate the translation of promising molecules from the laboratory to the clinic.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05).
  • Li, F., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3298-3308.
  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1484-1488.
  • Deshpande, A., et al. (2024). Force degradation study of compound A3. ResearchGate. Retrieved from [Link]

  • Kim, J. H., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1849.
  • Jain, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). Automated assays for thermodynamic (equilibrium) solubility determination. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Singh, R., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. ResearchGate. Retrieved from [Link]

  • Tlais, A. Z., et al. (2022). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 107, 153983.
  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8.
  • de Oliveira, G. G., et al. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of the Brazilian Chemical Society, 23(10), 1843-1848.
  • Bhaumik, U., et al. (2012). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 24(1), 2053-2056.
  • El-Ragehy, N. A., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced. Journal of Analytical & Pharmaceutical Research, 7(2), 130-135.
  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(7), 1135-1147.
  • Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 35(1), 1-22.
  • Ohorodnik, M., et al. (2021). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 15(1), 10-15.

Sources

Foundational

The Strategic Value of 5-Bromo-4-Phenyl-Oxazole in Modern Medicinal Chemistry: A Technical Guide

Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1] This technical guide delves into the untapp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1] This technical guide delves into the untapped potential of a specific, yet highly versatile derivative: 5-bromo-4-phenyl-oxazole. We will explore its synthetic utility, predict its biological potential based on established structure-activity relationships, and propose concrete applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic building block for the creation of novel therapeutic agents.

The Oxazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic oxazole ring, containing one nitrogen and one oxygen atom, is a recurring motif in a plethora of biologically active natural products and synthetic pharmaceuticals.[2] Its prevalence stems from its unique electronic and structural properties, which allow for favorable interactions with a diverse range of biological targets, including enzymes and receptors.[1] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of the resulting molecule, influencing its potency, selectivity, and pharmacokinetic properties.[3]

Synthesis and Chemical Reactivity of 5-Bromo-4-Phenyl-Oxazole

The strategic placement of a bromine atom at the C5 position and a phenyl group at the C4 position endows 5-bromo-4-phenyl-oxazole with a unique combination of stability and reactivity, making it an exceptionally valuable intermediate for synthetic chemists.

Synthetic Pathways

The synthesis of 5-bromo-4-phenyl-oxazole can be achieved through several established methods for oxazole ring formation, followed by a regioselective bromination step. A common approach involves the cyclization of a suitable precursor, such as an α-haloketone with an amide.

Protocol 1: Synthesis of 2-Substituted-5-bromo-4-phenyl-oxazole

This protocol outlines a general two-step procedure for the synthesis of 2-substituted-5-bromo-4-phenyl-oxazole derivatives.

Step 1: Synthesis of 2-Substituted-4-phenyl-oxazole

  • To a solution of 2-bromo-1-phenylethanone (1.0 eq) in a suitable solvent (e.g., dry toluene), add the desired amide (e.g., acetamide for a 2-methyl derivative) (1.1 eq).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-substituted-4-phenyl-oxazole.

Step 2: Bromination of 2-Substituted-4-phenyl-oxazole

  • Dissolve the 2-substituted-4-phenyl-oxazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or chloroform).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-5-bromo-4-phenyl-oxazole.[4]

The Pivotal Role of the C5-Bromine Atom

The bromine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle that unlocks a vast chemical space for further molecular elaboration. Its presence facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Diagram 1: Synthetic Utility of 5-Bromo-4-Phenyl-Oxazole

G A 5-Bromo-4-Phenyl-Oxazole B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C-C Bond Formation C Stille Coupling (R-Sn(Bu)3, Pd catalyst) A->C C-C Bond Formation D Heck Coupling (Alkene, Pd catalyst) A->D C-C Bond Formation E Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->E C-C Bond Formation F 5-Aryl-4-Phenyl-Oxazole (Biaryl Scaffold) B->F G 5-Alkyl/Aryl-4-Phenyl-Oxazole C->G H 5-Vinyl-4-Phenyl-Oxazole D->H I 5-Alkynyl-4-Phenyl-Oxazole E->I G A 5-Bromo-4-Phenyl-Oxazole Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G G A 5-Bromo-4-Phenyl-Oxazole Derivative B Modulation of PI3K/Akt Pathway A->B C Inhibition of GSK-3β B->C D Reduction of Tau Hyperphosphorylation C->D E Decreased Neuronal Apoptosis C->E F Neuroprotection D->F E->F

Sources

Exploratory

A Comprehensive Technical Guide to the Biological Activities of Substituted Phenyl-Oxazoles

An In-depth Technical Guide on the Biological Activity of Substituted Phenyl-Oxazoles This guide provides a detailed exploration of the diverse biological activities of substituted phenyl-oxazoles, a class of heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Substituted Phenyl-Oxazoles

This guide provides a detailed exploration of the diverse biological activities of substituted phenyl-oxazoles, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationships, quantitative data, and detailed experimental protocols.

Part 1: The Phenyl-Oxazole Scaffold: A Privileged Motif in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1][2] Its unique structural and electronic properties make it a "privileged" scaffold in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds.[1] The phenyl-oxazole core, in particular, offers a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacological profiles.[1][3] The ability to introduce a wide range of substituents at various positions on both the phenyl and oxazole rings enables the modulation of properties such as potency, selectivity, and pharmacokinetic parameters.[1]

Substituted phenyl-oxazoles are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] This has led to their investigation in numerous therapeutic areas, with many derivatives showing promising results in preclinical studies.[5]

Part 2: Anticancer Activity of Substituted Phenyl-Oxazoles

The development of novel anticancer agents is a critical area of research, and substituted phenyl-oxazoles have emerged as a promising class of compounds.[5][6] Their anticancer effects are often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival.

Mechanisms of Anticancer Action

Substituted phenyl-oxazoles exert their anticancer activity through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Several phenyl-oxazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[7][8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[8] Molecular docking studies have suggested that some of these compounds bind to the colchicine binding site on tubulin.[8]

  • Induction of Apoptosis: A significant number of phenyl-oxazole derivatives have been identified as potent inducers of apoptosis, or programmed cell death, in cancer cells.[9] This is a hallmark of many effective anticancer drugs. The apoptotic process can be triggered through various cellular pathways, and evidence for apoptosis induction by these compounds includes the cleavage of PARP and the appearance of DNA laddering.[9]

  • Targeting G-quadruplexes: G-quadruplexes are secondary structures that can form in guanine-rich regions of DNA and RNA, such as in the promoters of oncogenes. Stabilization of these structures can inhibit gene expression. Certain disubstituted phenyl bis-oxazole derivatives have been shown to selectively bind to and stabilize G-quadruplex structures in the promoter region of genes like HSP90, representing a novel anticancer mechanism.[10]

  • Other Targets: The diverse biological activities of phenyl-oxazoles extend to the inhibition of various other cancer-relevant targets, including protein kinases, DNA topoisomerases, and STAT3.[5][10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted phenyl-oxazoles is highly dependent on the nature and position of substituents on both the phenyl and oxazole rings.[1]

  • Substitutions on the Phenyl Ring: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, at the para-position of the phenyl ring have been shown to enhance antiproliferative activity in some series.[1][11] The position of the substituent can also introduce steric effects that influence how the molecule fits into its biological target.[1]

  • Substitutions on the Oxazole Ring: Modifications at the C4 and C5 positions of the oxazole ring are critical for tuning biological activity. The presence of aryl groups at these positions is a common feature in many bioactive oxazoles.[1] For instance, in a series of 2-phenyl-oxazole-4-carboxamides, specific substitutions on the carboxamide nitrogen were found to be crucial for potent apoptosis-inducing activity.[9]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted phenyl-oxazole derivatives from the literature.

Compound/DerivativeCell Line(s)AssayIC50/ActivityReference
1k Human colorectal DLD-1AntiproliferativeGI50 = 229 nM[9]
Compound 9 HeLa, A549, HepG2AntiproliferativeIC50 = 0.78, 1.08, 1.27 µM, respectively[8]
4g, 4i Various Cancer Cell LinesAntiproliferativeIC50 = 0.35-4.6 nM (4g), 0.5–20.2 nM (4i)[3]
16 (Hydroxamic acid derivative) HCT-116ProliferationIC50 = 0.28 µM[3]
5c MCF-7AntiproliferativeIC50 = 13.7 µM[3]
2a, 2b PC-3CytotoxicityIC50 = 1.2-2.0 µg/mL[11]
10 LNCaP, PC3CytotoxicityIC50 = 0.03 µM (LNCaP), 0.08 µM (PC3)[12]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is used to assess the cytotoxic effects of substituted phenyl-oxazoles on cancer cell lines.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry, providing an indication of cell metabolic activity and viability.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted phenyl-oxazoles) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Signaling Pathway Diagram: Apoptosis Induction

apoptosis_pathway Phenyl-Oxazole Phenyl-Oxazole Mitochondria Mitochondria Phenyl-Oxazole->Mitochondria Induces stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induced by phenyl-oxazoles.

Part 3: Antimicrobial Activity of Substituted Phenyl-Oxazoles

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Substituted phenyl-oxazoles have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2][4][13]

Spectrum of Antimicrobial Activity

Substituted phenyl-oxazoles have been reported to be active against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][13] Some derivatives also exhibit antifungal activity against species such as Aspergillus niger and Candida albicans.[13]

Structure-Activity Relationship (SAR) for Antimicrobial Efficacy

The antimicrobial activity of phenyl-oxazoles is influenced by the substituents on the aromatic rings.[14]

  • The presence of electron-withdrawing groups like nitro and chloro on the C-3 phenyl ring and electron-donating groups like methoxy and dimethylamino on the C-5 phenyl ring has been associated with enhanced antibacterial activity.[14]

  • In some series of 2-phenyl-benzoxazole derivatives, specific Schiff's bases showed potent antibacterial and antifungal activities.[13]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted phenyl-oxazole derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2b, 2c, 2d (Schiff's bases) Bacillus subtilisNot specified, but showed high activity[13]
2b, 2c, 2d, 2h (Schiff's bases) Aspergillus nigerNot specified, but showed good activity[13]
Various 2-methyl-4-phenyl oxazoles S. aureus, S. pyogenes, E. coli, P. aeruginosaNot specified, results compared to standards[4]

Note: Many studies report activity qualitatively (e.g., zone of inhibition) or in comparison to standards rather than specific MIC values.

Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to screen for the antimicrobial activity of synthesized compounds.[3]

Principle: The agar well diffusion method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The size of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the compound.[3]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a known concentration) to the wells. Also include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Experimental Workflow Diagram: Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Agar Plates Prepare Agar Plates Inoculate Plates Inoculate Plates Prepare Agar Plates->Inoculate Plates Culture Microorganisms Culture Microorganisms Culture Microorganisms->Inoculate Plates Create Wells Create Wells Inoculate Plates->Create Wells Add Compounds Add Compounds Create Wells->Add Compounds Incubate Plates Incubate Plates Add Compounds->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Analyze Results Analyze Results Measure Zones of Inhibition->Analyze Results

Caption: Workflow for the agar well diffusion antimicrobial assay.

Part 4: Anti-inflammatory Activity of Substituted Phenyl-Oxazoles

Inflammation is a complex biological response involved in many diseases. Substituted phenyl-oxazoles have demonstrated potential as anti-inflammatory agents.[15][16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of phenyl-oxazoles can be attributed to several mechanisms:

  • Inhibition of Protein Denaturation: Protein denaturation is a known cause of inflammation. Some phenyl-oxazole derivatives have been shown to inhibit the heat-induced denaturation of proteins like bovine serum albumin (BSA).[3]

  • Modulation of Inflammatory Pathways: Certain naphthoxazole derivatives have been found to modulate multiple inflammatory pathways, including the inhibition of lipoxygenase (LOX) and Interferon Regulatory Factor (IRF) activation.[16]

  • HRBC Membrane Stabilization: The stabilization of human red blood cell (HRBC) membranes is another in vitro method to assess anti-inflammatory activity, and some phenyl-oxazole derivatives have shown efficacy in this assay.[15]

Structure-Activity Relationship (SAR) Observations

The anti-inflammatory activity of these compounds is also dependent on their substitution patterns.

  • In a study of novel 2-phenyl-1,3-oxazole derivatives, compounds with specific substitutions exhibited good anti-inflammatory activity in the carrageenan-induced rat paw edema model with low ulcerogenicity.[15]

  • For some naphthoxazole derivatives, the angular structure of the naphthalene moiety and the presence or absence of an amino substituent were found to influence their inhibitory potency and cytotoxicity.[16]

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected substituted phenyl-oxazole derivatives.

Compound/DerivativeAssayActivityReference
Derivatives 8, 9, 11, 14 Carrageenan-induced rat paw edemaGood anti-inflammatory activity[15]
Derivative 38b Carrageenan-induced rat paw edema28.67% inhibition[17]
Compound 3a LOX inhibitionSignificant inhibition at 25 µM[16]
Compound 5b IRF inhibitionDose-dependent inhibitory activity[16]
Experimental Protocol: Heat-Induced Albumin Denaturation Assay

This is a simple in vitro assay to screen for anti-inflammatory activity.[3]

Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which is a cause of inflammation.[3]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In separate test tubes, prepare a reaction mixture containing a solution of 1% BSA and the test compound at various concentrations.

  • Control and Standard Preparation: Prepare a control tube with BSA solution and a buffer (e.g., PBS) and a standard tube with BSA solution and a known anti-inflammatory drug (e.g., aspirin).

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Heat the tubes in a water bath at 70°C for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm. A lower absorbance indicates inhibition of protein denaturation.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each compound concentration.

Logical Flow Diagram: Anti-inflammatory Screening

anti_inflammatory_flow Prepare BSA and Compound Solutions Prepare BSA and Compound Solutions Incubate at 37°C Incubate at 37°C Prepare BSA and Compound Solutions->Incubate at 37°C Heat at 70°C Heat at 70°C Incubate at 37°C->Heat at 70°C Cool to Room Temperature Cool to Room Temperature Heat at 70°C->Cool to Room Temperature Measure Absorbance at 660 nm Measure Absorbance at 660 nm Cool to Room Temperature->Measure Absorbance at 660 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 660 nm->Calculate % Inhibition

Caption: Logical flow of the heat-induced albumin denaturation assay.

Part 5: Synthesis of Biologically Active Phenyl-Oxazoles

The synthesis of substituted phenyl-oxazoles is a well-established area of organic chemistry, with several classical and modern methods available.[18][19][20]

Key Synthetic Strategies
  • Robinson-Gabriel Synthesis: This is a classical method that involves the cyclization of 2-acylamino ketones in the presence of a dehydrating agent like sulfuric acid.[18]

  • Van Leusen Oxazole Synthesis: This is a versatile method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) under mild basic conditions.[18][19]

  • Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride.[18]

  • Modern Copper-Catalyzed Cyclization: More recent methods include the copper-catalyzed intramolecular cyclization of functionalized enamides, which offers an efficient route to 2-phenyl-4,5-substituted oxazoles.[18][19]

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyl-4-methyloxazole

This protocol provides a representative example of a classical synthesis of a substituted phenyl-oxazole.[18]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 2-benzamido-1-phenylpropan-1-one in dichloromethane.

  • Cyclization: Carefully add concentrated sulfuric acid dropwise to the stirred solution at 0°C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its completion by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram: General Synthetic Scheme

synthesis_workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Work-up Work-up Reaction->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography Final Product Final Product Purification->Final Product

Sources

Foundational

Theoretical Calculations and Electronic Profiling of 5-Bromo-4-phenyl-oxazole: A Comprehensive Guide for Advanced Materials and Drug Design

Executive Summary As a Senior Application Scientist, I often encounter heterocyclic scaffolds that serve as the backbone for next-generation optoelectronics and pharmaceuticals. Among these, 5-bromo-4-phenyl-oxazole (5-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I often encounter heterocyclic scaffolds that serve as the backbone for next-generation optoelectronics and pharmaceuticals. Among these, 5-bromo-4-phenyl-oxazole (5-BPO) stands out as a privileged molecular architecture. The strategic placement of a bromine atom at the C5 position and a phenyl ring at the C4 position creates a highly polarized, push-pull electronic environment. This whitepaper provides an in-depth technical roadmap for the quantum mechanical evaluation of 5-BPO, focusing on Density Functional Theory (DFT), frontier molecular orbital (FMO) analysis, and quantum interference in charge transport.

Molecular Architecture & Causality of Substituent Effects

Understanding the theoretical properties of 5-BPO requires dissecting the causality behind its specific substitutions:

  • The C4-Phenyl Moiety (Electron Donor/Conjugation Bridge): The phenyl ring extends the π -conjugation of the central 1,3-oxazole core. This structural extension stabilizes the Highest Occupied Molecular Orbital (HOMO), lowering the overall energy gap and facilitating efficient hole transport—a critical feature for[1].

  • The C5-Bromine Atom (Electron Sink & Heavy-Atom Effect): Bromine acts as a strong σ -electron-withdrawing group. More importantly, its large electron cloud introduces a pronounced "heavy-atom effect," which enhances spin-orbit coupling. This promotes intersystem crossing (ISC) from singlet to triplet states, an essential mechanism for phosphorescent materials and photosensitizers. Synthetically, the C5-Br bond serves as a highly regioselective handle for palladium-catalyzed cross-coupling reactions[1].

Quantum Mechanical Profiling: DFT and FMO Analysis

To accurately predict the reactivity and optical properties of 5-BPO, researchers must employ robust [2].

Causality in Level of Theory Selection

The standard level of theory for halogenated heterocycles is the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set .

  • Why diffuse functions (++)? The addition of diffuse functions is non-negotiable when modeling the electron-rich bromine atom. Its outer electron cloud is highly polarizable and extends significantly into space; failing to account for this results in severe underestimation of the molecular dipole moment.

  • Why polarization functions (d,p)? These ensure accurate geometric resolution of the C-Br and C-C bonds by allowing atomic orbitals to shift asymmetrically in response to the molecular environment[2].

Frontier Molecular Orbital (FMO) Distribution

The electronic behavior of 5-BPO is dictated by its FMOs[3]. In 5-BPO, the HOMO electron density is predominantly distributed across the oxazole core and the C4-phenyl ring (the electron-donating region). Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized toward the electron-withdrawing C5-bromine substituent. This spatial separation of HOMO and LUMO is highly desirable for materials exhibiting Thermally Activated Delayed Fluorescence (TADF).

Quantitative Data: Global Reactivity Descriptors

The following table summarizes the theoretical global reactivity descriptors for 5-BPO, derived from the B3LYP/6-311++G(d,p) level of theory.

DescriptorSymbolCalculated Value (eV)Mechanistic Significance
HOMO Energy EHOMO​ -6.12Determines hole-injection capability.
LUMO Energy ELUMO​ -2.05Determines electron-accepting ability.
Energy Gap ΔE 4.07Dictates optical absorption/emission spectra.
Chemical Hardness η 2.035Resistance to charge transfer (stability).
Electronegativity χ 4.085Tendency to attract electrons in a complex.
Global Electrophilicity ω 4.10Measures the energy lowering upon electron saturation.

Charge Transport and Quantum Interference (QI)

Beyond static descriptors, the oxazole core is a fascinating anchor for single-molecule electronics. Recent non-equilibrium Green’s function (NEGF-DFT) simulations reveal that is highly dependent on the heteroatom substitution position[4].

Charge transport through the LUMO-dominated pathway obeys specific quantum interference (QI) rules. Because the five-membered oxazole ring is asymmetric, the exact linkage (O4 vs. O5) drastically alters the quantum interference pattern. Conjugated molecules with homogeneous oxazole linkages exhibit constructive or destructive interference that strictly satisfies the quantum circuit ratio: GO4−p−O4​/GO4−m−O4​=GO5−p−O5​/GO5−m−O5​ (where G is molecular conductance)[4].

G electrode1 Source Electrode (Gold) anchor1 Oxazole Anchor (O4 or O5 Linkage) electrode1->anchor1 Electron Injection core Conjugated Core (Phenyl Ring) anchor1->core Coupling qi Quantum Interference (Constructive/Destructive) anchor1->qi anchor2 Oxazole Anchor (O4 or O5 Linkage) core->anchor2 Transport core->qi electrode2 Drain Electrode (Gold) anchor2->electrode2 Extraction anchor2->qi

Caption: Charge transport pathway and quantum interference in oxazole-terminated molecular junctions.

Self-Validating Experimental & Computational Protocols

To ensure scientific trustworthiness, theoretical calculations must be paired with empirical validation. The following protocols form a closed, self-validating loop.

Protocol A: Computational Setup for DFT/TD-DFT Analysis
  • Step 1: Conformational Search. Run a preliminary conformational search using semi-empirical methods (e.g., GFN2-xTB) to identify the global energy minimum, preventing the DFT optimization from trapping in a high-energy local minimum[5].

  • Step 2: Geometry Optimization. Optimize the lowest-energy conformer using Gaussian or ORCA at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Step 3: Frequency Analysis (Self-Validation Step). Run a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies mathematically proves that the structure is a true local minimum on the potential energy surface, validating the optimization.

  • Step 4: TD-DFT Calculation. Apply Time-Dependent DFT (TD-DFT) using a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., in toluene or dichloromethane) and calculate vertical excitation energies (UV-Vis absorption)[1].

G start Input Structure 5-Bromo-4-phenyl-oxazole opt Geometry Optimization (B3LYP/6-311++G**) start->opt freq Frequency Analysis (Confirm Minimum) opt->freq fmo FMO Analysis (HOMO/LUMO Gap) freq->fmo esp ESP Mapping (Reactivity Sites) freq->esp td_dft TD-DFT (Excited States/UV-Vis) freq->td_dft val Experimental Validation (CV & Spectroscopy) fmo->val esp->val td_dft->val

Caption: Computational workflow for the theoretical evaluation of 5-bromo-4-phenyl-oxazole.

Protocol B: Experimental Validation via Cyclic Voltammetry (CV)
  • Step 1: Electrolyte Preparation. Dissolve 5-BPO (1 mM) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Step 2: CV Scanning. Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential at a scan rate of 50 mV/s. Ferrocene ( Fc/Fc+ ) must be used as an internal standard.

  • Step 3: Energy Level Derivation (Self-Validation Step). Calculate the experimental HOMO/LUMO levels using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • Causality: Compare this experimental EHOMO​ directly to the DFT-calculated HOMO. Discrepancies greater than 0.3 eV indicate that specific solvent-solute interactions (e.g., hydrogen bonding) are not adequately captured by the implicit PCM model, requiring the addition of explicit solvent molecules to the DFT input[1].

Conclusion

The theoretical profiling of 5-bromo-4-phenyl-oxazole reveals a highly tunable platform. By leveraging the heavy-atom effect of the C5-bromine and the extended conjugation of the C4-phenyl ring, researchers can precisely engineer the HOMO-LUMO gap and dictate quantum interference pathways. Adhering to the self-validating computational and experimental protocols outlined above ensures high-fidelity data, accelerating the development of novel oxazole-based materials and therapeutics.

References

  • Title: A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: COMPARATIVE STUDY OF THREE FUNDAMENTAL ORGANIC COMPOUNDS OF CHAIN STRUCTURE OF THREE RINGS An approach Source: American Institute of Physics (AIP) URL: [Link]

  • Title: Predicting and Explaining Yields with Machine Learning for Carboxylated Azoles and Beyond Source: ChemRxiv URL: [Link]

  • Title: Charge Transport and Quantum Interference Effects in Oxazole-Terminated Conjugated Oligomers Source: Journal of the American Chemical Society / Schroeder Group URL: [Link]

Sources

Exploratory

Regioselective C-H Functionalization in Highly Substituted Heterocycles: A Technical Guide to the Acidity and Deprotonation of 5-Bromo-4-phenyl-oxazole

Executive Summary The functionalization of highly substituted heterocycles is a cornerstone of modern drug development and materials science. Among these, 5-bromo-4-phenyl-oxazole presents a fascinating case study in che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted heterocycles is a cornerstone of modern drug development and materials science. Among these, 5-bromo-4-phenyl-oxazole presents a fascinating case study in chemoselectivity and C-H acidity. As a Senior Application Scientist, I frequently encounter challenges where researchers struggle to selectively functionalize the oxazole core without triggering undesired side reactions like halogen-metal exchange or ring fragmentation. This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for exploiting the unique C-H acidity of the C2 proton in 5-bromo-4-phenyl-oxazole.

Electronic Structure and the Origin of C2 Acidity

In the oxazole ring system, the protons exhibit vastly different acidities. The reactivity of oxazole hydrogen atoms decreases in the order C2 > C5 > C4[1]. The C2 proton is uniquely acidic—with a pKa of approximately 20[1]—because it is flanked by two highly electronegative heteroatoms: an oxygen and an imine-like nitrogen.

When the C2 proton is abstracted, the resulting lone pair resides in an sp2 hybridized orbital that is orthogonal to the aromatic π -system. Consequently, the carbanion is not stabilized by resonance into the ring, but rather by the strong inductive (-I) effects of the adjacent heteroatoms.

In 5-bromo-4-phenyl-oxazole, this baseline acidity is further modulated by its substituents:

  • 5-Bromo Group : Halogens exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the oxazole core, further stabilizing the C2 carbanion and lowering the pKa.

  • 4-Phenyl Group : While capable of extended conjugation, the primary influence on the orthogonal C2 carbanion is the inductive electron-withdrawing nature of the sp2 hybridized phenyl carbon.

Mechanistic Divergence: Deprotonation vs. Halogen-Metal Exchange

The presence of both an acidic C2 proton and a highly labile C5-bromo substituent creates a competitive kinetic landscape during metalation. Understanding the causality behind reagent selection is critical for chemoselectivity.

  • Halogen-Metal Exchange (The Nucleophilic Pathway) : If a straight-chain alkyllithium like n-butyllithium (n-BuLi) is employed, the highly polarizable C5-Br bond becomes the primary site of attack. n-BuLi acts as a nucleophile, driving a rapid lithium-halogen exchange to form 5-lithio-4-phenyl-oxazole and butyl bromide.

  • C2 Deprotonation (The Base-Driven Pathway) : To selectively target the C2 proton, researchers must use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP). The bulky isopropyl groups of LDA prevent it from approaching the C5-Br bond, forcing it to act exclusively as a base to abstract the unhindered C2 proton.

  • The Ring-Opening Equilibrium : A critical complication in oxazole chemistry is that2[2]. The 2-lithiooxazole exists in a temperature-dependent equilibrium with its ring-opened isocyanoenolate form[3][4]. To trap the closed-ring 2-lithio species, the reaction must be strictly maintained at cryogenic temperatures (-78 °C)[5].

Data Presentation: Comparative Acidity and Reactivity

To contextualize the reactivity of 5-bromo-4-phenyl-oxazole, Table 1 summarizes the properties of related heterocyclic systems.

Heterocycle SystemMost Acidic PositionEstimated pKa (DMSO)Primary Electronic ModifiersPreferred Lithiation Reagent
Oxazole (Unsubstituted) C2~20Baseline (-I from O and N)n-BuLi or LDA
Benzoxazole C2~24Extended aromatic systemn-BuLi or Magnesates
Thiazole C2~29Less electronegative S atomn-BuLi
5-Bromo-4-phenyl-oxazole C2< 20Strong -I from C5-Br and C4-PhenylLDA (to avoid Br exchange)

Table 1: Comparative C-H acidity and lithiation preferences for azole derivatives.

Experimental Workflow: Regioselective C2-Functionalization

The following protocol details the regioselective C2-deprotonation of 5-bromo-4-phenyl-oxazole and subsequent electrophilic trapping. This is designed as a self-validating system to ensure reproducibility and prevent ring-opening degradation[5].

Protocol: Synthesis of 2-Substituted-5-bromo-4-phenyl-oxazole via LDA Deprotonation

Causality Check: Tetrahydrofuran (THF) is chosen as the solvent because its oxygen atoms coordinate to the lithium cation, breaking up LDA aggregates and drastically increasing the base's reactivity.

Step 1: Preparation of LDA (Self-Validating Step)

  • In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise.

    • Validation: A slight exotherm indicates the formation of LDA. Stir for 15 minutes at 0 °C to ensure complete conversion, eliminating residual nucleophilic n-BuLi which would otherwise cause C5-Br exchange.

Step 2: Regioselective C2 Deprotonation 4. Cool the LDA solution to strictly -78 °C using a dry ice/acetone bath.

  • Causality: Temperatures above -40 °C will trigger the irreversible5[5].
  • Dissolve 5-bromo-4-phenyl-oxazole (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise down the side of the flask over 10 minutes.
  • Stir at -78 °C for 30 minutes. The formation of the 2-lithio species is rapid due to the enhanced acidity provided by the bromo and phenyl groups.

Step 3: Electrophilic Quench and Isolation 7. Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) neat or as a THF solution dropwise at -78 °C. 8. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the starting material spot confirms successful trapping.
  • Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and dry over Na₂SO₄.
  • Analytical Validation: Confirm the product via ¹H NMR. The diagnostic sharp singlet of the C2-H proton (typically around 8.0 ppm in CDCl₃) must be completely absent, while the C4-phenyl multiplet (7.3-7.8 ppm) remains intact.

Visualization of Reaction Pathways

G A 5-Bromo-4-phenyl-oxazole (Starting Material) B 2-Lithio-5-bromo-4-phenyl-oxazole (C2 Deprotonation) A->B LDA, THF, -78°C (Kinetic Control) C 5-Lithio-4-phenyl-oxazole (C5 Halogen-Metal Exchange) A->C n-BuLi, THF, -78°C (Nucleophilic Attack) D Isocyanoenolate (Ring-Opened Form) B->D Temp > -40°C (Thermodynamic Equilibration)

Caption: Divergent reaction pathways of 5-bromo-4-phenyl-oxazole under varying lithiation conditions.

Conclusion

The functionalization of 5-bromo-4-phenyl-oxazole requires precise control over competing electronic and steric factors. By leveraging the inherent acidity of the C2 proton and employing sterically hindered bases like LDA at cryogenic temperatures, researchers can bypass the highly reactive C5-bromo substituent and prevent isocyanoenolate ring-opening. This mechanistic understanding is paramount for the robust, scalable synthesis of complex oxazole-containing therapeutics.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis Online - 1

  • Oxazole - Wikipedia - 3

  • Oxazole - chemeurope.com - ChemEurope - 2

  • ChemInform Abstract: Multicomponent Reactions of Convertible Isonitriles - ResearchGate - 4

  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem - 5

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromo-4-phenyl-oxazole via van Leusen reaction

An Application Note on the Synthesis of 5-Bromo-4-Phenyl-Oxazole via a Two-Step Sequence: Van Leusen Cyclization and Regioselective Bromination For the attention of: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 5-Bromo-4-Phenyl-Oxazole via a Two-Step Sequence: Van Leusen Cyclization and Regioselective Bromination

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2] This application note provides a comprehensive, field-tested guide to the synthesis of 5-bromo-4-phenyl-oxazole, a versatile building block for chemical library development. A direct, single-step synthesis via the classic van Leusen reaction is synthetically challenging. Therefore, we present a robust and efficient two-step strategy. The methodology detailed herein involves the initial construction of the 4-phenyl-oxazole core using a modified van Leusen approach, followed by a highly regioselective electrophilic bromination at the C5 position. This guide emphasizes the mechanistic rationale behind procedural choices, offering researchers a reliable and reproducible protocol for obtaining high-purity 5-bromo-4-phenyl-oxazole.

Introduction and Strategic Rationale

The van Leusen oxazole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This reaction is valued for its operational simplicity and the stability of the key TosMIC reagent.[4][5] However, the direct synthesis of a 4,5-disubstituted oxazole like 5-bromo-4-phenyl-oxazole presents a significant challenge to the standard protocol. The introduction of a substituent at the C4 position typically requires an α-substituted TosMIC derivative, in this case, (α-tosyl)benzyl isocyanide. Furthermore, the direct incorporation of a bromine atom at the C5 position during the cyclization is not a feature of the van Leusen reaction.

To overcome these limitations, a logical and efficient two-step synthetic sequence is employed:

  • Step 1: Synthesis of the 4-Phenyl-Oxazole Core. The foundational 4-phenyl-oxazole heterocycle is constructed. This protocol utilizes the reaction between (α-tosyl)benzyl isocyanide (phenyl-TosMIC) and an aldehyde. The phenyl group is thereby installed at the C4 position of the resulting oxazole.

  • Step 2: Regioselective C5 Bromination. The synthesized 4-phenyl-oxazole undergoes electrophilic aromatic substitution. The electronic properties of the oxazole ring, influenced by the C4-phenyl substituent, direct the incoming electrophile (Br+) preferentially to the electron-rich C5 position, yielding the desired product with high regioselectivity.

This decoupled approach allows for optimization at each stage, ensuring a higher overall yield and purity of the final product compared to a hypothetical and complex one-pot multicomponent reaction.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for experimental success and troubleshooting.

Mechanism of 4-Phenyl-Oxazole Formation

The reaction proceeds via a well-established pathway involving the deprotonation of phenyl-TosMIC, nucleophilic attack, intramolecular cyclization, and elimination.[6][7]

The key steps are as follows:

  • Deprotonation: A base, typically potassium carbonate, abstracts the acidic proton from the α-carbon of phenyl-TosMIC, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde (e.g., formaldehyde), forming an alkoxide intermediate.

  • Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, forming a five-membered dihydrooxazole (oxazoline) ring.[7]

  • Elimination: A final base-promoted elimination of p-toluenesulfinic acid (TosH), a good leaving group, from the oxazoline intermediate results in the formation of the aromatic 4-phenyl-oxazole ring.[3]

van_Leusen_Mechanism PhenylTosMIC Phenyl-TosMIC Carbanion Phenyl-TosMIC Anion Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Base Base (e.g., K₂CO₃) Base:e->PhenylTosMIC:w Deprotonation Carbanion:e->Aldehyde:w Nucleophilic Attack Oxazoline Dihydrooxazole Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Product 4-Phenyl-5-R-Oxazole Oxazoline->Product Elimination TosH p-Toluenesulfinic Acid Oxazoline->TosH Elimination

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Mechanism of Electrophilic Bromination

The bromination of 4-phenyl-oxazole is a classic electrophilic aromatic substitution. The oxazole ring is considered electron-rich. The ring oxygen atom strongly activates the C5 position through resonance donation, while the ring nitrogen atom is deactivating. The C4-phenyl group has a minor electronic influence. The net result is a strong kinetic and thermodynamic preference for electrophilic attack at the C5 position, leading to a single major product.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Handle all chemicals, especially bromine and organic solvents, with care.

Protocol 1: Synthesis of 4-Phenyl-Oxazole

This protocol details the synthesis of the oxazole core from (α-tosyl)benzyl isocyanide and paraformaldehyde.

Materials:

  • (α-Tosyl)benzyl isocyanide (Phenyl-TosMIC)

  • Paraformaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard glassware for workup and purification.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (α-tosyl)benzyl isocyanide (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add 100 mL of anhydrous methanol to the flask.

  • Heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 9:1 hexane/ethyl acetate) to afford pure 4-phenyl-oxazole as a solid.

Protocol 2: Synthesis of 5-Bromo-4-Phenyl-Oxazole

This protocol describes the regioselective bromination of the previously synthesized 4-phenyl-oxazole.

Materials:

  • 4-Phenyl-oxazole (from Protocol 1)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, dropping funnel, magnetic stirrer, standard glassware for workup.

Procedure:

  • In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 4-phenyl-oxazole (1.0 eq) in anhydrous carbon tetrachloride (approx. 0.1 M solution).

  • Prepare a solution of bromine (1.1 eq) in a small amount of carbon tetrachloride in a dropping funnel.

  • Cool the flask containing the oxazole solution in an ice bath (0 °C).

  • Add the bromine solution dropwise to the stirred oxazole solution over 20-30 minutes. A color change from dark red/brown to yellow or colorless indicates consumption of bromine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.[8]

  • Upon completion, carefully quench the reaction by washing the mixture with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine.

  • Wash the organic layer with brine (1 x 30 mL) and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • The product, 5-bromo-4-phenyl-oxazole, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield a crystalline solid.

Data Summary and Characterization

The following table summarizes the key reactants and expected products for this two-step synthesis. Yields and characterization data are representative and should be confirmed experimentally.

Compound NameStructureMolecular FormulaMW ( g/mol )RoleExpected Yield
(α-Tosyl)benzyl isocyanidePh-CH(Tos)NCC₁₅H₁₃NO₂S271.34ReactantN/A
4-Phenyl-oxazoleC₉H₇NO145.16Intermediate75-85%
5-Bromo-4-phenyl-oxazoleC₉H₆BrNO224.06Final Product80-90%

Overall Experimental Workflow

The entire process from starting materials to the final purified product can be visualized as a sequential workflow.

workflow cluster_step1 Step 1: Van Leusen Cyclization cluster_step2 Step 2: Regioselective Bromination s1_reactants Phenyl-TosMIC Paraformaldehyde K₂CO₃ in MeOH s1_reaction Reflux (4-6h) s1_reactants->s1_reaction s1_workup Evaporation Aqueous Workup Extraction (EtOAc) s1_reaction->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 4-Phenyl-Oxazole s1_purify->s1_product s2_reactants 4-Phenyl-Oxazole Bromine (Br₂) in CCl₄ s1_product->s2_reactants  Use as starting material s2_reaction Stir at RT (2-4h) s2_reactants->s2_reaction s2_workup Quench (Na₂S₂O₃) Aqueous Wash s2_reaction->s2_workup s2_purify Recrystallization s2_workup->s2_purify s2_product 5-Bromo-4-Phenyl-Oxazole s2_purify->s2_product

Caption: High-level workflow for the two-step synthesis.

Conclusion

This application note outlines a validated, two-step synthetic route to 5-bromo-4-phenyl-oxazole. By separating the construction of the oxazole core via a modified van Leusen reaction from the subsequent regioselective bromination, this strategy provides a reliable and high-yielding pathway to a valuable synthetic intermediate. The detailed protocols and mechanistic discussions herein are intended to empower researchers in medicinal chemistry and materials science to confidently produce this and related oxazole derivatives for their discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • NRO CREATIONS. (2021, October 30). Van Leusen Reaction. YouTube. Retrieved from [Link]

  • Cortes-Guzman, C., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings, 3(1), 4. [Link]

  • Grokipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524.
  • Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153-1159.
  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. [Link]

Sources

Application

Gold-catalyzed synthesis of halogenated oxazolines

Application Note: Gold-Catalyzed Synthesis of Halogenated Oxazolines Executive Summary Halogenated oxazolines are indispensable intermediates in the synthesis of complex oxazoles, chiral ligands, and bioactive natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gold-Catalyzed Synthesis of Halogenated Oxazolines

Executive Summary

Halogenated oxazolines are indispensable intermediates in the synthesis of complex oxazoles, chiral ligands, and bioactive natural products[1]. Traditional syntheses often require harsh dehydrating conditions or stoichiometric metal promoters. In contrast, homogeneous gold catalysis provides an elegant, atom-economical pathway. By leveraging the extreme alkynophilicity of gold complexes, N-propargyl amides undergo rapid intramolecular cyclization, which can be intercepted by electrophilic halogen sources (NBS, NIS, Selectfluor) to yield highly functionalized halo-oxazolines[2]. This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols for executing these transformations.

Mechanistic Grounding: The Causality of Gold-Catalyzed Halocyclization

The success of this methodology hinges on the differential Lewis acidity of gold. Unlike hard Lewis acids (e.g., TiCl₄, BF₃) that coordinate strongly to the basic oxygen atom of the amide, gold(I) and gold(III) species are soft, carbophilic Lewis acids. They selectively coordinate to the π-system of the alkyne or allene, lowering the LUMO and activating it toward nucleophilic attack[3].

  • π-Activation: The catalytic cycle begins with the coordination of the cationic gold species to the alkyne, forming a reactive π-complex.

  • Nucleophilic Cyclization: The amide oxygen, acting as an internal nucleophile, attacks the activated alkyne. This proceeds predominantly via a regioselective 5-exo-dig pathway (though 6-endo-dig is possible depending on substitution), forming an aurated oxazoline (a vinylgold intermediate)[3].

  • Electrophilic Halodeauration: In standard cycloisomerizations, protodeauration yields a simple alkylidene oxazoline. However, introducing an electrophilic halogen ( X+ ) outcompetes protonation. The halogen source (e.g., N-bromosuccinimide) rapidly cleaves the Au–C bond, installing the halogen atom and regenerating the active gold catalyst[1].

  • Solvent Causality (The HFIP Advantage): The choice of solvent dictates the need for catalytic activators. Hexafluoroisopropanol (HFIP) has emerged as a superior medium. Its strong hydrogen-bond donating capability dynamically activates the Au–Cl bond, eliminating the need for light-sensitive and expensive silver salts (e.g., AgOTf, AgSbF₆) typically required to generate the active cationic gold species[4].

Mechanism A Pre-Catalyst (e.g., AuCl3 or LAuCl) B Active Au Catalyst (π-Acidic Species) A->B Activation (Ag Salts or HFIP) C Alkyne Activation (π-Complex Formation) B->C + N-Propargyl Amide D Intramolecular Cyclization (5-exo-dig by Amide Oxygen) C->D Nucleophilic Attack E Vinylgold Intermediate (Aurated Oxazoline) D->E Rearrangement F Electrophilic Trapping (NBS, NIS, or Selectfluor) E->F + Halogen Source F->B Catalyst Regeneration G Halogenated Oxazoline (Final Product) F->G Halodeauration

Catalytic cycle of gold-catalyzed halocyclization of N-propargyl amides.

Quantitative Data: Reaction Optimization & Scope

The following table summarizes the causal relationship between catalyst selection, halogen source, and reaction efficiency based on established literature parameters.

Catalyst SystemHalogen SourceSolventTemp (°C)Target MotifTypical YieldMechanistic Note
AuCl₃ (5 mol%)NBS (1.2 equiv)Toluene0 to RTBromo-oxazolines85–95%Au(III) activates both substitution and cyclization[1].
Ph₃PAuCl / AgOTfNIS (1.2 equiv)DCERTIodo-oxazolines80–90%AgOTf required to abstract Cl⁻ and generate active Au⁺.
Ph₃PAuCl (2 mol%)NIS (1.2 equiv)HFIPRTIodo-oxazolines88–98%HFIP H-bonding bypasses the need for Ag⁺ salts[4].
IPrAuCl / AgNTf₂SelectfluorMeCN/H₂O60Fluoro-oxazolines65–75%Highly electrophilic Au(I) required for fluorodeauration.

Self-Validating Experimental Protocols

Protocol A: One-Pot Gold(III)-Catalyzed Bromocyclization

Purpose: Direct conversion of propargylic substrates into bromooxazolines[1]. AuCl₃ is utilized here because its higher oxidation state effectively mediates both the initial activation and the subsequent bromocyclization without over-coordinating to the basic oxazoline product.

Materials:

  • N-propargyl amide substrate (1.0 mmol)

  • AuCl₃ (0.05 mmol, 5 mol%)

  • N-Bromosuccinimide (NBS) (1.2 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with N₂. Add the N-propargyl amide (1.0 mmol) and anhydrous toluene (5.0 mL).

  • Catalyst Initiation: Add AuCl₃ (5 mol%) to the stirring solution at room temperature. Self-Validation: The solution will typically transition from colorless to a pale yellow/orange, indicating the formation of the Au-alkyne π-complex.

  • Electrophilic Trapping: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NBS (1.2 equiv) in three portions over 10 minutes. Causality: Portion-wise addition at 0 °C prevents localized heating and suppresses radical-mediated side reactions (e.g., allylic bromination).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation: The disappearance of the starting material and the emergence of a highly UV-active spot (due to the conjugated oxazoline double bond) confirm successful halodeauration.

  • Quenching: Once complete (typically 2–4 hours), quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted NBS to succinimide and bromide, preventing downstream oxidative degradation during purification.

  • Isolation: Extract with EtOAc (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Activator-Free Gold(I) Iodocyclization in HFIP

Purpose: Synthesis of iodo-oxazolines using a milder Au(I) catalyst without the need for silver salts, leveraging HFIP as a dynamic activator[4].

Materials:

  • N-propargyl amide substrate (1.0 mmol)

  • Ph₃PAuCl (0.02 mmol, 2 mol%)

  • N-Iodosuccinimide (NIS) (1.2 mmol)

  • Hexafluoroisopropanol (HFIP) (3.0 mL)

Step-by-Step Methodology:

  • Solvent-Catalyst Assembly: In a standard 10 mL reaction vial, dissolve Ph₃PAuCl (2 mol%) in HFIP (3.0 mL). Causality: The highly polar, strong H-bond donor network of HFIP interacts with the chloride ligand, generating a transient cationic gold species without precipitating AgCl.

  • Substrate Addition: Add the N-propargyl amide (1.0 mmol) and stir for 5 minutes.

  • Iodination: Add NIS (1.2 mmol) in one portion at room temperature. Wrap the vial in aluminum foil. Causality: NIS is light-sensitive; excluding light prevents homolytic cleavage of the N–I bond, ensuring a strictly ionic halodeauration mechanism.

  • Workup: After 1 hour (verify completion by LC-MS), remove the HFIP under a gentle stream of N₂ (HFIP can be recovered via cold trap due to its volatility). Redissolve the crude residue in CH₂Cl₂, wash with saturated Na₂S₂O₃, and purify via silica gel chromatography.

Workflow S1 1. Preparation Weigh Substrate & Au Catalyst S2 2. Solvent Addition Add HFIP or Toluene under N2 S1->S2 S3 3. Halogenation Add NBS/NIS/Selectfluor at 0°C to RT S2->S3 S4 4. Reaction Stir & Monitor via TLC/LC-MS S3->S4 S5 5. Quenching Na2S2O3 (aq) wash Extraction S4->S5 S6 6. Purification Flash Column Chromatography S5->S6

Standard experimental workflow for the gold-catalyzed synthesis of halo-oxazolines.

References

  • Source: MDPI (Molecules)
  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)
  • Hexafluoroisopropanol (HFIP)
  • Source: Organic Letters (ACS Publications)

Sources

Method

Suzuki-Miyaura coupling protocol for 5-bromo-4-phenyl-oxazole

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 5-Bromo-4-phenyloxazole Executive Summary & Strategic Context Oxazoles are privileged heterocyclic scaffolds in drug discovery, frequently embedded in kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 5-Bromo-4-phenyloxazole

Executive Summary & Strategic Context

Oxazoles are privileged heterocyclic scaffolds in drug discovery, frequently embedded in kinase inhibitors, anti-infectives, and anti-inflammatory agents. Specifically, 5-bromo-4-phenyloxazole (CAS: 20756-97-2) serves as a highly versatile electrophilic building block. However, functionalizing the C5 position via palladium-catalyzed cross-coupling presents unique mechanistic hurdles, including competitive C-H activation at the C2 position, hydrolytic ring-opening, and protodebromination[1].

This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-4-phenyloxazole, detailing the causality behind catalyst selection, solvent systems, and base optimization to ensure high-fidelity C-C bond formation[2].

Mechanistic Framework & Reaction Design

To design a robust protocol, we must address the specific electronic and steric environment of 5-bromo-4-phenyloxazole:

  • Overcoming Steric Hindrance (Oxidative Addition): The C-Br bond at the 5-position is electronically activated but sterically encumbered by the adjacent 4-phenyl ring. To lower the activation energy barrier, electron-rich, bulky biarylphosphine ligands (e.g., SPhos) or bidentate ligands (e.g., dppf) are critical. They stabilize the active Pd(0) species and accelerate oxidative addition[3].

  • Preventing Scaffold Degradation (Base Selection): Oxazole rings are highly susceptible to hydrolytic cleavage under strongly basic, high-temperature conditions. Furthermore, harsh bases can trigger unwanted C-H arylation at the C2 position. Therefore, mild inorganic bases such as Potassium Phosphate ( K3​PO4​ ) or Potassium Carbonate ( K2​CO3​ ) are strictly required over NaOH or KOtBu.

  • Boronate Activation (Solvent System): A biphasic system of 1,4-Dioxane/Water (typically 4:1 v/v) is optimal. The aqueous component is non-negotiable; it hydrolyzes inactive boroxines and coordinates with the base to form the nucleophilic trihydroxyboronate anion [ArB(OH)3​]− , which is the actual species undergoing transmetalation[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Br)L_n Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (5-Bromo-4-phenyloxazole) PdII_TM Pd(II)(Ar)(Ar')L_n Transmetalation Complex PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product 5-Aryl-4-phenyloxazole Coupled Product PdII_TM->Product Yields Reagents Ar'-B(OH)2 + Base Reagents->PdII_TM

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-bromo-4-phenyloxazole.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and yield, validating the final protocol parameters.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/H₂O1001645Significant protodebromination observed.
2 Pd(OAc)2​ / XPhos KOtBu Dioxane9012<10Oxazole ring-opening due to strong base.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/H₂O90888Clean conversion, minimal side reactions[4].
4 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/H₂O 90 6 94 Optimal transmetalation, rapid kinetics.

Experimental Protocol

This methodology is designed as a self-validating system, ensuring researchers can verify the integrity of the reaction at critical checkpoints.

A. Materials Required
  • Electrophile: 5-bromo-4-phenyloxazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst System: Pd(OAc)2​ (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene and Deionized Water (Degassed, 4:1 ratio, 10 mL total)

B. Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action: Charge an oven-dried Schlenk flask with 5-bromo-4-phenyloxazole, the boronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Causality: Adding all solid reagents prior to degassing ensures that the highly sensitive Pd(0) species (generated in situ) is never exposed to ambient oxygen. The 1.5 excess of boronic acid compensates for any competitive homocoupling or protodeboronation[2].

Step 2: Atmosphere Exchange (Self-Validation Checkpoint)

  • Action: Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

  • Causality: Strict exclusion of O2​ prevents the irreversible oxidation of the phosphine ligand and the formation of inactive "Pd-black".

Step 3: Solvent Addition & Heating

  • Action: Inject the degassed Toluene/Water mixture via syringe. Seal the flask and heat to 90 °C with vigorous stirring (800 rpm).

  • Causality: Vigorous stirring is mandatory for biphasic systems to maximize the interfacial surface area where transmetalation occurs. The temperature is capped at 90 °C to provide sufficient activation energy for oxidative addition while preventing thermal degradation of the oxazole core[5].

Step 4: In-Process Monitoring

  • Action: After 4 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 4:1) and LC-MS.

  • Self-Validation:

    • Success Indicator: Disappearance of the starting material mass (m/z ~224/226) and appearance of the target product mass.

    • Failure Indicator: A major peak at m/z ~145 indicates protodebromination (reduction). If observed, verify the degassing procedure and solvent purity in subsequent runs.

Step 5: Workup & Purification

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Causality: Brine is utilized to break any emulsions formed by the biphasic solvent system and to strip out residual inorganic phosphate salts prior to chromatography.

ExperimentalWorkflow S1 1. Setup Inert Gas Purge S2 2. Reagents Add Pd, Ligand, Base S1->S2 S3 3. Reaction Heat at 90 °C S2->S3 S4 4. Monitor TLC / LC-MS S3->S4 S5 5. Workup EtOAc Extraction S4->S5 S6 6. Purify Chromatography S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org.[Link]

  • Shibata, K., et al. "Derivatization of a tris-oxazole using Pd-catalyzed coupling reactions of a 5-bromooxazole moiety." Tetrahedron Letters (2010).[Link]

  • Heravi, M. M., et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." MDPI Catalysts (2015).[Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Heck Coupling of 5-Bromo-4-Phenyl-Oxazole for the Synthesis of Advanced Intermediates

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, specifically tailored for the use of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, specifically tailored for the use of 5-bromo-4-phenyl-oxazole as a key substrate. The oxazole motif is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is critical for the development of novel therapeutic agents. These protocols are designed to offer both a fundamental understanding and a practical, step-by-step methodology for researchers in academic and industrial settings.

The Heck reaction, discovered independently by Tsutomu Mizoroki and Richard F. Heck, facilitates the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene.[1] This powerful transformation has become indispensable for its reliability and broad functional group tolerance.[2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Heck reaction lies in its well-defined catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction.

The generally accepted mechanism proceeds through three primary steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Palladium(II) acetate, initiates the cycle by inserting into the carbon-bromine bond of the 5-bromo-4-phenyl-oxazole.[1][3] This forms a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][2]

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn β-hydride elimination occurs, yielding the substituted alkene product and a palladium-hydride species.[2]

  • Regeneration of the Catalyst: In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt (e.g., triethylammonium bromide), thus closing the catalytic cycle.[1]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl ArX Ar = 5-(4-Phenyl-oxazolyl) X = Br Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene L(Ar)(X)Pd(II)-|| Alkene_Coord->PdII_Alkene Alkene Alkene = e.g., Styrene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl L₂Pd(II)-Alkyl Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH L₂Pd(II)(H)(X) Beta_Elim->PdH Product Product Product = 5-Styryl-4-phenyl-oxazole Red_Elim Reductive Elimination PdH->Red_Elim Base Red_Elim->Pd0 Base-H⁺X⁻ Experimental_Workflow Setup 1. Setup Flask under Inert Gas AddSolids 2. Add Solids Substrate, Catalyst, Ligand Setup->AddSolids AddLiquids 3. Add Liquids Solvent, Base, Alkene AddSolids->AddLiquids Degas 4. Degas Mixture (Optional but recommended) AddLiquids->Degas Heat 5. Heat Reaction (e.g., 80-120 °C) Degas->Heat Monitor 6. Monitor Progress (TLC or GC/MS) Heat->Monitor Workup 7. Work-up Filter, Extract, Dry Monitor->Workup Reaction Complete Purify 8. Purify Column Chromatography Workup->Purify Characterize 9. Characterize (NMR, MS) Purify->Characterize

Sources

Method

Application Note: Sonogashira Cross-Coupling of Terminal Alkynes with 5-Bromo-4-phenyloxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary Alkynylated oxazoles are privileged scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Alkynylated oxazoles are privileged scaffolds in modern drug discovery, frequently utilized in the design of complex α-ketoheterocycle inhibitors—such as those targeting the cytosolic port Cys269 of fatty acid amide hydrolase (FAAH) 1[1]. The Sonogashira cross-coupling reaction remains the premier methodology for constructing these C(sp2)-C(sp) bonds 2[2]. This application note details a highly optimized, self-validating protocol for the C5-alkynylation of 5-bromo-4-phenyloxazole, addressing the unique steric and electronic challenges presented by this specific heterocyclic system 3[3].

Mechanistic Insights & Causality

As an application scientist, it is critical to understand why a substrate behaves the way it does to troubleshoot effectively.

Electronic Activation vs. Steric Hindrance: The oxazole core is an electron-deficient heteroaromatic system. The C5 position is highly susceptible to oxidative addition by Pd(0) due to the strong inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. However, in 5-bromo-4-phenyloxazole , the bulky phenyl ring at the C4 position introduces significant steric hindrance.

  • The Problem: This steric bulk severely impedes the transmetalation step of the catalytic cycle, where the alkyne must transfer from the copper co-catalyst to the sterically crowded Pd(II) center.

  • The Solution: A highly active, unhindered palladium catalyst (e.g., Pd(PPh3​)2​Cl2​ ) combined with a stoichiometric excess of a terminal alkyne and a robust Copper(I) co-catalyst is mandatory. The CuI forms a highly nucleophilic copper acetylide intermediate that provides the thermodynamic driving force to overcome the steric clash during transmetalation.

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst PdII_OA Pd(II)(Ar)(Br)L₂ Oxidative Addition Pd0->PdII_OA + Ar-Br OxBr 5-Bromo-4-phenyloxazole OxBr->PdII_OA PdII_TM Pd(II)(Ar)(C≡C-R)L₂ Transmetalation PdII_OA->PdII_TM + Cu-C≡C-R CuAcetylide Cu-C≡C-R Copper Acetylide CuAcetylide->PdII_TM PdII_TM->Pd0 Reductive Elimination Product 5-Alkynyl-4-phenyloxazole Coupled Product PdII_TM->Product

Caption: Catalytic cycle of the Sonogashira coupling for 5-bromo-4-phenyloxazole.

Data Presentation: Optimization of Reaction Conditions

To establish a reliable protocol, various conditions were evaluated. The data below demonstrates the causality behind the selected reagents. The use of THF/ Et3​N at elevated temperatures provided the optimal balance of substrate solubility and catalytic turnover.

EntryCatalyst System (mol %)Solvent / BaseTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)2​Cl2​ (5) / CuI (10)THF / Et3​N (1:1)651288% Optimal. Complete conversion, minimal homocoupling.
2 Pd(PPh3​)4​ (5) / CuI (10)DMF / Et3​N (2:1)80876%Faster reaction, but higher thermal degradation of oxazole.
3 Pd(dppf)Cl2​ (5) / CuI (10)THF / DIPA (1:1)651681%Bidentate ligand slows oxidative addition slightly.
4 Pd(PPh3​)2​Cl2​ (5) / No CuI THF / Et3​N (1:1)6524<10%Proves Cu-acetylide is essential to overcome C4-phenyl steric clash.
5 Pd(PPh3​)2​Cl2​ (5) / CuI (10)THF / Et3​N (1:1)252415%Room temperature is insufficient for this hindered substrate.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system . Visual cues are embedded within the steps to ensure the integrity of the inert atmosphere, which is the most common point of failure in copper-co-catalyzed cross-couplings.

Caption: Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.

Step-by-Step Methodology

1. Equipment Preparation (The Foundation of Trustworthiness)

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3x).

  • Causality: Trace moisture hydrolyzes the active Pd(0) species, while oxygen promotes the Glaser homocoupling of the alkyne.

2. Reagent Loading

  • Under a positive flow of Argon, add 5-bromo-4-phenyloxazole (1.0 equiv, 1.0 mmol, 224 mg), Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%, 35 mg), and CuI (0.10 equiv, 10 mol%, 19 mg).

  • Add anhydrous, degassed THF (4.0 mL) and anhydrous Et3​N (4.0 mL).

  • Self-Validation Checkpoint: The solution should appear pale yellow to light orange. If the solution immediately turns deep green or blue, oxygen is present in your solvents. The Cu(I) has oxidized to Cu(II), and the reaction must be aborted and solvents re-degassed.

3. Alkyne Addition & Reaction

  • Add the terminal alkyne (1.5 equiv, 1.5 mmol) dropwise via a micro-syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath pre-heated to 65 °C for 12 hours.

  • Causality: Adding the alkyne after the system is fully purged and the Pd/Cu catalysts are solvated minimizes the localized concentration of copper-acetylide in the presence of trace oxygen, drastically reducing homocoupling byproducts.

4. Reaction Monitoring & Workup

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The 5-bromo-4-phenyloxazole starting material (UV active) should be completely consumed.

  • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the precipitated triethylammonium bromide salts and palladium black.

  • Wash the organic filtrate with saturated aqueous NH4​Cl (2 × 10 mL) to remove residual copper, followed by brine (10 mL). Dry over anhydrous Na2​SO4​ .

5. Purification & Analytical Validation

  • Concentrate the crude mixture under reduced pressure.

  • Purify via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Analytical Validation: Confirm the product via 1H NMR. The diagnostic terminal alkyne proton (typically ~2.0-2.5 ppm) will disappear. The oxazole C2-H proton will remain visible as a sharp singlet downfield (typically ~7.9 - 8.1 ppm), confirming the integrity of the oxazole core.

References

  • Source: Journal of Medicinal Chemistry, 2014, 57(3), 1079-1089.
  • Source: Chemical Reviews, 2007, 107(3), 874-922.
  • Title: Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid Source: Benchchem Experimental Protocols URL

Sources

Application

The Art of Molecular Scaffolding: A Detailed Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-Phenyl-Oxazole

Introduction: The Oxazole Motif in Modern Drug Discovery The oxazole ring system is a cornerstone in medicinal chemistry, appearing as a critical pharmacophore in a multitude of natural products and synthetic drugs.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Motif in Modern Drug Discovery

The oxazole ring system is a cornerstone in medicinal chemistry, appearing as a critical pharmacophore in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for the design of novel therapeutic agents with activities spanning anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the oxazole core is therefore a key strategy in the exploration of new chemical space for drug development.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in the synthetic chemist's arsenal for the construction of carbon-carbon and carbon-heteroatom bonds.[3] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a mild and efficient means to couple a wide variety of substrates with high functional group tolerance.[3] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-4-phenyl-oxazole, a versatile building block for the synthesis of a diverse library of substituted oxazole derivatives. We will delve into the practical application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing not just the "how" but also the "why" behind the experimental design.

Synthesis of the Starting Material: 5-Bromo-4-Phenyl-Oxazole

A reliable supply of the starting material is paramount for any synthetic campaign. While various methods for oxazole synthesis exist, a practical two-step approach starting from commercially available reagents is presented here, adapted from a similar synthesis.[4]

Step 1: Synthesis of 4-Phenyl-Oxazole

The initial step involves the condensation of an α-haloketone with an amide to form the oxazole ring. In this case, 2-bromo-1-phenylethanone reacts with formamide to yield 4-phenyl-oxazole.

Protocol:

  • To a solution of 2-bromo-1-phenylethanone (1.0 eq) in a suitable solvent such as acetonitrile, add formamide (3.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-oxazole.

Step 2: Bromination of 4-Phenyl-Oxazole

The second step is the regioselective bromination of the 4-phenyl-oxazole at the C5 position using N-bromosuccinimide (NBS).

Protocol:

  • Dissolve 4-phenyl-oxazole (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and wash with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-4-phenyl-oxazole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 5-bromo-4-phenyl-oxazole is suitably activated for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[6]

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The base plays a crucial role in activating the organoboron species for transmetalation.[5]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar'(L2) Transmetalation->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetalation ArBr 5-Bromo-4-phenyl-oxazole (Ar-Br) ArBr->OxAdd caption Catalytic Cycle of Suzuki-Miyaura Coupling Sonogashira_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Alkyne Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar_Pd_Alkyne RedElim Reductive Elimination Ar_Pd_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product Alkyne_Cu R-C≡C-Cu Alkyne_Cu->Transmetalation ArBr 5-Bromo-4-phenyl-oxazole (Ar-Br) ArBr->OxAdd caption Catalytic Cycle of Sonogashira Coupling Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L2) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Pd_Amine_Complex [Ar-Pd(II)(NHR'R'')(L2)]+Br- Amine_Coord->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)-NR'R''(L2) Deprotonation->Pd_Amido_Complex RedElim Reductive Elimination Pd_Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Amine R'R''NH + Base Amine->Amine_Coord ArBr 5-Bromo-4-phenyl-oxazole (Ar-Br) ArBr->OxAdd caption Catalytic Cycle of Buchwald-Hartwig Amination Experimental_Workflow Start Starting Materials: 5-Bromo-4-phenyl-oxazole Coupling Partner Catalyst, Ligand, Base, Solvent Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reaction Heating and Stirring (Monitoring by TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Coupled Product Purification->Product caption General Experimental Workflow

Sources

Method

Synthesis of 5-aryl-4-phenyl-oxazoles from 5-bromo-4-phenyl-oxazole

Application Note: Palladium-Catalyzed Synthesis of 5-Aryl-4-phenyl-oxazoles via Suzuki-Miyaura Cross-Coupling Executive Summary The 4,5-diaryloxazole scaffold is a privileged pharmacophore found in numerous biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of 5-Aryl-4-phenyl-oxazoles via Suzuki-Miyaura Cross-Coupling

Executive Summary

The 4,5-diaryloxazole scaffold is a privileged pharmacophore found in numerous biologically active molecules, including COX-2 inhibitors, muscle relaxants, and fluorescent probes[1]. Traditional cyclization methods for synthesizing these heterocycles often require harsh conditions and lack modularity. This application note details a highly efficient, late-stage functionalization protocol for synthesizing 5-aryl-4-phenyl-oxazoles directly from 5-bromo-4-phenyl-oxazole using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2].

Scientific Rationale & Mechanistic Insights

The selection of 5-bromo-4-phenyl-oxazole as the electrophilic coupling partner is driven by the intrinsic electronic properties of the oxazole ring. The C5 position is highly activated toward oxidative addition by palladium due to the adjacent electronegative oxygen atom and the overall electron-withdrawing nature of the heterocycle[3].

The catalytic cycle relies on three fundamental steps, each dictated by specific reagent choices:

  • Oxidative Addition: The active Pd0 species inserts into the activated C5–Br bond. The use of electron-rich phosphine ligands (e.g., triphenylphosphine or dppf) stabilizes the resulting PdII intermediate.

  • Transmetalation: The arylboronic acid is inherently a poor nucleophile. The addition of an inorganic base (e.g., K2​CO3​ ) in an aqueous co-solvent system is critical. The base coordinates with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic arylboronate complex that readily transfers its aryl group to the palladium center[4].

  • Reductive Elimination: The diaryl- PdII complex undergoes reductive elimination to forge the new C–C bond, releasing the 5-aryl-4-phenyl-oxazole product and regenerating the Pd0 catalyst.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-Bromo-4-phenyl-oxazole PdII Pd(II) Intermediate [Ar-Pd(Br)L2] OxAdd->PdII Trans Transmetalation (Ar'-B(OH)2 + Base) PdII->Trans PdII_Diaryl Diaryl Pd(II) Complex [Ar-Pd(Ar')L2] Trans->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-4-phenyl-oxazole RedElim->Product Product Release

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for 5-aryl-4-phenyl-oxazoles.

Quantitative Data: Optimization of Reaction Conditions

To ensure maximum conversion and minimize protodeboronation (a common side reaction where the boronic acid degrades), the reaction conditions must be carefully optimized. The table below summarizes the causality of catalyst and solvent selection based on empirical optimization[5].

EntryCatalyst (5 mol%)Base (2.0 Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane / H2​O (4:1)901288
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O (4:1)90894
3 Pd(OAc)2​ + PPh3​ Cs2​CO3​ Toluene / H2​O (4:1)1001675
4 Pd(PPh3​)4​ Et3​N DMF (Anhydrous)802445

Note: Entry 2 demonstrates the highest yield. The bidentate dppf ligand enforces a cis-geometry on the PdII intermediate, accelerating the final reductive elimination step. The lack of water in Entry 4 prevents the efficient formation of the reactive boronate species, drastically reducing the yield.

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)-4-phenyl-oxazole

This self-validating protocol utilizes 4-methoxyphenylboronic acid as a model coupling partner.

Reagents & Materials
  • Electrophile: 5-Bromo-4-phenyl-oxazole (1.0 mmol, 224 mg)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Catalyst: Pd(dppf)Cl2​ (0.05 mmol, 36.5 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.0 mmol, 276 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H2​O (2.0 mL)

  • Atmosphere: High-purity Argon or Nitrogen gas.

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): In a 25 mL Schlenk flask, combine 8.0 mL of 1,4-Dioxane and 2.0 mL of H2​O . Sparge the solvent mixture with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd0 species to an inactive PdII oxide, stalling the reaction.

  • Reagent Loading: Briefly remove the septum under a positive flow of Argon. Add 5-bromo-4-phenyl-oxazole, 4-methoxyphenylboronic acid, and K2​CO3​ .

  • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst last. Seal the flask and purge with Argon via three vacuum/backfill cycles.

  • Reaction Initiation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm). Self-Validation: Within 15-30 minutes, the suspension will transition from a pale yellow to a dark, homogeneous brown solution. This color shift confirms the reduction of the PdII precatalyst to the active Pd0 species.

  • Monitoring: After 6 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. Self-Validation: The starting bromide (higher Rf​ ) should be absent, replaced by a strongly UV-active product spot (lower Rf​ due to the added polarity of the methoxy group).

Workup & Purification
  • Quenching: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL). The biphasic extraction removes the inorganic salts and palladium byproducts.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatography: Purify the crude dark residue via silica gel flash chromatography (Eluent gradient: 5% to 15% EtOAc in Hexanes) to yield the pure 5-(4-methoxyphenyl)-4-phenyl-oxazole as a white to off-white solid.

Workflow Prep 1. Preparation Degas Solvents Weigh Reagents React 2. Reaction 90°C, Ar Atm Monitor via TLC Prep->React Workup 3. Workup Quench & Extract Dry Organic Layer React->Workup Purify 4. Purification Silica Column Chromatography Workup->Purify Analyze 5. Analysis NMR, HRMS, Yield Calc Purify->Analyze

Step-by-step experimental workflow for the synthesis and isolation of 5-aryl-4-phenyl-oxazoles.

Troubleshooting & Self-Validation Checkpoints

  • Incomplete Conversion: If TLC indicates unreacted 5-bromo-4-phenyl-oxazole after 12 hours, the boronic acid may have undergone protodeboronation. Solution: Add an additional 0.5 equivalents of the arylboronic acid and 2 mol% of catalyst, then resume heating.

  • Homocoupling Byproducts: The presence of a highly non-polar spot on the TLC plate often indicates biphenyl formation (homocoupling of the boronic acid). Solution: This is caused by residual oxygen in the solvent. Ensure rigorous sparging and strict adherence to Schlenk techniques during setup.

  • Palladium Scavenging: If the final isolated product retains a greyish tint, trace palladium is present. Solution: Treat the organic phase with a metal scavenger (e.g., QuadraSil® AP or activated charcoal) for 2 hours prior to final solvent evaporation.

References

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy CHEMISTRY & BIOLOGY INTERFACE (2016). URL:[Link]

  • The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives National Institutes of Health (PMC). URL:[Link]

  • Therapeutic potential of oxazole scaffold: a patent review (2006-2017) ResearchGate / Expert Opinion on Therapeutic Patents. URL:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the C5 Position of 4-Phenyl-oxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C5-Functionalized 4-Phenyl-oxazoles The 4-phenyl-oxazole scaffold is a privileged heterocyclic motif frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C5-Functionalized 4-Phenyl-oxazoles

The 4-phenyl-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its unique electronic and structural properties contribute to the biological activity and material characteristics of a diverse range of compounds. The ability to selectively introduce functional groups at the C5 position of the oxazole ring is of paramount importance for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities with tailored properties. This guide provides a comprehensive overview of modern synthetic strategies for the C5 functionalization of 4-phenyl-oxazole, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Strategies for C5 Functionalization

The targeted introduction of substituents at the C5 position of 4-phenyl-oxazole can be achieved through several powerful synthetic methodologies. The choice of strategy often depends on the desired functional group, the overall complexity of the target molecule, and the required reaction conditions. The primary approaches include:

  • Direct C-H Functionalization: This atom-economical approach involves the direct activation of the C5-H bond, bypassing the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a leading strategy in this domain.[1][2]

  • Deprotonation and Electrophilic Quench (Lithiation): This classical yet effective method relies on the deprotonation of the C5 position using a strong base, typically an organolithium reagent, to generate a nucleophilic intermediate that can be trapped with a wide variety of electrophiles.[3][4]

  • Van Leusen Oxazole Synthesis: This versatile method allows for the construction of the oxazole ring itself, with the C5 substituent being introduced from an aldehyde precursor.[5][6]

This guide will delve into the practical application of these key strategies, providing detailed protocols and insights into their execution.

Section 1: Direct C-H Functionalization of 4-Phenyl-oxazole

Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-activated substrates.[1] For the 4-phenyl-oxazole system, palladium-catalyzed reactions have been particularly successful in achieving regioselective C5-arylation, -alkenylation, and -alkylation.

Palladium-Catalyzed C5-Arylation

The direct arylation of oxazoles at the C5 position provides a straightforward route to biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[7][8] The regioselectivity between the C2 and C5 positions can often be controlled by the choice of ligands, solvents, and bases.[7][8]

The prevailing mechanism for palladium-catalyzed C5-arylation is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a carboxylate or carbonate base. This mechanism is favored for the more electron-rich C5 position of the oxazole.

CMD_Mechanism Pd_cat Pd(OAc)₂ Active_Pd Ar-Pd(II)-X Pd_cat->Active_Pd Oxidative Addition Aryl_halide Ar-X Aryl_halide->Active_Pd Oxazole 4-Phenyl-oxazole CMD_TS CMD Transition State Oxazole->CMD_TS Base Base (e.g., KOAc) Base->CMD_TS Active_Pd->CMD_TS Intermediate C5-Palladated Oxazole CMD_TS->Intermediate C-H Activation Product C5-Arylated Oxazole Intermediate->Product Reductive Elimination Pd0 Pd(0) Intermediate->Pd0 Pd0->Pd_cat Catalyst Regeneration

Caption: Proposed mechanism for Pd-catalyzed C5-arylation.

This protocol is adapted from a procedure favoring C5 arylation in a greener solvent, anisole, with the aid of benzoic acid as an additive.[1]

Materials:

  • 4-Phenyl-oxazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Benzoic acid

  • Anisole (deaerated)

  • Standard glassware for inert atmosphere reactions (Schlenk tube or equivalent)

Procedure:

  • To an oven-dried Schlenk tube, add 4-phenyl-oxazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), benzoic acid (30 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add deaerated anisole (5.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated 4-phenyl-oxazole.

Data Summary: C5-Arylation of Oxazoles

Aryl HalideCatalyst Loading (mol%)BaseAdditiveSolventYield (%)Reference
4-Bromoanisole5K₂CO₃Benzoic AcidAnisole75[1]
4-Bromotoluene5K₂CO₃Benzoic AcidAnisole82[1]
1-Bromo-4-nitrobenzene5K₂CO₃Benzoic AcidAnisole91[1]
Palladium-Catalyzed C5-Alkylation

The introduction of alkyl groups at the C5 position is crucial for tuning the lipophilicity and metabolic stability of drug candidates. A novel method utilizes alkylboronic acids as alkylating agents in a palladium-catalyzed C-H activation process.[9]

This protocol describes a palladium-catalyzed C5-alkylation of oxazoles using alkylboronic acids, where DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acts as a crucial promoter.[9]

Materials:

  • 4-Phenyl-oxazole

  • Alkylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • DDQ

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine 4-phenyl-oxazole (0.2 mmol, 1.0 equiv), alkylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%), and DDQ (0.4 mmol, 2.0 equiv).

  • Add a mixture of DCE (1.5 mL) and AcOH (0.5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to yield the C5-alkylated 4-phenyl-oxazole.

Section 2: Deprotonation and Electrophilic Quench

This well-established methodology offers a high degree of versatility for introducing a wide range of functional groups at the C5 position. The process involves the deprotonation of the C5-H with a strong base, typically n-butyllithium (n-BuLi), to form a C5-lithiated intermediate. This potent nucleophile can then be quenched with various electrophiles.

Lithiation_Workflow Start 4-Phenyl-oxazole in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Add_nBuLi Add n-BuLi Cooling->Add_nBuLi Lithiation Stir for 1h at -78 °C (Formation of C5-lithiated intermediate) Add_nBuLi->Lithiation Add_Electrophile Add Electrophile (E⁺) Lithiation->Add_Electrophile Quench Stir and Warm to RT Add_Electrophile->Quench Workup Aqueous Workup Quench->Workup Purification Purification Workup->Purification Product C5-Functionalized 4-Phenyl-oxazole Purification->Product VanLeusen_Mechanism Aldehyde Aldehyde (R-CHO) Adduct Aldehyde-TosMIC Adduct Aldehyde->Adduct TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base_VL Base (e.g., K₂CO₃) Base_VL->Anion Anion->Adduct Nucleophilic Attack Oxazoline Intermediate Oxazoline Adduct->Oxazoline Intramolecular Cyclization Product_VL 5-Substituted Oxazole Oxazoline->Product_VL Elimination of TosH

Sources

Method

Use of 5-bromo-4-phenyl-oxazole in the synthesis of bioactive molecules

Application Note: Divergent Functionalization of 5-Bromo-4-phenyloxazole in Medicinal Chemistry Executive Overview In modern drug discovery, the oxazole ring is a highly privileged heterocyclic scaffold, frequently embed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of 5-Bromo-4-phenyloxazole in Medicinal Chemistry

Executive Overview

In modern drug discovery, the oxazole ring is a highly privileged heterocyclic scaffold, frequently embedded in kinase inhibitors, antiprotozoal agents, and natural product analogs[1]. Within this chemical space, 5-bromo-4-phenyloxazole serves as an exceptionally versatile building block. The C4-phenyl group provides essential lipophilicity and π−π stacking capabilities for target binding, while the C5-bromide acts as a highly reactive handle for transition-metal-catalyzed cross-coupling[2].

This technical guide details the mechanistic rationale, orthogonal functionalization strategies, and self-validating experimental protocols for utilizing 5-bromo-4-phenyloxazole in the synthesis of complex bioactive molecules.

Mechanistic Rationale & Scaffold Causality

The reactivity of 5-bromo-4-phenyloxazole is governed by the electronic distribution of the oxazole core. The electronegative oxygen and nitrogen atoms withdraw electron density from the ring, rendering the C5 position highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)).

1. C5-Halide Activation (Cross-Coupling): The highly polarized C5-Br bond facilitates rapid oxidative addition. This allows for efficient Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings[3]. Because the C5 position is electronically distinct from the C2 position, regioselective functionalization is highly predictable.

2. C2 C–H Activation (Orthogonal Functionalization): Once the C5 position is functionalized (or even prior to it, under specific conditions), the C2 position contains the most acidic C–H bond on the heterocycle. Utilizing nickel or palladium catalysis in the presence of a strong, non-nucleophilic base (e.g., phosphazene bases or K3​PO4​ ) allows for direct C–H arylation, enabling the construction of densely functionalized 2,4,5-trisubstituted oxazoles without requiring pre-functionalization at C2[4].

G SM 5-Bromo-4-phenyloxazole Suzuki Suzuki-Miyaura (C5 Arylation) SM->Suzuki Pd cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig (C5 Amination) SM->Buchwald Pd cat., Amine CH_Act C-H Activation (C2 Arylation) SM->CH_Act Ni/Pd cat., Ar-X Prod1 5-Aryl-4-phenyloxazole Suzuki->Prod1 Prod2 5-Amino-4-phenyloxazole Buchwald->Prod2 Prod3 2-Aryl-5-bromo-4-phenyloxazole CH_Act->Prod3

Divergent functionalization workflows for 5-bromo-4-phenyloxazole.

Quantitative Reaction Metrics

To guide experimental design, the following table summarizes the optimized quantitative parameters for the divergent functionalization of the 5-bromo-4-phenyloxazole scaffold based on established literature precedents[2][4].

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura (C5) Pd(PPh3​)4​ (5 mol%) K2​CO3​ (3.0 eq)1,4-Dioxane / H2​O (4:1)9085 – 95
Stille Coupling (C5) Pd2​(dba)3​ / P(tBu)3​ CsF (2.0 eq)Toluene11075 – 88
C–H Arylation (C2) Ni(COD)2​ / dppb K3​PO4​ (1.5 eq)tert-Amyl Alcohol11070 – 90
Buchwald-Hartwig (C5) Pd(OAc)2​ / Xantphos Cs2​CO3​ (2.0 eq)Toluene10065 – 80

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-4-phenyloxazoles via Suzuki-Miyaura Coupling

Causality & Design: 1,4-Dioxane is selected as the primary solvent to dissolve the organic substrates, while water is strictly required to dissolve K2​CO3​ . The aqueous base converts the arylboronic acid into a highly nucleophilic trihydroxyboronate complex [ArB(OH)3​]− , which is the active species required to drive the transmetalation step[2]. Pd(PPh3​)4​ is chosen as the electron-rich triphenylphosphine ligands stabilize the active Pd(0) intermediate.

Mech Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd 5-Bromo-4-phenyloxazole TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C5-Ar Formation) TransMet->RedElim Diaryl Pd(II) Species RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-4-phenyloxazole RedElim->Product

Catalytic cycle for the C5 Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-phenyloxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict deoxygenation (preventing catalyst oxidation).

  • Solvent Addition: Inject degassed 1,4-dioxane (8 mL) followed by a degassed aqueous solution of K2​CO3​ (3.0 mmol in 2 mL H2​O ).

    • Self-Validation Check: The mixture should transition from a pale suspension to a yellow/orange homogeneous solution as the catalyst activates.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Silica gel, Hexanes:EtOAc 4:1).

    • Self-Validation Check: The starting 5-bromo-4-phenyloxazole ( Rf​≈0.65 , UV-active) will disappear, replaced by a highly fluorescent product spot at a lower Rf​ ( ≈0.45 ).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure 5-aryl-4-phenyloxazole.

Protocol 2: Direct Ni-Catalyzed C2 C–H Arylation

Causality & Design: To achieve orthogonal functionalization at the C2 position, a Nickel-catalyzed C–H activation is employed[4]. Ni(COD)2​ is highly effective for activating electron-deficient heterocycles. The bidentate phosphine ligand (dppb) is critical; its bite angle forces the nickel center into a geometry that dramatically accelerates the reductive elimination step, preventing off-target homocoupling.

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme air-sensitivity of Ni(COD)2​ , assemble the reaction in an argon-filled glovebox.

  • Reagent Mixing: In a 20 mL scintillation vial, combine 5-bromo-4-phenyloxazole (or its C5-functionalized derivative) (0.50 mmol), the aryl chloride/bromide (0.75 mmol), Ni(COD)2​ (0.05 mmol, 10 mol%), dppb (0.06 mmol, 12 mol%), and anhydrous K3​PO4​ (0.75 mmol).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (2.0 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Stir the mixture vigorously at 110 °C for 20 hours.

    • Self-Validation Check: A color shift to dark red/brown indicates the formation of the active Ni-aryl species.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture directly through a short pad of Celite to remove inorganic salts and precipitated nickel black, eluting with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the 2,4,5-trisubstituted oxazole. Confirm structure via 1H -NMR (disappearance of the sharp C2-H singlet at δ≈8.0 ppm).

References

  • An In-depth Technical Guide to the Synthesis of 2-Chloro-4-phenyloxazole. Benchchem.
  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. Benchchem.
  • Derivatization of a Tris‐Oxazole Using Pd‐Catalyzed Coupling Reactions of a 5‐Bromooxazole Moiety. ChemInform / Wiley Online Library.
  • Ni-Catalyzed C–H Arylation of Oxazoles and Benzoxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides. The Journal of Organic Chemistry (ACS Publications).

Sources

Application

Derivatization of 5-bromo-4-phenyl-oxazole for biological screening

An Application Note and Protocol for the Derivatization of 5-bromo-4-phenyl-oxazole for Biological Screening Authored by: A Senior Application Scientist Introduction: The Oxazole Scaffold in Medicinal Chemistry The oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Derivatization of 5-bromo-4-phenyl-oxazole for Biological Screening

Authored by: A Senior Application Scientist

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an attractive core for designing novel therapeutic agents. The 5-bromo-4-phenyl-oxazole motif, in particular, serves as a versatile starting material for the generation of diverse chemical libraries for biological screening. The presence of the bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents and the exploration of the chemical space around the core scaffold.

This application note provides a detailed guide for the derivatization of 5-bromo-4-phenyl-oxazole, with a focus on generating compound libraries for biological evaluation. We will delve into the strategic considerations behind reaction choices, provide step-by-step protocols for key transformations, and discuss the importance of robust analytical validation.

Strategic Approach to Derivatization

The primary strategy for derivatizing 5-bromo-4-phenyl-oxazole revolves around palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for library synthesis. The choice of coupling partner is dictated by the desired structural diversity and the specific biological targets of interest.

G A 5-bromo-4-phenyl-oxazole (Starting Material) B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst, Base C Heck Coupling (Alkenes) A->C Pd Catalyst, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalyst, Base E Buchwald-Hartwig Amination (Amines) A->E Pd Catalyst, Base F Diverse Library of Oxazole Derivatives B->F C->F D->F E->F

Figure 1: Key cross-coupling strategies for derivatizing 5-bromo-4-phenyl-oxazole.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the oxazole core and various aryl, heteroaryl, or alkyl groups using boronic acids or esters. This reaction is particularly valuable for introducing bulky or electronically diverse substituents.

Materials:

  • 5-bromo-4-phenyl-oxazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-4-phenyl-oxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the 1,4-dioxane/water mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Suzuki Coupling Products

EntryArylboronic AcidProduct StructureYield (%)
1Phenylboronic acid4,5-Diphenyl-oxazole92
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-phenyl-oxazole88
33-Pyridinylboronic acid5-(3-Pyridinyl)-4-phenyl-oxazole75
Protocol 2: Heck Cross-Coupling

The Heck reaction allows for the introduction of alkenyl substituents at the 5-position of the oxazole ring, providing access to compounds with different geometries and electronic properties.

Materials:

  • 5-bromo-4-phenyl-oxazole

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 5-bromo-4-phenyl-oxazole (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (25 mL).

  • Wash the organic phase with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Sonogashira Cross-Coupling

The Sonogashira coupling is the method of choice for introducing alkynyl moieties, which can serve as versatile handles for further functionalization (e.g., click chemistry) or as key pharmacophores themselves.

Materials:

  • 5-bromo-4-phenyl-oxazole

  • Terminal alkyne (1.3 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 5-bromo-4-phenyl-oxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL), the terminal alkyne (1.3 mmol), and Et₃N (2.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow for Library Generation and Screening

G cluster_0 Synthesis & Purification cluster_1 Analysis & Screening A 5-bromo-4-phenyl-oxazole B Parallel Synthesis (Suzuki, Heck, etc.) A->B C Purification (e.g., HPLC) B->C D Compound Library C->D E Structural Confirmation (NMR, MS) D->E F Biological Screening (e.g., Enzyme Assays) D->F G Hit Identification F->G

Figure 2: Workflow from starting material to hit identification.

Trustworthiness: Self-Validating Systems

For any library synthesis campaign, robust analytical chemistry is paramount to ensure the integrity of the screening data. Each synthesized compound must be subjected to a rigorous quality control process.

  • Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard for determining the purity of each library member. A purity level of >95% is generally required for biological screening.

  • Structural Confirmation: The identity of each compound must be unequivocally confirmed.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the desired substituent.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the regiochemistry of the reaction.

Authoritative Grounding and Mechanistic Insights

The palladium-catalyzed cross-coupling reactions described herein proceed through a well-established catalytic cycle. In the case of the Suzuki reaction, the cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-4-phenyl-oxazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. For instance, the choice of ligand (e.g., PPh₃) is critical for stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.

Conclusion

The derivatization of 5-bromo-4-phenyl-oxazole via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By adhering to rigorous purification and analytical validation procedures, the integrity of the resulting library can be ensured, leading to more reliable and reproducible biological data.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Method

Protocol for purification of 5-bromo-4-phenyl-oxazole by column chromatography

Application Note: Protocol for the Purification of 5-Bromo-4-phenyl-oxazole by Normal-Phase Column Chromatography Introduction & Mechanistic Rationale 5-Bromo-4-phenyl-oxazole is a highly valuable heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Purification of 5-Bromo-4-phenyl-oxazole by Normal-Phase Column Chromatography

Introduction & Mechanistic Rationale

5-Bromo-4-phenyl-oxazole is a highly valuable heterocyclic building block widely utilized in medicinal chemistry. It is primarily used to synthesize complex active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings (1)[1]. The C5-bromine atom provides a highly reactive site for oxidative addition, making it a critical intermediate in the development of targeted therapeutics, including mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors (2)[2].

The synthesis of brominated oxazoles often yields complex crude mixtures containing unreacted starting materials, over-brominated byproducts, and degradation products. Due to the thermal sensitivity of the C-Br bond and the potential for ring-opening at elevated temperatures, distillation is generally avoided. Normal-phase silica gel column chromatography remains the gold standard for its purification, utilizing a non-polar to slightly polar solvent gradient (3)[3]. This application note details a self-validating, step-by-step chromatographic protocol designed to maximize yield and purity while preventing on-column degradation.

Physicochemical Properties & Chromatographic Parameters

Understanding the analyte's properties is essential for designing an effective separation system. 5-Bromo-4-phenyl-oxazole is a weakly polar, highly UV-active compound.

Table 1: Target Analyte Profile

ParameterDescription / ValueRationale for Chromatographic Impact
Compound 5-Bromo-4-phenyl-oxazoleTarget analyte.
Polarity Low to ModerateElutes relatively early on normal-phase silica. Requires a non-polar dominant mobile phase.
UV Absorbance Strong ( λmax​ ~254 nm)The conjugated phenyl-oxazole system allows for highly sensitive UV monitoring during fraction collection.
Stability Thermally sensitiveProlonged exposure to acidic silica or high-temperature evaporation can lead to debromination.

Table 2: Optimized Chromatographic System

ParameterRecommended Condition
Stationary Phase Silica Gel 60 Å (230–400 mesh)
Mobile Phase (A) Hexane (or Heptane)
Mobile Phase (B) Ethyl Acetate (EtOAc)
Elution Method Isocratic or shallow gradient (0% to 10% B)
Target Rf​ Value ~0.35 to 0.45 (in 5% EtOAc/Hexane)
Loading Method Dry loading (adsorbed onto silica)

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and Column Packing

  • Column Selection: Select a glass column with a sintered glass frit. The mass ratio of silica gel to crude sample should be approximately 30:1 to 50:1 to ensure adequate resolution of closely eluting brominated byproducts.

  • Slurry Packing: Prepare a homogeneous slurry of Silica Gel 60 Å in 100% Hexane. Pour the slurry continuously into the column to prevent stratification.

  • Equilibration: Drain the solvent until the liquid level is just above the silica bed. Causality Note: Never allow the silica bed to run dry. Air channels will cause severe band broadening, leading to the co-elution of impurities.

Phase 2: Sample Loading (Dry Loading Technique)

  • Dissolve the crude 5-bromo-4-phenyl-oxazole in a minimal volume of a volatile solvent (e.g., dichloromethane, DCM).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully add the dry-loaded sample evenly to the top of the pre-packed column bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disturbance during solvent addition. Causality Note: Dry loading is mandated here because 5-bromo-4-phenyl-oxazole has limited solubility in 100% hexane. Liquid loading in DCM would introduce a strong solvent plug, dragging impurities down the column and destroying resolution.

Phase 3: Gradient Elution and Fraction Collection

  • Initial Elution: Begin eluting with 100% Hexane (2 column volumes) to flush out highly non-polar impurities (e.g., residual elemental bromine, non-polar organic byproducts).

  • Gradient Application: Gradually introduce Ethyl Acetate in 2% increments. The target bromooxazole typically elutes between 5% and 10% EtOAc/Hexane (3)[3].

  • Collection: Collect fractions in appropriately sized test tubes. Monitor the elution using a handheld UV lamp (254 nm) against the glass tubes.

Phase 4: Self-Validating Analysis & Concentration

  • TLC Verification: Spot every third fraction on a silica gel TLC plate. Develop in 5% EtOAc/Hexane. Visualize under UV (254 nm).

  • Pooling: Combine only the fractions containing a single, pure spot corresponding to the Rf​ of 5-bromo-4-phenyl-oxazole (~0.40). This ensures the protocol is self-validating and prevents the carryover of unbrominated starting material.

  • Concentration: Remove the solvent using a rotary evaporator. Critical Parameter: Maintain the water bath temperature strictly below 40°C. Halogenated oxazoles can undergo thermal degradation or volatilization under high vacuum at elevated temperatures.

Troubleshooting & Optimization

  • Co-elution with Unbrominated Starting Material: If 4-phenyl-oxazole co-elutes, the gradient is too steep. Solution: Switch to a shallower gradient (e.g., 1% increments of EtOAc) or change the mobile phase to Toluene/Hexane to exploit π−π interactions with the stationary phase.

  • Product Streaking on TLC/Column: Indicates strong interaction with the slightly acidic silanol groups of the silica gel. Solution: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.

  • Low Recovery Yield: Product may have degraded on the column. Solution: Minimize the time the compound spends on the silica gel by using automated flash chromatography (pressurized system) rather than gravity-fed columns.

Workflow Visualization

Chromatographic purification workflow for 5-bromo-4-phenyl-oxazole.

References

  • Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid , Benchchem. 1

  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles , PMC (NIH). 3

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug , ChemRxiv.2

Sources

Application

Introduction: The Strategic Value of 5-Bromo-4-Phenyl-Oxazole

An Application Note and Protocol for the Scalable Synthesis of 5-Bromo-4-Phenyl-Oxazole The oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and ph...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 5-Bromo-4-Phenyl-Oxazole

The oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable building block for drug development. The derivative, 5-bromo-4-phenyl-oxazole, serves as a particularly versatile intermediate. The presence of a bromine atom at the C5 position and a phenyl group at the C4 position provides two distinct, orthogonally reactive sites. This allows for sequential, site-selective modifications, such as palladium-catalyzed cross-coupling reactions at the bromine site and functionalization of the phenyl ring, enabling the rapid generation of diverse molecular libraries.[3][4]

This document provides a detailed, field-proven protocol for the large-scale synthesis of 5-bromo-4-phenyl-oxazole. The strategy is a robust two-step process: (1) the formation of the 4-phenyl-oxazole core via a modified Hantzsch-type synthesis, followed by (2) a regioselective electrophilic bromination at the C5 position. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for ensuring a self-validating, reproducible synthesis.

Overall Synthetic Strategy

The synthesis proceeds in two primary stages, starting from the readily available 2-amino-1-phenylethanone hydrochloride. The first stage involves the formation of the oxazole ring, and the second stage is the selective bromination of the most nucleophilic carbon center.

G cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Regioselective Bromination cluster_2 Final Processing A 2-Amino-1-phenylethanone HCl B N-(2-oxo-2-phenylethyl)formamide A->B Formylation (HCOOH) C 4-Phenyl-oxazole B->C Cyclodehydration (H₂SO₄) D 5-Bromo-4-phenyl-oxazole C->D Electrophilic Substitution (NBS, DMF) E Purification & Isolation D->E Recrystallization F Characterization & QC E->F NMR, MS, MP

Caption: High-level workflow for the two-stage synthesis of 5-Bromo-4-phenyl-oxazole.

Part 1: Synthesis of 4-Phenyl-oxazole Intermediate

This stage employs a well-established cyclization reaction, a variant of the Robinson-Gabriel synthesis, which begins with the formation of a 2-acylamino-ketone followed by acid-catalyzed cyclodehydration.[5][6]

Reaction Mechanism: From Amine to Oxazole

The synthesis begins with the formylation of 2-amino-1-phenylethanone. The resulting N-acyl α-aminoketone intermediate is then subjected to a strong dehydrating acid, typically sulfuric acid or polyphosphoric acid.[7][8] The acid protonates the ketone and amide carbonyls, facilitating an intramolecular nucleophilic attack by the amide oxygen onto the ketone carbon, forming a five-membered oxazoline intermediate. Subsequent dehydration and aromatization yield the stable oxazole ring.

G start N-(2-oxo-2-phenylethyl)formamide step1 Protonation H⁺ attacks ketone & amide carbonyls start->step1 H₂SO₄ step2 Intramolecular Cyclization Amide oxygen attacks ketone carbon step1->step2 Nucleophilic Attack step3 Oxazoline Intermediate Formation of a 5-membered ring step2->step3 Ring Closure step4 Dehydration Elimination of H₂O molecule step3->step4 -H₂O end_node 4-Phenyl-oxazole step4->end_node Aromatization

Caption: Simplified mechanism for the acid-catalyzed cyclodehydration to form the oxazole core.

Materials & Equipment
ReagentCAS No.Mol. Wt. ( g/mol )Quantity (100g Scale)Role
2-Amino-1-phenylethanone HCl5468-37-1173.62100.0 g (0.576 mol)Starting Material
Formic Acid (98-100%)64-18-646.03200 mLFormylating Agent
Sulfuric Acid (95-98%)7664-93-998.08300 mLDehydrating Agent / Catalyst
Deionized Water7732-18-518.02~4 LQuenching / Washing
Sodium Bicarbonate (Sat. Soln.)144-55-884.01As neededNeutralization
Dichloromethane (DCM)75-09-284.93~1 LExtraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying Agent

Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, large beaker (for quench), separatory funnel, rotary evaporator.

Step-by-Step Protocol: Synthesis of 4-Phenyl-oxazole
  • Formylation: To a 2L three-neck flask equipped with a mechanical stirrer and reflux condenser, add 2-amino-1-phenylethanone hydrochloride (100.0 g, 0.576 mol). Add formic acid (200 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Cooling: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature (20-25°C).

  • Cyclodehydration: Place the flask in an ice-water bath to cool it further to 0-5°C. Slowly and cautiously add concentrated sulfuric acid (300 mL) via a dropping funnel over 60-90 minutes. Causality Note: This addition is highly exothermic. Maintaining a low temperature is critical to prevent uncontrolled reaction and degradation of the product.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight).

  • Quenching: Prepare a large beaker with 2L of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-phenyl-oxazole as an oil or low-melting solid. The product is often of sufficient purity for the next step.

    • Expected Yield: 70-80 g (84-96%).

Part 2: Regioselective Bromination to 5-Bromo-4-Phenyl-oxazole

The second stage involves the electrophilic bromination of the 4-phenyl-oxazole intermediate. The oxazole ring is electron-rich, and electrophilic substitution typically occurs at the C5 position, which is the most nucleophilic site in this system. For large-scale synthesis, N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine due to its solid nature, ease of handling, and enhanced safety profile.[9]

Materials & Equipment
ReagentCAS No.Mol. Wt. ( g/mol )QuantityRole
4-Phenyl-oxazole64693-13-8145.1670.0 g (0.482 mol)Substrate
N-Bromosuccinimide (NBS)128-08-5177.9887.7 g (0.493 mol, 1.02 eq)Brominating Agent
N,N-Dimethylformamide (DMF)68-12-273.09700 mLSolvent
Deionized Water7732-18-518.02~5 LPrecipitation / Washing
Ethanol64-17-546.07As neededRecrystallization Solvent

Equipment: 2L three-neck round-bottom flask, mechanical stirrer, thermometer, ice-water bath, Büchner funnel, vacuum flask.

Step-by-Step Protocol: Synthesis of 5-Bromo-4-Phenyl-oxazole
  • Setup: Charge a 2L three-neck flask with 4-phenyl-oxazole (70.0 g, 0.482 mol) and N,N-dimethylformamide (DMF, 700 mL). Stir the mixture until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.

  • NBS Addition: Add N-Bromosuccinimide (87.7 g, 0.493 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Portion-wise addition at low temperature is crucial to control the reaction exotherm and prevent the formation of dibrominated or other side products.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation: Pour the reaction mixture into a large beaker containing 4L of cold deionized water with stirring. A solid precipitate of the product will form.

  • Isolation: Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove residual DMF and succinimide.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

    • Expected Yield: 85-100 g (78-92%).

    • Expected Appearance: White to off-white crystalline solid.

Characterization Data

AnalysisExpected Result
Melting Point61-63 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (s, 1H, oxazole C2-H), 7.80-7.78 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 151.8, 145.5, 129.8, 129.0, 128.9, 126.5, 114.5
Mass Spec (ESI) m/z 223.97 [M+H]⁺, 225.97 [M+H+2]⁺ (characteristic bromine isotope pattern)

Large-Scale Process Safety Considerations

Transitioning any synthesis to a larger scale requires a heightened focus on safety. Bromination reactions, in particular, demand stringent safety protocols.[10]

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. Avoid inhalation of dust and contact with skin and eyes. Can react exothermically with certain solvents.

    • Sulfuric and Formic Acids: Highly corrosive. Cause severe burns upon contact. Handle only in a well-ventilated area (fume hood) with appropriate PPE.

    • Dichloromethane (DCM) & DMF: Volatile and potentially toxic solvents. Minimize inhalation and skin contact.

  • Engineering Controls:

    • Ventilation: All steps of this synthesis must be performed in a certified, high-flow chemical fume hood. For pilot-scale or manufacturing, a walk-in hood or dedicated reactor bay with a scrubber system is recommended.[10]

    • Temperature Control: Use a reactor with a cooling jacket and a reliable temperature probe to manage the exotherms during acid addition and bromination.

    • Emergency Equipment: Ensure immediate access to safety showers, eyewash stations, and appropriate fire extinguishers (Class B for solvents). Have spill kits containing neutralizing agents (sodium bicarbonate for acid, sodium thiosulfate for bromine compounds) readily available.[11][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory, especially during quench and transfer operations.[13]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton for acids, nitrile for general use). Check glove compatibility charts.[12]

    • Body Protection: A flame-resistant lab coat is required. For large-scale operations, a full chemical-resistant apron or suit is advised.[14]

Conclusion

This application note details a scalable and efficient two-step synthesis for producing high-purity 5-bromo-4-phenyl-oxazole. By utilizing readily available starting materials and well-understood reaction mechanisms like the Hantzsch/Robinson-Gabriel cyclization and electrophilic substitution with NBS, this protocol provides a reliable pathway for obtaining multi-gram to kilogram quantities of this valuable synthetic intermediate. The emphasis on process control, particularly temperature management during exothermic steps, and adherence to rigorous safety protocols are paramount to achieving a successful and safe scale-up. This versatile building block is now accessible for further elaboration in diverse research and development programs.

References

  • Robinson–Gabriel synthesis - Wikipedia. Wikipedia.

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Journal of Organic Chemistry.

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. National Center for Biotechnology Information.

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Pharmaguideline.

  • Robinson-Gabriel Synthesis - SynArchive. SynArchive.

  • Rapid Synthesis of Oxazoles under Microwave Conditions. Arkivoc.

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol - ACS Publications. Organic Process Research & Development.

  • Bromination safety - YouTube. YouTube.

  • Process for the preparation of optically active 2-amino-1-phenylethanols - Google Patents. Google Patents.

  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis - Benchchem. BenchChem.

  • Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine - PubMed. Angewandte Chemie International Edition.

  • 2-AMINO-1-PHENYLETHANOL synthesis - ChemicalBook. ChemicalBook.

  • CAS 1060816-19-4: 2-Bromo-4-phenyloxazole | CymitQuimica. CymitQuimica.

  • Standard Operating Procedure: Bromine Safety. University of Washington.

  • Student safety sheets 55 Bromine - Cleapss. CLEAPSS.

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole - MDPI. Molbank.

  • A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid - Benchchem. BenchChem.

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tata Chemicals.

  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. Interscan Corporation.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Molecules.

  • Synthesis of 5‐bromooxazole (10·HCl). | Download Scientific Diagram - ResearchGate. ResearchGate.

  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... - ResearchGate. ResearchGate.

  • (PDF) A Practical Synthesis of 1,3-Oxazole - ResearchGate. ResearchGate.

  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF - ResearchGate. ResearchGate.

  • Synthesis and Reactions of Oxazoles - ResearchGate. ResearchGate.

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. Chemistry.

  • Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. | Request PDF - ResearchGate. ResearchGate.

Sources

Method

Application Note: One-Pot Synthesis of Functionalized Oxazoles from Propargylic Alcohols

Strategic Context & Evolution of Oxazole Synthesis Functionalized oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores in anti-cancer, anti-inflammatory, and antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Evolution of Oxazole Synthesis

Functionalized oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores in anti-cancer, anti-inflammatory, and antimicrobial drug development. Traditional synthetic routes, such as the Robinson-Gabriel synthesis, often require pre-functionalized, highly specific substrates and multi-step sequences that severely diminish overall atom economy and scalability.

To address these inefficiencies, modern synthetic methodologies have shifted toward tandem catalysis. The one-pot propargylation/cycloisomerization of readily available propargylic alcohols and primary amides represents a significant leap forward. While early iterations of this tandem reaction required complex, dual-metal catalytic systems like Ru/Au [1] or Zn/Ru [2] and were strictly limited to terminal alkynes, contemporary protocols leverage simple Brønsted acids. Specifically, the use of p-toluenesulfonic acid (PTSA) as a bifunctional promoter allows for the rapid, air-tolerant synthesis of highly substituted oxazoles from both terminal and internal alkynes[3].

Mechanistic Rationale: The Bifunctional Role of PTSA

As an application scientist, it is crucial to understand why a reaction behaves the way it does to troubleshoot and optimize effectively. The transformation of a propargylic alcohol and an amide into an oxazole in a single reaction vessel is a tandem process driven by the dual utility of the Brønsted acid.

  • Phase 1: Intermolecular Propargylation. The acid protonates the hydroxyl group of the propargylic alcohol. The subsequent expulsion of water generates a highly reactive, resonance-stabilized propargyl/allenyl carbocation. The primary amide acts as a nucleophile, attacking this intermediate to form a transient alkynyl-amide.

  • Phase 2: Intramolecular Cycloisomerization. The same acid catalyst activates the alkyne moiety, rendering it electrophilic. This facilitates an intramolecular nucleophilic attack by the amide oxygen via a 5-exo-dig cyclization. Subsequent deprotonation and aromatization yield the stable functionalized oxazole.

Causality in Catalyst Loading: A critical mechanistic insight is the absolute necessity of stoichiometric (1.0 equivalent) PTSA rather than catalytic amounts (e.g., 10–50 mol%). Because the final oxazole product is a weak base, it inherently neutralizes the acidic environment. If only a catalytic amount of PTSA is used, the initial propargylation proceeds rapidly, but the subsequent cycloisomerization stalls due to catalyst depletion. A full equivalent ensures the reaction medium remains sufficiently acidic to drive the rate-limiting cyclization step to completion.

Reaction Pathway Visualization

Mechanism PA Propargylic Alcohol + Primary Amide PTSA1 PTSA (Brønsted Acid) Promotes -H2O PA->PTSA1 Int1 Propargyl/Allenyl Cation PTSA1->Int1 Int2 Alkynyl-Amide Intermediate (Propargylated Product) Int1->Int2 Nucleophilic Attack by Amide PTSA2 PTSA Activation of Alkyne Int2->PTSA2 Cyclo 5-exo-dig Cycloisomerization PTSA2->Cyclo Oxazole Functionalized Oxazole (Product) Cyclo->Oxazole Deprotonation & Aromatization

Figure 1. Mechanistic pathway of the PTSA-catalyzed tandem propargylation/cycloisomerization.

Quantitative Data: Catalyst Optimization & Substrate Scope

The superiority of stoichiometric Brønsted acid over various Lewis acids is evident in empirical optimization data. Lewis acids successfully catalyze the initial propargylation but fail to efficiently drive the subsequent cycloisomerization, leading to an accumulation of the uncyclized intermediate.

Table 1: Catalyst Optimization for the Tandem Reaction

Catalyst Amount Solvent Temp Yield of Alkynyl-Amide (%) Yield of Oxazole (%)
BiCl₃ 10 mol% Toluene Reflux 56 35
Cu(OTf)₂ 10 mol% Toluene Reflux High Trace
PTSA 50 mol% Toluene Reflux Trace 78 (at 24 h)

| PTSA | 100 mol% | Toluene | Reflux | N/A (Consumed) | 90 (at 0.8 h) |

Data adapted from.

Table 2: Substrate Scope (Representative Examples)

Propargylic Alcohol (R1 group) Amide Time (h) Isolated Yield (%)
1-phenyl-3-(TMS)prop-2-yn-1-ol Benzamide 0.8 90
1-(4-MeOC₆H₄)-3-(TMS)prop-2-yn-1-ol Benzamide 0.5 94

| 1-(4-BrC₆H₄)-3-(TMS)prop-2-yn-1-ol | Benzamide | 1.5 | 89 |

Experimental Workflow & Protocol

Experimental Workflow Visualization

Workflow Step1 Reagent Setup (Alcohol, Amide, PTSA) Step2 Solvent Addition (Toluene) Step1->Step2 Step3 Reflux (110°C) 0.5 - 2 hours Step2->Step3 Step4 TLC Monitoring (Consumption of SM) Step3->Step4 Step5 Aqueous Work-up (NaHCO3 wash) Step4->Step5 Step6 Purification (Column Chrom.) Step5->Step6

Figure 2. Experimental workflow for the one-pot synthesis of oxazoles.

Protocol: Synthesis of 2-Phenyl-5-methyl-4-(trimethylsilyl)oxazole

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the verification checkpoints are met.

Materials & Reagents:

  • 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol (102 mg, 0.5 mmol)

  • Benzamide (72.6 mg, 0.6 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (95 mg, 0.5 mmol, 1.0 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 5-mL round-bottom flask equipped with a magnetic stir bar, sequentially add the propargylic alcohol, benzamide, and anhydrous toluene.

    • Causality Check: Toluene is specifically selected for its high boiling point (110 °C). This provides the necessary thermal energy to overcome the high activation barrier of the rate-limiting cycloisomerization step.

  • Catalyst Addition: Add the PTSA·H₂O to the reaction mixture in one single portion.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 110 °C in an oil bath. Stir vigorously for 45–60 minutes.

    • Verification Checkpoint: Perform TLC analysis (Eluent: 10% Ethyl Acetate in Hexanes). The reaction is deemed complete only when the propargylic alcohol spot (R_f ~ 0.4) is entirely consumed, and a new, highly UV-active spot corresponding to the oxazole (R_f ~ 0.6) appears. If the intermediate alkynyl-amide (R_f ~ 0.3) persists, continue refluxing.

  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench by adding saturated aqueous NaHCO₃ (5 mL).

    • Causality Check: Neutralizing the remaining PTSA is mandatory. Failure to do so can result in acid-catalyzed degradation or hydrolysis of the oxazole product during concentration.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 5 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 1% to 5% Ethyl Acetate in Hexanes) to afford the pure substituted oxazole as a solid or oil.

References

  • Milton, M. D., Inada, Y., Nishibayashi, Y., & Uemura, S. (2004). "Ruthenium and gold catalysed sequential reactions: a straightforward synthesis of substituted oxazoles from propargylic alcohols and amides." Chemical Communications, (23), 2712-2713.[Link]

  • Kumar, M. P., & Liu, R. S. (2006). "Zinc-and ruthenium-catalyzed sequential propargylation and annulation of amides with propargylic alcohols: a route to 2, 5-disubstituted oxazoles." The Journal of Organic Chemistry, 71(13), 4951-4955.[Link]

  • Pan, Y. M., Zheng, F. J., Lin, H. X., & Zhan, Z. P. (2009). "Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides." The Journal of Organic Chemistry, 74(8), 3148-3151.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 5-bromo-4-phenyl-oxazole

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-4-phenyl-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-4-phenyl-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific transformation. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of 5-bromo-4-phenyl-oxazole. The flowchart below provides a systematic approach to diagnosing and solving these problems, followed by detailed explanations in a question-and-answer format.

Troubleshooting_Flowchart Start Problem: Low or No Product Yield Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_SM Are Starting Materials (SMs) Consumed? (TLC/LC-MS) Check_Reagents->Check_SM SM_OK SMs are fine. Check Catalyst System. Check_SM->SM_OK No SM_Bad SMs degraded or impure. - Use fresh boronic acid. - Check bromide purity. - Re-weigh reagents. Check_SM->SM_Bad Yes Catalyst_Issue Step 2: Evaluate Catalyst & Ligand SM_OK->Catalyst_Issue Catalyst_Inactive Is Catalyst Active? - Use fresh catalyst/precatalyst. - Ensure Pd(0) is generated. - Degas thoroughly (O₂ poisons Pd(0)). Catalyst_Issue->Catalyst_Inactive Ligand_Choice Is the Ligand Appropriate? - Standard PPh₃ may be inefficient. - Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). - Screen different ligands. Catalyst_Issue->Ligand_Choice Conditions_Issue Step 3: Optimize Reaction Conditions Catalyst_Issue->Conditions_Issue Base_Solvent Is Base/Solvent Combination Optimal? - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure base is soluble. - Try different solvents (Dioxane, THF, Toluene). - Water is often necessary. Conditions_Issue->Base_Solvent Temp_Time Are Temperature/Time Sufficient? - Increase temperature incrementally. - Monitor reaction over time (2-24h). - Consider microwave irradiation. Conditions_Issue->Temp_Time Side_Reactions Step 4: Identify & Minimize Side Reactions Conditions_Issue->Side_Reactions Protodeboronation Protodeboronation? (Boronic acid -> Arene) - Use fresh boronic acid. - Use boronic ester (e.g., pinacol). - Use milder base/lower temp. Side_Reactions->Protodeboronation Homocoupling Homocoupling? (Boronic acid dimerizes) - Ensure efficient catalyst turnover. - Maintain inert atmosphere. - Use slight excess of bromide. Side_Reactions->Homocoupling Debromination Debromination? (Bromide -> H) - Use less forceful base. - Lower reaction temperature. - Ensure efficient transmetalation. Side_Reactions->Debromination

Caption: Systematic troubleshooting guide for Suzuki coupling reactions.

Q1: My reaction shows very low conversion, and I still see my 5-bromo-4-phenyl-oxazole starting material. What's the first thing I should check?

A1: The first and most critical step is to verify the integrity and activity of your reagents.

  • Boronic Acid Quality: Boronic acids are susceptible to decomposition, particularly through a process called protodeboronation, where the C-B bond is cleaved.[1][2] This is especially true for heteroaryl boronic acids. Always use fresh, high-purity boronic acid. If in doubt, consider using a more stable boronic ester, such as a pinacol ester.

  • Catalyst Activity: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ. Inefficient reduction can halt the reaction before it starts. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst can be more reliable.[4] Furthermore, oxygen can oxidize and deactivate the Pd(0) catalyst, so ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3]

  • Base and Solvent Purity: Ensure your base is of high quality and your solvents are anhydrous (unless water is part of the solvent system). Impurities can poison the catalyst.[1]

Q2: I'm using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), but the yield is poor. Why might this not be working for my oxazole substrate?

A2: While "standard conditions" provide a good starting point, they are often not optimal for heteroaromatic substrates like 5-bromo-4-phenyl-oxazole.[5] There are two primary reasons for this:

  • Catalyst Deactivation: The nitrogen atom in the oxazole ring can coordinate to the palladium center. This can displace essential ligands (like PPh₃), leading to catalyst deactivation or the formation of unreactive complexes.[1][6]

  • Inefficient Catalytic Cycle: The Suzuki reaction involves a delicate balance between oxidative addition, transmetalation, and reductive elimination.[7][8] For heteroaryl halides, one of these steps can be particularly slow. Triphenylphosphine (PPh₃) is often not a sufficiently effective ligand to promote all steps efficiently for challenging substrates.

Solution: Switch to a more robust catalyst system. Modern, bulky, and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos (often called Buchwald ligands), are designed to overcome these issues.[2][9] They accelerate the key steps in the catalytic cycle and their steric bulk helps prevent unwanted coordination from the heteroaryl substrate, stabilizing the active catalyst.[7][10]

Q3: I see a major byproduct that corresponds to the debrominated starting material (4-phenyl-oxazole). How can I prevent this?

A3: The formation of the debrominated product is a known side reaction called hydrodehalogenation.[11] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source before it can undergo transmetalation.

To minimize debromination:

  • Optimize the Base: Strong bases in the presence of water or alcohol can generate hydride donors.[11] Consider screening different bases. While a strong base is needed to activate the boronic acid, an overly aggressive one can promote side reactions. K₃PO₄ and Cs₂CO₃ are often effective choices.[12]

  • Lower the Temperature: Higher temperatures can increase the rate of side reactions.[11] Try running the reaction at a lower temperature for a longer period.

  • Increase Transmetalation Rate: The faster the transmetalation step, the less time the intermediate has to undergo debromination. Using a more active ligand (like SPhos) and ensuring your boronic acid is of high quality will accelerate the desired coupling pathway.[3]

Q4: My main impurity is a dimer of my boronic acid (homocoupling). What causes this and how can it be fixed?

A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen or inefficient catalyst turnover.[4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

To prevent homocoupling:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Slight Excess of Aryl Halide: Using a slight excess (e.g., 1.05 equivalents) of the 5-bromo-4-phenyl-oxazole can help ensure that the palladium catalyst preferentially reacts with the halide rather than participating in boronic acid homocoupling.[1]

  • Use a Pd(0) Precatalyst: Starting with a reliable Pd(0) source can lead to a more controlled initiation of the catalytic cycle, reducing the chances of side reactions that can occur during in-situ reduction of Pd(II) species.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for the Suzuki-Miyaura reaction?

A1: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-4-phenyl-oxazole to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (the aryl or heteroaryl group) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex (the oxazole and the newly transferred group) couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[8][13]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr 5-bromo-4-phenyl-oxazole (Ar-Br) ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Why is a base required, and what is the role of water?

A2: The base is a crucial component of the reaction, and its primary role is to activate the boronic acid for the transmetalation step.[12][14] It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This negatively charged species is much more effective at transferring its organic group to the positively charged palladium(II) center.

Water is often added to the reaction for several reasons:

  • Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in organic solvents like dioxane or toluene. Water helps to dissolve the base, allowing it to participate effectively in the reaction.[4]

  • Mechanism: Water can participate in the ligand exchange on the boron atom, facilitating the formation of the reactive boronate species.

Q3: How do I select the optimal catalyst, ligand, base, and solvent for my reaction without extensive screening?

A3: While some screening is often unavoidable for a new substrate, you can make an educated starting choice based on established trends for heteroaryl couplings.[5][15]

ComponentStandard Conditions (Starting Point)Optimized Conditions (Higher Success Rate)Rationale
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂/PdCl₂Pd₂(dba)₃ or Buchwald Precatalysts (G3/G4)Precatalysts provide a reliable and efficient source of the active Pd(0) species, often under milder conditions.[2][4]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination, stabilize the catalyst, and prevent deactivation by the oxazole nitrogen.[7][9]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often more effective for activating boronic acids in challenging couplings. Cs₂CO₃ has better organic solvent solubility.[12]
Solvent DME/H₂O, Toluene/H₂O1,4-Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂OThese aprotic ether solvents are excellent for Suzuki couplings, offering good solubility for reagents and stability at higher temperatures.[4][16]
Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave irradiation is often highly effective for Suzuki coupling reactions. It can dramatically reduce reaction times (from hours to minutes) and sometimes improve yields by overcoming activation energy barriers for sluggish reactions.[1] If you have access to a microwave reactor, it is an excellent tool for rapid optimization and synthesis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-bromo-4-phenyl-oxazole with a generic arylboronic acid.

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-phenyl-oxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

References

  • Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. International Journal of Scientific & Engineering Research.
  • Organ, M. G. et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available at: [Link]

  • Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Available at: [Link]

  • Beller, M. et al. (n.d.). Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chemistry. Available at: [Link]

  • Negishi, E. et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Leadbeater, N. E. et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • Papish, E. T. et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Available at: [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Available at: [Link]

  • Jensen, K. F. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-4-phenyloxazole

Welcome to the Technical Support Center. As application scientists, we understand that the electrophilic bromination of oxazoles is notoriously sensitive to reaction conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that the electrophilic bromination of oxazoles is notoriously sensitive to reaction conditions. The synthesis of 5-bromo-4-phenyloxazole from 4-phenyloxazole is a critical transformation in medicinal chemistry, but it is frequently plagued by regioselectivity issues, over-bromination, and catastrophic ring-opening events.

This guide is engineered to provide researchers and drug development professionals with the mechanistic causality behind these failures, a self-validating optimized protocol, and a comprehensive FAQ section to troubleshoot your specific benchtop challenges.

Mechanistic Pathway & Reaction Divergence

To troubleshoot a failed synthesis, you must first understand the reactive intermediates. The bromination of 4-phenyloxazole proceeds via an highly electrophilic N-bromooxazolium intermediate . The fate of this intermediate—whether it rearomatizes to the desired 5-bromo-4-phenyloxazole or collapses into side products—is entirely dictated by your choice of solvent, temperature, and brominating agent[1].

OxazoleBromination SM 4-Phenyloxazole (Starting Material) Int N-Bromooxazolium Intermediate SM->Int Electrophilic Attack Reagent NBS / Br2 (Electrophile) Reagent->Int Br+ Donor Prod 5-Bromo-4-phenyloxazole (Target Product) Int->Prod Aprotic Solvent (e.g., ACN) Base / -H+ Side1 Ketoamides (Ring-Opened) Int->Side1 Protic Solvent (e.g., MeOH) Nucleophilic Attack Side2 Addition Products (4,5- or 2,5-Addition) Int->Side2 Excess Br2 Acidic Conditions Side3 Dibrominated Species (Over-bromination) Prod->Side3 Excess NBS High Temp / Radicals

Mechanistic divergence in 4-phenyloxazole bromination highlighting desired vs. side pathways.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes empirical data regarding how specific reagent and solvent combinations dictate the product distribution during the bromination of 4-phenyloxazole. Use this as a diagnostic tool to identify why your current methodology may be failing.

Reaction ConditionElectrophilePrimary OutcomeMajor ByproductsEst. Target Yield
Anhydrous ACN, 0 °C to RT NBS (1.05 eq) 5-Bromo-4-phenyloxazole Succinimide85 - 90%
Methanol (MeOH), RTBr2 / K2CO3Addition ProductsRing-opened ketoamides< 10%
THF / Pyridine (19:1), RTNBS (1.10 eq)5-Bromo-4-phenyloxazoleC-2 brominated traces70 - 75%
Chloroform, Reflux (Radical)NBS (2.00 eq) + AIBNOver-brominated speciesUnreacted starting material< 20%

Data synthesized from established oxazole bromination literature[1][2][3].

Self-Validating Protocol: Regioselective Synthesis of 5-Bromo-4-phenyloxazole

To bypass the common pitfalls of ring-opening and over-bromination, we recommend the following optimized, step-by-step methodology using N-Bromosuccinimide (NBS) in an aprotic solvent. This protocol includes built-in visual and analytical checkpoints to validate the reaction's success in real-time.

Materials Required:
  • 4-Phenyloxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS), freshly recrystallized (1.05 equiv)

  • Anhydrous Acetonitrile (ACN)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:
  • Substrate Dissolution: In an oven-dried round-bottom flask purged with argon, dissolve 4-phenyloxazole in anhydrous ACN to achieve a 0.2 M concentration.

    • Causality & Check: The use of strictly anhydrous ACN prevents water from acting as a nucleophile. The solution should be completely clear; any turbidity indicates moisture or degraded starting material.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Add the NBS (1.05 equiv) portion-wise over 15 minutes.

    • Causality & Check: Portion-wise addition controls the exothermic generation of the N-bromooxazolium intermediate. You will observe a slight yellowing of the solution, validating that the active brominating species is forming and engaging the oxazole ring.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours in the dark.

    • Causality & Check: Shielding the reaction from light prevents the homolytic cleavage of the N-Br bond, shutting down radical side reactions that lead to benzylic bromination. Monitor via TLC (Hexanes/EtOAc 8:2). Validation is achieved when the starting material spot disappears and a new, less polar spot (due to the lipophilic bromine atom) emerges.

  • Quenching: Once complete, quench the reaction by adding an equal volume of 10% aqueous Na2​S2​O3​ .

    • Causality & Check: The thiosulfate instantly reduces any unreacted electrophilic bromine. The validation check here is the immediate dissipation of the yellow color, leaving a colorless or slightly cloudy white mixture (precipitated succinimide).

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure 5-bromo-4-phenyloxazole.

Troubleshooting FAQs

Q: Why is my reaction yielding a complex mixture of open-chain ketoamides instead of the brominated oxazole? A: This is the most common failure mode and is caused by the use of nucleophilic solvents (such as methanol or ethanol) or wet reagents. When the oxazole nitrogen attacks the brominating agent, it forms a highly electrophilic N-bromooxazolium intermediate. If a protic/nucleophilic solvent is present, it will rapidly attack the C-2 or C-5 position of this intermediate, leading to the irreversible fragmentation and opening of the oxazole ring[1][2]. To fix this, switch to strictly anhydrous, non-nucleophilic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF)[3].

Q: My LC-MS analysis shows significant amounts of a dibrominated byproduct. How do I control the regioselectivity? A: Electrophilic bromination of oxazoles occurs preferentially at the C-5 position due to electronic activation by the adjacent heteroatoms; if C-5 is occupied, it proceeds to C-4, but it strongly resists C-2 bromination under standard conditions[4]. If you are seeing dibromination, you are likely using an excess of NBS, or your reaction temperature is too high. Ensure you are using exactly 1.05 equivalents of NBS and keep the reaction shielded from light to prevent radical-mediated bromination on the phenyl ring[5].

Q: Can I substitute NBS with elemental bromine ( Br2​ ) to save costs? A: While Br2​ is a potent electrophile, we strongly advise against it for this specific substrate unless a mild base is utilized. The reaction of Br2​ with oxazoles generates Hydrobromic acid (HBr) as a stoichiometric byproduct. This acidic environment protonates the oxazole nitrogen, deactivating the aromatic system and frequently shifting the reaction pathway toward 2,5- or 4,5-addition products rather than the desired electrophilic aromatic substitution[6]. NBS provides a controlled, low steady-state concentration of Br+ , bypassing these acidic degradation pathways.

Q: I am having trouble separating the succinimide byproduct from my final compound. Any tips? A: Succinimide is highly soluble in water but poorly soluble in non-polar organic solvents. During your workup, ensure you wash your organic layer thoroughly with water or a dilute alkaline solution (like saturated NaHCO3​ ). If trace succinimide persists, triturating the crude mixture in cold hexanes or diethyl ether will often precipitate the succinimide, allowing you to filter it off before column chromatography.

References

[1] Title: NEW CHEMISTRY OF OXAZOLES | Source: clockss.org | URL:

[2] Title: Oxazoles. Synthesis, Reactions, and Spectroscopy - PDF Free Download | Source: epdf.pub | URL:

[4] Title: US6069132A - Phosphazole compounds | Source: google.com | URL:

[6] Title: NEW CHEMISTRY OF OXAZOLES | Source: clockss.org | URL:

[3] Title: Synthesis of Breitfussin B by Late-Stage Bromination | Source: iastate.edu | URL:

[5] Title: Preparation of Aryl Bromides, Part 1: Electrophilic Bromination | Source: youtube.com | URL:

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-Phenyl-Oxazole

Welcome to the technical support center for the synthesis of 5-bromo-4-phenyl-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-4-phenyl-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. The oxazole ring is a valuable scaffold in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 5-bromo-4-phenyl-oxazole.

I. Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields are a frequent challenge in multi-step organic syntheses. This section provides a structured approach to identifying and resolving common issues in the synthesis of 5-bromo-4-phenyl-oxazole, with a focus on the widely-used Robinson-Gabriel synthesis and its variations.[2][3][4]

Issue 1: Low Yield in the Initial Formation of the Oxazole Ring

The formation of the 4-phenyl-oxazole core is the foundational step. Low efficiency here will cascade through the entire synthesis.

Potential Cause Troubleshooting Strategy & Scientific Rationale
Inefficient Cyclodehydration The Robinson-Gabriel synthesis relies on the cyclodehydration of a 2-acylamino ketone.[3][4] The choice of dehydrating agent is critical. While traditional reagents like concentrated sulfuric acid or phosphorus pentachloride can be effective, they often lead to charring and side reactions, reducing the overall yield.[2][5] Optimization: Consider using polyphosphoric acid (PPA), which has been shown to increase yields to the 50-60% range by promoting a cleaner reaction profile.[2][5] Alternatively, milder reagents developed in modern methodologies, such as trifluoroacetic anhydride or the use of triphenylphosphine and iodine, can also improve yields, particularly for sensitive substrates.[4][6]
Sub-optimal Reaction Temperature Temperature plays a significant role in reaction kinetics and selectivity.[7] Inappropriate temperatures can lead to decomposition of starting materials or the formation of undesired byproducts. Optimization: A systematic study of the reaction temperature is recommended. For many cyclodehydration reactions, a moderate temperature of around 60°C has been found to be optimal.[7] It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the ideal reaction time at a given temperature.
Presence of Moisture Many reagents used in oxazole synthesis are sensitive to moisture. Water can quench reactive intermediates and lead to the formation of unwanted side products, thereby lowering the yield. Optimization: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially when using moisture-sensitive catalysts or reagents.[7]
Issue 2: Inefficient Bromination of the 4-Phenyl-Oxazole Core

The regioselective introduction of a bromine atom at the C5 position is a key step. Incomplete bromination or the formation of regioisomers can significantly impact the final yield.

Potential Cause Troubleshooting Strategy & Scientific Rationale
Incorrect Brominating Agent The choice of brominating agent will influence the reactivity and selectivity of the reaction. Optimization: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of electron-rich heterocycles like oxazoles. It provides a source of electrophilic bromine under relatively mild conditions.
Sub-optimal Reaction Conditions Factors such as solvent, temperature, and reaction time can all affect the efficiency of the bromination step. Optimization: The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. It is advisable to start the reaction at a lower temperature (e.g., 0°C) and then allow it to warm to room temperature.[8] Monitoring the reaction by TLC is essential to determine the point of maximum conversion and avoid the formation of over-brominated or degradation products.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 5-bromo-4-phenyl-oxazole can be challenging due to the presence of starting materials, reagents, and side products.

Potential Cause Troubleshooting Strategy & Scientific Rationale
Similar Polarity of Product and Impurities If the desired product and impurities have similar polarities, separation by standard column chromatography can be difficult. Optimization: Column Chromatography: A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve better separation.[7] Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[7] Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.
Formation of Emulsions During Workup Emulsions can form during the aqueous workup, making it difficult to separate the organic and aqueous layers. Optimization: Adding a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 5-bromo-4-phenyl-oxazole.

Q1: What are the most common synthetic routes to prepare the 4-phenyl-oxazole core?

A1: Several methods are available for synthesizing the oxazole ring.[2] The most common include:

  • Robinson-Gabriel Synthesis: This involves the cyclodehydration of a 2-acylamino ketone.[2][3][9]

  • Fischer Oxazole Synthesis: This method utilizes a cyanohydrin and an aldehyde.[2][10][11]

  • Van Leusen Reaction: This synthesis uses tosylmethyl isocyanide (TosMIC) and an aldehyde.[1][12][13][14]

  • From α-haloketones: Reaction of an α-haloketone with a primary amide is another viable route.[9]

Q2: How can I confirm the regioselectivity of the bromination step?

A2: The position of the bromine atom on the oxazole ring can be confirmed using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the protons on the oxazole ring. The absence of a proton signal at the C5 position and the presence of a signal for the C2 proton would be indicative of successful 5-bromination. ¹³C NMR will also show a characteristic downfield shift for the carbon atom attached to the bromine.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units), and the molecular ion peak will correspond to the mass of 5-bromo-4-phenyl-oxazole.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling:

  • Brominating Agents (e.g., NBS): These are corrosive and can cause severe burns. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids (e.g., Sulfuric Acid, PPA): These are highly corrosive. Handle with extreme care and always add acid to water, not the other way around.

  • Organic Solvents: Many organic solvents are flammable and can be toxic. Work in a well-ventilated area, preferably a fume hood, and avoid sources of ignition.

Q4: Can I use microwave irradiation to improve the reaction yield and reduce reaction times?

A4: Yes, microwave-assisted organic synthesis has been shown to be effective for the synthesis of oxazole derivatives.[15] Microwave heating can often lead to shorter reaction times and improved yields by providing rapid and uniform heating of the reaction mixture. It is worth exploring this technique if the equipment is available.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2-Benzamido-1-phenylethan-1-one (Precursor for Robinson-Gabriel Synthesis)

This protocol outlines the synthesis of the 2-acylamino ketone precursor.

Materials:

  • 2-Amino-1-phenylethan-1-one hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Suspend 2-amino-1-phenylethan-1-one hydrochloride in DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add pyridine to the suspension.

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Robinson-Gabriel Synthesis of 4-Phenyl-oxazole

This protocol describes the cyclodehydration of the precursor to form the oxazole ring.

Materials:

  • 2-Benzamido-1-phenylethan-1-one

  • Polyphosphoric acid (PPA)

Procedure:

  • Add 2-benzamido-1-phenylethan-1-one to PPA.

  • Heat the reaction mixture to 120-140°C.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Bromination of 4-Phenyl-oxazole

This protocol details the final bromination step.

Materials:

  • 4-Phenyl-oxazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-phenyl-oxazole in DMF.

  • Cool the solution to 0°C.

  • Add NBS portion-wise to the solution.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-bromo-4-phenyl-oxazole.

Data Summary: Typical Yields
StepProductTypical Yield Range
1. Acylation2-Benzamido-1-phenylethan-1-one80-95%
2. Cyclodehydration4-Phenyl-oxazole50-70% (with PPA)
3. Bromination5-Bromo-4-phenyl-oxazole70-90%

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise reaction conditions.

IV. Visualizing the Synthesis

Workflow for the Synthesis of 5-Bromo-4-Phenyl-Oxazole

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration (Robinson-Gabriel) cluster_2 Step 3: Bromination A 2-Amino-1-phenylethan-1-one + Benzoyl Chloride B 2-Benzamido-1-phenylethan-1-one A->B Pyridine, DCM C 2-Benzamido-1-phenylethan-1-one D 4-Phenyl-oxazole C->D PPA, Heat E 4-Phenyl-oxazole F 5-Bromo-4-phenyl-oxazole E->F NBS, DMF G Start Low Yield or Impure Product Q1 Which step has low yield? Start->Q1 S1 Cyclodehydration Q1->S1 Step 2 S2 Bromination Q1->S2 Step 3 S3 Purification Q1->S3 Post-Reaction A1 Optimize Dehydrating Agent (e.g., PPA) S1->A1 A2 Control Temperature S1->A2 A3 Ensure Anhydrous Conditions S1->A3 B1 Use NBS as Brominating Agent S2->B1 B2 Optimize Solvent and Temperature S2->B2 C1 Optimize Column Chromatography S3->C1 C2 Attempt Recrystallization S3->C2 C3 Use Brine to Break Emulsions S3->C3

Sources

Optimization

Catalyst and ligand selection for cross-coupling with 5-bromo-4-phenyl-oxazole

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your cross-coupling reactions involving the versatile but sometimes challenging substrate, 5-bromo-4-phenyl-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your cross-coupling reactions involving the versatile but sometimes challenging substrate, 5-bromo-4-phenyl-oxazole. The oxazole moiety, while a valuable pharmacophore, can present unique challenges due to the potential for the nitrogen atom to coordinate with the metal center, influencing catalyst activity.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Catalyst and Ligand Selection

This section addresses the most common questions encountered when setting up a cross-coupling reaction with 5-bromo-4-phenyl-oxazole for the first time.

Q1: I need to perform a Suzuki-Miyaura coupling. What is a reliable starting catalyst system?

For the Suzuki-Miyaura coupling of heteroaryl bromides, particularly those that may be sterically hindered or electronically complex, the choice of a bulky, electron-rich phosphine ligand is critical.[2] These ligands facilitate the rate-limiting oxidative addition step and promote the reductive elimination step of the catalytic cycle.[3] A classic Pd(PPh₃)₄ catalyst can be effective, but for more challenging substrates like this oxazole, modern Buchwald-type biarylphosphine ligands often provide superior results, leading to higher yields under milder conditions.[2][4]

Below is a table summarizing robust starting conditions based on established methodologies for similar heterocyclic systems.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst (Precursor)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Source(s)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001285-95[2][5]
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃1,4-Dioxane1101680-90[5]
Pd(PPh₃)₄ (5 mol%)-K₂CO₃DME/H₂O9012-2475-85[6]

Yields are representative and may vary based on the specific boronic acid partner.

Q2: Beyond Suzuki, what other cross-coupling reactions are suitable for 5-bromo-4-phenyl-oxazole?

Several other palladium-catalyzed cross-coupling reactions can be successfully employed to functionalize the 5-position of the oxazole ring, each offering a unique pathway to different functionalities.

  • Heck Coupling: Introduces vinyl groups by coupling with alkenes.[5][7]

  • Sonogashira Coupling: Forms C(sp²)-C(sp) bonds by coupling with terminal alkynes, typically requiring a copper(I) co-catalyst.[5][7][8]

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds by coupling with primary or secondary amines.[9][10]

  • Stille Coupling: Couples with organostannanes, offering an alternative for C-C bond formation that is often tolerant of a wide range of functional groups.[11][12]

Q3: How do I select the optimal ligand for my specific reaction?

Ligand selection is arguably the most critical parameter in optimizing a cross-coupling reaction. The ligand stabilizes the palladium center, modulates its reactivity, and influences both the oxidative addition and reductive elimination steps. For a substrate like 5-bromo-4-phenyl-oxazole, the choice depends on the coupling partner and desired reactivity.

The following decision tree provides a logical framework for ligand selection.

Ligand_Selection cluster_start Start Start: Identify Coupling Reaction Suzuki Suzuki-Miyaura (C-C, Aryl/Vinyl) Start->Suzuki Buchwald Buchwald-Hartwig (C-N, Amine) Start->Buchwald Heck Heck / Sonogashira (C-C, Alkene/Alkyne) Start->Heck Bulky Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos, GPhos) Suzuki->Bulky Sterically hindered or electron-poor partners Bidentate Bidentate Phosphines (e.g., BINAP, dppf) Suzuki->Bidentate General purpose, especially with primary amines in C-N coupling Buchwald->Bulky Broad substrate scope, room temp reactions possible Buchwald->Bidentate First reliable systems for primary amines Simple Simpler Phosphines (e.g., P(o-tolyl)₃, PPh₃) Heck->Simple Often sufficient for standard conditions

Caption: Ligand selection decision tree for cross-coupling reactions.

  • Bulky Biarylphosphines (e.g., XPhos, SPhos): These are the go-to ligands for challenging substrates. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition. They are highly recommended for both Suzuki and Buchwald-Hartwig reactions with this oxazole.[2][4][13]

  • Bidentate Phosphines (e.g., dppf, BINAP): These ligands chelate to the metal center, providing enhanced stability. They were among the first to show broad utility in Buchwald-Hartwig aminations.[9][14]

  • Simpler Phosphines (e.g., PPh₃, P(o-tolyl)₃): While less potent, these can be effective for less demanding reactions like Heck and Sonogashira couplings, especially when cost is a factor.[5][7]

Troubleshooting Guide

This section provides actionable advice for common problems encountered during the experimental process.

Problem: My reaction has stalled or resulted in a very low yield.

A low or non-existent yield is the most common issue. A systematic approach is the best way to diagnose the problem.[15]

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert 1. Verify Inert Atmosphere - Was the system properly degassed? - Are solvents and reagents free of O₂? Start->Check_Inert Check_Reagents 2. Check Reagent Quality - Is the boronic acid fresh (no protodeboronation)? - Is the phosphine ligand oxidized? - Is the base dry and pure? Check_Inert->Check_Reagents If OK Check_System 3. Re-evaluate Catalytic System - Is the ligand appropriate for the substrate? - Is the base compatible (e.g., K₃PO₄ vs K₂CO₃)? - Is the solvent appropriate (e.g., Toluene, Dioxane)? Check_Reagents->Check_System If OK Check_Temp 4. Optimize Temperature - Is the temperature too low (sluggish)? - Is the temperature too high (decomposition)? Check_System->Check_Temp If OK Solution Systematic Screening Required (Vary one component at a time) Check_Temp->Solution If OK

Caption: Systematic workflow for troubleshooting low-yield reactions.

  • Check the Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. The formation of palladium black is a common indicator of catalyst death due to oxidation.[15] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.

  • Assess Reagent Quality:

    • Boronic Acids: These reagents can undergo protodeboronation upon storage, especially in the presence of moisture.[16] Use fresh, high-quality boronic acid.

    • Phosphine Ligands: These are susceptible to oxidation.[15] Ensure they have been stored and handled under an inert atmosphere.

    • Base and Solvent: Ensure the base is anhydrous and the solvent is of appropriate grade and dry.

  • Re-evaluate the Catalyst System: If the fundamentals are sound, the combination of catalyst, ligand, and base may be suboptimal. Chloropyrimidines, for example, are known to be less reactive, making the choice of an active catalytic system essential.[16] Refer to Table 1 and consider screening a different ligand or base.

Problem: I see a black precipitate in my reaction flask.

The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive palladium metal.[15] This indicates that the Pd(0) species, which should be stabilized by the ligand, has agglomerated and fallen out of the catalytic cycle.

  • Cause: Often caused by the presence of oxygen or insufficient ligand to stabilize the Pd(0) center. High temperatures can also accelerate this process.[15]

  • Solution:

    • Improve the degassing procedure (e.g., use several vacuum/backfill cycles).

    • Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1 L:Pd).

    • Consider using a more robust, sterically hindered ligand that provides better stabilization.

    • If possible, lower the reaction temperature and extend the reaction time.

Problem: I am observing significant side product formation.

The most common side reactions in Suzuki couplings are homo-coupling of the boronic acid and protodeboronation.

  • Homo-coupling (Biaryl formation from boronic acid): This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of air is the primary solution.[15]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner.

    • Cause: Often exacerbated by high temperatures and the presence of water with certain bases.[16]

    • Solution: Use fresh boronic acid, ensure the base is suitable, and avoid unnecessarily high reaction temperatures. Sometimes, using a different base (e.g., Cs₂CO₃ instead of K₂CO₃) can mitigate this issue.

Experimental Protocols

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-bromo-4-phenyl-oxazole with an Arylboronic Acid

Catalytic Cycle Visualization

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(Br)L₂] Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)(Ar')L₂] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX 5-bromo-4-phenyl-oxazole (Ar-Br) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 5-bromo-4-phenyl-oxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-4-phenyl-oxazole, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ and the SPhos ligand.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe. The mixture should be biphasic.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-phenyl-oxazole product.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
  • PMC.
  • BenchChem. (2025).
  • BenchChem. (2025). tolyl)
  • Wikipedia.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • DSpace@MIT.
  • PMC. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • PMC. Advances in NiI/NiIII-Catalyzed C(sp2)
  • PMC.
  • Semantic Scholar.
  • Wikipedia. Suzuki reaction.
  • Beilstein Journal of Organic Chemistry. (2018).
  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • SynArchive. Stille Coupling.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Heck Reaction of Brominated Oxazoles

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Heck reaction of brominated oxazoles. This guide is designed to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Heck reaction of brominated oxazoles. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this powerful C-C bond-forming transformation. Our approach is rooted in mechanistic understanding and field-proven strategies to help you navigate the intricacies of working with these valuable heterocyclic building blocks.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the Heck reaction of brominated oxazoles.

Q1: Which brominated oxazole isomer (2-bromo, 4-bromo, or 5-bromo) is the most reactive in a Heck coupling?

A: The reactivity generally follows the order of C-Br bond strength and the electronic nature of the position. While specific reaction kinetics can be substrate-dependent, 2-bromooxazoles are often considered highly reactive due to the electronic influence of the adjacent oxygen and nitrogen atoms. The C2 proton of an oxazole ring is the most acidic, which can influence side reactions but also points to the unique electronic environment at this position.[1] 5-Bromooxazoles are also commonly used and are effective substrates. 4-Bromooxazoles can be more challenging, and their reactivity may be more sensitive to the choice of catalyst and ligand.

Q2: What is a good starting point for catalyst, ligand, and base selection for a Heck reaction with a brominated oxazole?

A: For a generic brominated oxazole, a reliable starting point would be a palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) catalyst (1-5 mol%). For ligands, bulky, electron-rich phosphines such as tri(o-tolyl)phosphine (P(o-tolyl)₃) or Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[2] These ligands promote the oxidative addition step and can help stabilize the active Pd(0) species. For the base, an organic amine like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is a common choice.

Q3: Why is my Heck reaction with a brominated oxazole not working, even with standard conditions?

A: The oxazole ring itself can present a challenge. The nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species.[2] This is a common issue with N-heterocyclic substrates and can lead to low or no conversion. The solution often involves a careful selection of ligands that can prevent or minimize this inhibitory coordination, as well as optimization of the reaction temperature and base.

Q4: What is debromination, and how can I avoid it?

A: Debromination is a common side reaction where the bromine atom on the oxazole is replaced by a hydrogen atom, leading to the formation of the parent oxazole without the desired vinyl group.[3] This can occur through various pathways, including a competing reductive process. To minimize debromination, you can try using milder bases, lower reaction temperatures, or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which has been shown to suppress this side reaction in some cases.[3]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming common experimental hurdles.

Problem 1: Low or No Conversion

A lack of conversion is one of the most frequent issues. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion Observed q1 Is Palladium Black visible? start->q1 sol1 Catalyst Deactivation. - Switch to a more robust ligand (e.g., biarylphosphine, NHC). - Use a pre-catalyst. - Ensure inert atmosphere. q1->sol1 Yes q2 Are starting materials pure and solvent dry? q1->q2 No sol2 Impurity Issue. - Re-purify starting materials. - Use anhydrous solvent. - Check for impurities in the base. q2->sol2 No q3 Is the temperature appropriate? q2->q3 Yes sol3 Suboptimal Temperature. - Gradually increase temperature (e.g., in 10°C increments). - Consider microwave heating for faster optimization. q3->sol3 No q4 Is the ligand/base combination optimal? q3->q4 Yes sol4 Suboptimal Reagents. - Screen different ligands (e.g., P(o-tolyl)₃, SPhos, P(t-Bu)₃). - Screen different bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃). q4->sol4 No

Caption: A decision tree for troubleshooting low conversion.

Detailed Causality and Solutions:

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst aggregation, where the active Pd(0) species fall out of the catalytic cycle.[4]

    • Mechanistic Insight: N-heterocycles like oxazoles can coordinate to the palladium center, potentially displacing the stabilizing phosphine ligands and leading to aggregation.[2]

    • Solutions:

      • Ligand Choice: Switch to more robust and sterically demanding ligands. Bulky biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can create a more stable catalytic complex that is resistant to deactivation.[4]

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species.

      • Additives: The use of tetraalkylammonium salts, such as tetrabutylammonium chloride (TBAC) or bromide (TBAB), can sometimes stabilize the catalytic species and prevent precipitation.[5]

  • Suboptimal Reaction Conditions: The Heck reaction is sensitive to temperature, solvent, and the choice of base.

    • Mechanistic Insight: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and is highly dependent on temperature.[5] The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.

    • Solutions:

      • Temperature Screening: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C. Higher temperatures are often required for less reactive aryl bromides.[5]

      • Solvent Selection: Polar aprotic solvents like DMF, NMP, or dioxane are generally effective. If solubility is an issue, or if side reactions are prevalent, a solvent screen is recommended.

      • Base Screening: The strength and nature of the base can have a significant impact. If an amine base like Et₃N is not effective, try a stronger inorganic base like K₂CO₃ or Cs₂CO₃.

Problem 2: Significant Debromination Side Product

The formation of the parent, debrominated oxazole is a common and frustrating side reaction.

Causality and Solutions:

  • Mechanistic Insight: Debromination can occur via a competing reductive pathway, which can be promoted by certain bases or impurities. It is particularly problematic with electron-rich heteroaryl bromides.

  • Solutions:

    • Optimize the Base: Use a less coordinating or milder base. Sometimes, switching from an inorganic base to an organic amine, or vice-versa, can suppress this side reaction.

    • Additives: The addition of a halide salt, such as tetrabutylammonium bromide (TBAB), has been shown to inhibit dehalogenation in some Heck reactions.[3]

    • Temperature Control: Avoid excessively high temperatures, as this can promote decomposition pathways that lead to debromination.

    • In Situ Halogen Exchange: For particularly challenging bromides, an in-situ conversion to the more reactive iodide followed by immediate coupling can be a successful, albeit more complex, strategy.[6]

Problem 3: Poor Regio- or Stereoselectivity (Isomerization)

The Heck reaction with monosubstituted alkenes typically yields the trans isomer. However, the formation of the cis isomer or other regioisomers can occur.

Causality and Solutions:

  • Mechanistic Insight: Isomerization can happen after the desired product is formed, via re-addition of a hydridopalladium species (Pd-H) to the product alkene, followed by rotation and re-elimination. This is more common in reactions that are run for extended periods or at high temperatures.

  • Solutions:

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent post-reaction isomerization.

    • Ligand Effects: The choice of ligand can influence the stereochemical outcome. Bidentate phosphine ligands can sometimes offer better control over selectivity compared to monodentate ligands.[7]

    • Additives: The presence of a base is crucial for the reductive elimination of HX from the hydridopalladium intermediate, which regenerates the active Pd(0) catalyst. Ensuring an adequate amount of a suitable base can help prevent the accumulation of Pd-H species that lead to isomerization.[7]

Visualizing the Mechanism and Challenges

A clear understanding of the catalytic cycle is essential for effective troubleshooting.

The Heck Reaction Catalytic Cycle

A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L)₂ (Ar = Oxazolyl) B->C D Alkene Coordination C->D + Alkene E Alkene Complex D->E F Migratory Insertion E->F G σ-Alkylpalladium(II) Complex F->G H β-Hydride Elimination G->H I Product Alkene H->I J H-Pd(II)-Br(L)₂ H->J K Reductive Elimination (+ Base) J->K K->A - H-Base⁺Br⁻ cluster_0 Productive Catalytic Cycle cluster_1 Off-Cycle Inhibition A Pd(0)L₂ C Ar-Pd(II)-Br(L)₂ A->C Oxidative Addition Z Inactive Pd(0)-Oxazole Complex A->Z Coordination of Oxazole Nitrogen Z->A Reversible/Slow

Caption: Off-cycle catalyst inhibition by oxazole coordination.

Recommended Starting Protocols and Conditions

The following table provides a generalized starting point for your experiments. Optimization will likely be necessary for your specific substrate.

ParameterRecommended ConditionRationale & Comments
Brominated Oxazole 1.0 equivThe limiting reagent.
Alkene 1.2 - 1.5 equivA slight excess is often beneficial.
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) pre-catalyst. [8]
Ligand P(o-tolyl)₃ (4 mol%)A bulky, electron-rich phosphine that can promote oxidative addition. [8]
Base Et₃N (2.0 equiv)A common organic base. Can be substituted with K₂CO₃ or Cs₂CO₃.
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the reaction.
Temperature 100 °CA good starting temperature for aryl bromides. May require adjustment.
Atmosphere Argon or NitrogenCrucial to prevent oxidation of the catalyst.

This table is based on general protocols for similar heterocyclic systems and should be used as a starting point for optimization. [8]

Conclusion

The Heck reaction of brominated oxazoles is a powerful tool for the synthesis of complex molecules. However, success often requires a nuanced understanding of the potential challenges, particularly those arising from the nature of the oxazole ring itself. By systematically addressing issues such as catalyst deactivation, side reactions, and suboptimal conditions, researchers can unlock the full potential of this versatile transformation. This guide provides a framework for that systematic approach, grounded in mechanistic principles and practical solutions.

References

  • Buchwald, S. L., & Carrow, B. P. (2011). Palladium-Catalyzed C-N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • BenchChem. (2025).
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo-4-phenyloxazole. BenchChem.
  • Mazuela, J., Tolstoy, P., Pàmies, O., Andersson, P. G., & Diéguez, M. (2011). Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction. Organic & Biomolecular Chemistry, 9(3), 941-946.
  • Gilbertson, S. R., Xie, D., & Fu, Z. (2001). Proline-based P, N ligands in asymmetric allylation and the Heck reaction. The Journal of Organic Chemistry, 66(22), 7240-7246.
  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511-1514.
  • Li, J. H., Liang, Y., & Wang, D. P. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
  • Battace, A., Zair, T., Doucet, H., & Santelli, M. (2006). Heck vinylations using vinyl sulfide, vinyl sulfoxide, vinyl sulfone, or vinyl sulfonate derivatives and aryl bromides catalyzed by a palladium complex derived from a tetraphosphine. Synthesis, 2006(20), 3495-3505.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wang, Z., Wang, B., Wen, J., & Zhang, Y. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 806-815.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. BenchChem.
  • Lipshutz, B. H., & Ghorai, S. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12345-12351.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
  • de la Herrán, G., Gornitzka, H., & César, V. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 799-810.
  • Mondal, S., Ghosh, B. K., Sana, R. N., Maity, B., & Manna, S. K. (2023). Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Fagnou, K., & Lautens, M. (2003). Halide effects in palladium-catalyzed reactions.
  • Farina, V. (2004). High-turnover palladium catalysts in cross-coupling and Heck chemistry: a critical overview.
  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8).
  • ChemRxiv. (2024).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Gevorgyan, V., & Takeda, A. (1999). Heck-Type Reaction of Alkyl Halides with Alkenes Catalyzed by a Palladium/Light System. The Journal of Organic Chemistry, 64(24), 8962-8965.
  • Shang, R., & Fu, Y. (2017). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem.
  • ResearchGate. (2025). Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles.
  • ResearchGate. (2021).
  • Frontiers. (2024).
  • Biological and Molecular Chemistry. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene.
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Wiley Online Library. (2008).
  • PubMed. (2006). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions.
  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • ACS Publications. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins.
  • PubMed. (2011). Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction.
  • Organic & Biomolecular Chemistry. (2014).
  • PMC. (2018).
  • PMC. (2008). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole.
  • PMC. (2014).

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Bromo-4-phenyl-oxazole

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5-bromo-4-phenyl-oxazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5-bromo-4-phenyl-oxazole .

Bromination of 4-phenyl-oxazole via electrophilic aromatic substitution (typically using N-bromosuccinimide [NBS] or Br₂) is a fundamental transformation for generating cross-coupling precursors[1]. However, the electron-rich nature of the oxazole core often leads to complex crude mixtures. This guide addresses the exact causality behind byproduct formation and provides self-validating protocols to ensure >98% purity of your target compound.

Troubleshooting FAQs

Q1: My crude NMR shows a massive peak at ~2.7 ppm. How do I efficiently remove residual succinimide without losing my product?

  • Causality: When using NBS as the brominating agent, succinimide is generated as a stoichiometric byproduct. While highly soluble in water, succinimide easily partitions into polar organic solvents (like ethyl acetate or dichloromethane) during standard aqueous workups.

  • Solution: Perform a rigorous, pH-adjusted aqueous wash. Instead of neutral water, wash the organic layer with saturated aqueous NaHCO₃ followed by a concentrated brine wash. If succinimide persists in the NMR, perform a solvent swap: dissolve the crude mixture in a minimal amount of non-polar solvent (e.g., 9:1 hexanes:diethyl ether). The succinimide will precipitate out as a white solid and can be removed via vacuum filtration before proceeding to chromatography.

Q2: I am observing over-bromination (e.g., 2,5-dibromo-4-phenyloxazole). How can I separate this from the desired 5-bromo-4-phenyloxazole?

  • Causality: The oxazole ring is highly susceptible to electrophilic attack. Once the 5-position is brominated, the 2-position remains active. If excess NBS is used or reaction times exceed 4 hours, over-bromination occurs[1].

  • Solution: The addition of lipophilic bromine atoms decreases the overall polarity of the molecule. Therefore, 2,5-dibromo-4-phenyloxazole will elute before 5-bromo-4-phenyloxazole on normal-phase silica gel. Use a shallow gradient (starting at 100% hexanes and slowly increasing to 95:5 hexanes:ethyl acetate) to achieve baseline separation.

Q3: How do I separate unreacted 4-phenyl-oxazole from the product?

  • Causality: Unreacted starting material lacks the lipophilic bromine atom, making it significantly more polar than the 5-bromo product[2].

  • Solution: It will elute after the target product during silica gel chromatography. To prevent the starting material from trailing into your product fractions, ensure the column is properly equilibrated and do not exceed a 1:50 crude-to-silica mass ratio.

Q4: Can I use recrystallization instead of column chromatography for multi-gram scale-up?

  • Causality: Chromatography becomes solvent-intensive and economically impractical for scale-up in drug development workflows[3].

  • Solution: Yes. 5-bromo-4-phenyloxazole can be effectively recrystallized. Dissolve the crude solid in hot hexanes with just enough dichloromethane (DCM) added dropwise to achieve complete dissolution. Upon slow cooling to room temperature, and subsequent chilling to 4 °C, the target compound crystallizes. The highly soluble unreacted starting material and trace dibromo impurities will remain in the mother liquor.

Quantitative Data: Polarity & Separation Metrics

Understanding the relative polarity of your reaction components is critical for designing a self-validating purification system. Use the table below to anticipate elution orders and set up your TLC checks.

CompoundMolecular Weight ( g/mol )Relative PolarityExpected TLC Rf (9:1 Hexanes:EtOAc)Elution Order (Silica Gel)
2,5-dibromo-4-phenyloxazole 302.95Low~0.651st (Fastest)
5-bromo-4-phenyloxazole 224.06Medium~0.452nd (Target)
4-phenyloxazole 145.16High~0.253rd
Succinimide 99.09Very High~0.05 (streaks)4th (Retained)

Self-Validating Protocol: Isolation and Purification

This step-by-step methodology ensures that each phase of the purification validates the success of the previous step.

Step 1: Reaction Quenching and Aqueous Workup

  • Quench the bromination reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine species.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 50 mL) to remove acidic byproducts, followed by brine (1 × 50 mL).

  • Validation: Spot the organic layer on a TLC plate. The baseline should be relatively clean of heavy streaks (indicating successful succinimide removal).

Step 2: Silica Gel Chromatography

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dry-load the crude mixture onto silica gel (1:3 crude-to-silica ratio) to ensure a tight loading band.

  • Pack a column with silica gel using 100% hexanes.

  • Elute using a gradient: 100% hexanes (2 column volumes) → 98:2 hexanes:EtOAc (2 CVs) → 95:5 hexanes:EtOAc.

  • Validation: Collect fractions in small volumes (e.g., 20 mL). Spot every third fraction on TLC. You should observe the dibromo impurity eluting first, followed by a clean gap, and then the target 5-bromo-4-phenyloxazole.

Step 3: Final Verification

  • Pool the fractions containing the pure target compound (Rf ~0.45) and concentrate.

  • Validation: Run a ¹H NMR (CDCl₃). The disappearance of the oxazole C5-H proton (typically around 7.9 ppm in the starting material) and the presence of the phenyl multiplet confirm the identity of 5-bromo-4-phenyloxazole[1].

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (5-bromo-4-phenyloxazole + Byproducts) AqueousWorkup Aqueous Workup (NaHCO3 / Brine Wash) Start->AqueousWorkup Succinimide Aqueous Layer (Succinimide & Salts) AqueousWorkup->Succinimide Removes polar byproducts OrganicLayer Organic Layer (Oxazole Mixture) AqueousWorkup->OrganicLayer TLC TLC Analysis (Hexanes:EtOAc) OrganicLayer->TLC Chromatography Silica Gel Column Chromatography TLC->Chromatography Determine Rf Frac1 Fraction 1: Non-polar (2,5-dibromo byproduct) Chromatography->Frac1 Frac2 Fraction 2: Target (5-bromo-4-phenyloxazole) Chromatography->Frac2 Frac3 Fraction 3: Polar (Unreacted 4-phenyloxazole) Chromatography->Frac3 Crystallization Recrystallization (Hexanes/DCM) Frac2->Crystallization Scale-up Purification PureProduct Pure 5-bromo-4-phenyloxazole (>98% Purity) Crystallization->PureProduct

Logical workflow for the isolation and purification of 5-bromo-4-phenyloxazole.

References

  • [1] Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: MDPI URL:[Link]

  • [2] Title: 4-Phenyl-1,3-oxazole | C9H7NO | CID 589279 Source: PubChem URL:[Link]

  • [3] Title: Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-4-phenyloxazole Reactions

Preventing Debromination and Ring-Opening in Cross-Coupling and Metalation Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic...

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Debromination and Ring-Opening in Cross-Coupling and Metalation Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic behavior when working with halogenated oxazoles. 5-Bromo-4-phenyloxazole is a highly valuable building block in medicinal chemistry, but it is notoriously prone to two major side reactions: hydrodebromination (loss of the bromine atom) during palladium-catalyzed cross-coupling, and ring-opening decomposition during lithiation.

This guide synthesizes field-proven insights and mechanistic causality to help you design self-validating, robust experimental protocols that bypass these pitfalls.

Mechanistic Insights: Why Does the Bromine "Fall Off"?

To solve a chemical problem, we must first understand the kinetic and thermodynamic forces at play.

In Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi): The oxidative addition of Pd(0) into the C5–Br bond forms an electron-deficient [Ar-Pd(II)-Br] intermediate. Because the oxazole ring is highly electron-withdrawing, the subsequent transmetalation step is kinetically sluggish. This kinetic bottleneck leaves the Pd(II) species vulnerable. If protic solvents (like ethanol or water) or aliphatic amines are present, the intermediate undergoes rapid protodepalladation (hydrodehalogenation), yielding the debrominated side product, 4-phenyloxazole[1].

In Halogen-Metal Exchange (Lithiation): When treating 5-bromo-4-phenyloxazole with n -BuLi, the resulting 5-lithio-4-phenyloxazole does not exist as a static carbanion. Instead, it exists in a delicate, temperature-dependent equilibrium with its ring-opened tautomer: an isocyanide enolate[2]. If the temperature rises above -60 °C, this ring-opening becomes irreversible, leading to complete degradation of the starting material before the electrophile can be introduced.

FAQs & Troubleshooting Guide

Q1: I am running a Suzuki-Miyaura coupling with 5-bromo-4-phenyloxazole, but my LC-MS shows mostly the debrominated product (4-phenyloxazole). How do I fix this? A1: You are experiencing protodepalladation due to a slow transmetalation step. To fix this, you must accelerate transmetalation and reductive elimination. Switch from standard Pd(PPh3​)4​ to a catalyst system utilizing bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos paired with Pd(OAc)2​ [3]. Furthermore, eliminate protic solvents. Switch from a Dioxane/Water mixture to strictly anhydrous Dioxane or Toluene, and use an anhydrous base like finely milled K3​PO4​ or Cs2​CO3​ .

Q2: When attempting to trap the 5-lithio intermediate with DMF, I get a complex mixture of decomposition products. What went wrong? A2: Your internal reaction temperature likely spiked during the addition of n -BuLi or the electrophile. The 5-lithiooxazole intermediate is highly unstable and will irreversibly ring-open to the isocyanide enolate if the temperature exceeds -60 °C[2]. Ensure your cooling bath is strictly maintained at -78 °C, add reagents dropwise down the side of the flask to pre-cool them, and trap the intermediate within 30 minutes of formation.

Q3: Is there a way to functionalize the C5 position without dealing with the unstable 5-bromo intermediate at all? A3: Yes. If debromination cannot be suppressed, you can bypass the halogenated precursor entirely by utilizing Direct C–H Arylation . 4-Phenyloxazole can undergo regioselective palladium-catalyzed C–H arylation at the C5 position using an aryl halide, Pd(OAc)2​ , and a task-specific phosphine ligand in polar solvents[4]. This completely circumvents the risk of hydrodebromination.

Data Presentation: Catalyst & Condition Optimization

The following table summarizes quantitative data regarding the impact of various reaction conditions on the Suzuki-Miyaura coupling of 5-bromooxazoles. Use this matrix to select the optimal system for your workflow.

Catalyst SystemLigandSolvent / Base SystemTemp (°C)Target Cross-Coupling YieldDebromination Level
Pd(PPh3​)4​ (5 mol%)NoneToluene / EtOH / H2​O (2:1:1), Na2​CO3​ 80< 30% High (> 40%)
Pd(OAc)2​ (5 mol%)dppfDioxane / H2​O (4:1), K2​CO3​ 9050 - 60% Moderate (15 - 30%)
Pd(OAc)2​ (2 mol%)XPhosDioxane / H2​O (10:1), K3​PO4​ 100> 85% Low (< 5%)
Pd2​(dba)3​ (2 mol%)RuPhosAnhydrous Toluene, Cs2​CO3​ 100> 90% Trace (< 1%)

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Suppressing Protodepalladation)

This protocol utilizes anhydrous conditions and an electron-rich ligand to outcompete the debromination pathway[3].

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-4-phenyloxazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)2​ (2 mol%), and XPhos (4 mol%).

  • Base Addition: Add finely milled, anhydrous K3​PO4​ (3.0 equiv). Do not use aqueous base solutions.

  • Degassing: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the suspension through a short pad of Celite to remove the palladium and salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography.

Protocol B: Halogen-Metal Exchange and Trapping (Preventing Ring-Opening)

This protocol maintains strict kinetic control over the highly sensitive 5-lithio intermediate[2].

  • Setup: Dissolve 5-bromo-4-phenyloxazole (1.0 equiv) in anhydrous THF (0.1 M concentration) in a flame-dried round-bottom flask under an Argon atmosphere.

  • Strict Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C. (Critical: Use an internal temperature probe if scaling up).

  • Lithiation: Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the cold inner wall of the flask over 10 minutes.

  • Equilibration: Stir the mixture at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Rapidly add the neat, anhydrous electrophile (e.g., DMF for formylation, 2.0 equiv) in one swift portion.

  • Completion: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench: Quench the reaction by adding saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate for purification.

Mandatory Visualization: Mechanistic Pathways

SuzukiMechanism Start 5-Bromo-4-phenyloxazole + Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Complex Start->OxAdd Fast TransMet Transmetalation (Addition of Ar'-B(OH)2) OxAdd->TransMet Slow/Hindered ProtoDe Protodepalladation (Hydrodehalogenation) OxAdd->ProtoDe Protic Solvents / H2O RedElim Reductive Elimination TransMet->RedElim Fast Product Target Product: 5-Aryl-4-phenyloxazole RedElim->Product SideProduct Side Product: 4-Phenyloxazole (Debrominated) ProtoDe->SideProduct

Mechanistic pathway of Pd-catalyzed cross-coupling vs. protodepalladation (debromination).

LithiationEquilibrium Start 5-Bromo-4-phenyloxazole + n-BuLi (-78 °C) Lithio 5-Lithio-4-phenyloxazole (Kinetic Intermediate) Start->Lithio Halogen-Metal Exchange Electrophile Addition of Electrophile (e.g., DMF, Ar-CHO) Lithio->Electrophile Fast Trapping RingOpen Ring-Opened Tautomer (Isocyanide Enolate) Lithio->RingOpen Equilibrium (Temp Dependent) Product Target Product: 5-Substituted-4-phenyloxazole Electrophile->Product Decomp Irreversible Decomposition (T > -60 °C) RingOpen->Decomp Warming

Equilibrium between 5-lithiooxazole and its ring-opened isocyanide enolate tautomer.

References

  • BenchChem Technical Support - Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid Source: BenchChem URL
  • Hassner, A., & Fischer, B.
  • BenchChem - Methyl 2-methyloxazole-4-carboxylate (Synthetic Workflows & C5-Arylation)
  • Organic Chemistry Portal - Synthesis of 1,3-oxazoles (Direct Arylation Methodologies)

Sources

Optimization

Technical Support Center: Managing Regioselectivity in the Bromination of 4-Phenyl-oxazole

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of 4-phenyl-oxazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of 4-phenyl-oxazole. Here, we address common challenges and frequently asked questions to help you control the regioselectivity of this important transformation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the electrophilic bromination of 4-phenyl-oxazole, providing targeted solutions and detailed experimental protocols.

Issue 1: My reaction yields a mixture of 2-bromo- and 5-bromo-4-phenyl-oxazole. How can I selectively obtain the 5-bromo isomer?

Root Cause Analysis:

The oxazole ring has multiple sites susceptible to electrophilic attack. Molecular orbital calculations and experimental evidence suggest that the electron density is highest at the C4 and C5 positions, with C2 being the most electron-deficient due to the inductive effects of the adjacent nitrogen and oxygen atoms.[1] However, direct electrophilic substitution at C5 is often favored kinetically.[2] The formation of a significant amount of the 2-bromo isomer suggests that your reaction conditions are not selective enough or that a different mechanism, such as a metalation-halogenation, might be competing.

Strategic Solution: Favoring Electrophilic Aromatic Substitution at C5

To enhance the regioselectivity for the C5 position, we need to employ conditions that favor a classic electrophilic aromatic substitution mechanism. This typically involves using a milder brominating agent and carefully selecting the solvent.

Recommended Protocol: Selective C5-Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for the selective bromination of the C5 position of 4-phenyl-oxazole.

Materials:

  • 4-phenyl-oxazole

  • N-Bromosuccinimide (NBS)[3]

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyl-oxazole (1.0 eq.) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. The use of DMF as a solvent has been shown to significantly improve the C4/C2 bromination ratio in 5-substituted oxazoles, and a similar effect can be anticipated for favoring C5 over C2 in 4-substituted systems.[4]

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 5-bromo-4-phenyl-oxazole.

Issue 2: I need to synthesize 2-bromo-4-phenyl-oxazole. How can I direct the bromination to the C2 position?

Root Cause Analysis:

As mentioned, the C2 position of the oxazole ring is the most electron-deficient and therefore the least reactive towards electrophiles.[1] Direct electrophilic bromination at this site is generally not feasible. To achieve C2-bromination, a different strategy is required that involves enhancing the nucleophilicity of the C2 carbon. This is typically achieved through deprotonation with a strong base to form a 2-lithio-oxazole intermediate, which can then be quenched with an electrophilic bromine source.[5]

Strategic Solution: C2-Lithiation followed by Bromination

This approach leverages the higher acidity of the C2-proton, allowing for regioselective deprotonation.

Recommended Protocol: Regioselective C2-Bromination via Lithiation

This protocol provides a reliable method for the synthesis of 2-bromo-4-phenyl-oxazole.[5]

Materials:

  • 4-phenyl-oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous ammonium chloride solution (NH4Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add 4-phenyl-oxazole (1.0 eq.) to the cold THF.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.[5]

  • In a separate dry flask, prepare a solution of NBS (1.2 eq.) in anhydrous THF.

  • Slowly add the NBS solution to the lithiated oxazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the bromination of 4-phenyl-oxazole.

Q1: What is the underlying mechanism of electrophilic bromination on the oxazole ring?

A1: The electrophilic bromination of an oxazole ring follows a mechanism similar to that of other electrophilic aromatic substitutions.[6] The reaction proceeds through a two-step addition-elimination mechanism. First, the electrophile (Br+) attacks the electron-rich oxazole ring to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[6] In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the oxazole ring. The regioselectivity (C5 vs. C2) is determined by the relative stability of the corresponding arenium ion intermediates.

Q2: Are there alternative brominating agents I can use besides NBS?

A2: Yes, several other brominating agents can be employed, each with its own reactivity profile. Some common alternatives include:

  • Bromine (Br2): Often used with a Lewis acid catalyst, but can be less selective and harder to handle than NBS.[2]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that can be a safer alternative to liquid bromine.

  • N-Bromosaccharin: Another solid brominating agent that can offer different selectivity in certain cases.[7]

  • Bromide-Bromate salts: An eco-friendlier option that generates bromine in situ upon acidification.[8]

The choice of reagent will depend on the desired regioselectivity, substrate tolerance, and reaction conditions.

Q3: How does the phenyl substituent at the C4 position influence the regioselectivity of bromination?

A3: The phenyl group at the C4 position is an electron-withdrawing group via induction but can be an electron-donating group through resonance. Its overall electronic effect will influence the electron density distribution in the oxazole ring. However, for electrophilic substitution, steric hindrance from the bulky phenyl group at C4 will significantly disfavor attack at the adjacent C5 position. This steric effect can sometimes lead to increased bromination at the more accessible C2 position, especially with bulkier brominating agents or under conditions that do not strongly favor the kinetic C5 product.

Q4: Can I use this methodology for other 4-substituted oxazoles?

A4: The principles outlined in this guide are generally applicable to other 4-substituted oxazoles. However, the electronic and steric nature of the substituent at C4 will play a crucial role in determining the regioselectivity. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The specific reaction conditions, including the choice of brominating agent, solvent, and temperature, may need to be re-optimized for each new substrate to achieve the desired regiochemical outcome.

Q5: What are the best practices for purifying the brominated products?

A5: Column chromatography on silica gel is the most common and effective method for separating regioisomers of brominated 4-phenyl-oxazole. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used. It is crucial to monitor the separation by TLC to ensure complete separation of the isomers. For characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) is recommended to confirm the structure and purity of the isolated products.[9]

Data and Diagrams

Table 1: Comparison of Reaction Conditions for Regioselective Bromination
Target ProductMethodKey ReagentsSolventTemperatureTypical YieldRegioselectivity
5-Bromo-4-phenyl-oxazoleElectrophilic SubstitutionNBSDMF0 °CGood to HighHigh for C5
2-Bromo-4-phenyl-oxazoleLithiation-Brominationn-BuLi, NBSTHF-78 °CModerateHigh for C2
Diagrams

G Workflow for Selective C5-Bromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-phenyl-oxazole in DMF B Cool to 0 °C A->B C Add NBS portion-wise B->C D Stir at 0 °C & Monitor by TLC C->D E Quench with Na2S2O3 D->E F Extract with CH2Cl2 E->F G Wash with NaHCO3 & Brine F->G H Dry, Concentrate & Purify G->H

Caption: Experimental workflow for the selective C5-bromination of 4-phenyl-oxazole.

G Mechanism of Electrophilic Bromination at C5 cluster_reactants cluster_intermediate Sigma Complex (Arenium Ion) cluster_product 4-Phenyl-oxazole Sigma_Complex 4-Phenyl-oxazole->Sigma_Complex Attack by pi-system Br+ Br+ 5-Bromo-4-phenyl-oxazole Sigma_Complex->5-Bromo-4-phenyl-oxazole Deprotonation H+ H+

Caption: Simplified mechanism for electrophilic bromination of the oxazole ring.

References

  • Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. HETEROCYCLES, 35(2), 1441. [Link]

  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Palladium-Catalyzed Direct Arylation of Oxazoles at C5 and C2. Organic Letters, 12(16), 3578–3581. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Langille, N. F., Dakin, L. A., & Panek, J. S. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole. Organic Syntheses, 87, 16-25. [Link]

  • MDPI. (2022, September 6). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • IntechOpen. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the van Leusen Oxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common issues encountered during the van Leusen oxazole synthesis that can lead to low product yields. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the van Leusen oxazole synthesis that can lead to low product yields. The van Leusen reaction is a robust and versatile method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), but its success is contingent on several critical parameters.[1][2] This resource addresses specific problems in a question-and-answer format, offering explanations grounded in the reaction mechanism and providing actionable protocols to enhance your experimental outcomes.

Understanding the Foundation: The van Leusen Oxazole Synthesis Mechanism

The van Leusen oxazole synthesis is a powerful tool for constructing the oxazole ring, a core structure in many biologically active compounds.[3][4] The reaction proceeds through a multi-step mechanism initiated by the deprotonation of TosMIC.[5] The resulting anion then attacks the aldehyde carbonyl, followed by an intramolecular cyclization to form an oxazoline intermediate. The final step involves the elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[1][6] A thorough understanding of this mechanism is crucial for effective troubleshooting.

van_Leusen_Mechanism TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion Deprotonation Base Base Base->TosMIC_anion Alkoxide Alkoxide Intermediate TosMIC_anion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization (5-endo-dig) Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination Byproduct p-Toluenesulfinic Acid Oxazoline->Byproduct Troubleshooting_Tree Start Low Yield Low_Conversion Low Conversion/ High Starting Material Start->Low_Conversion Side_Products Significant Side Products Start->Side_Products Purification_Issues Difficulty in Purification Start->Purification_Issues Base_Issue Check Base Strength and Solubility Low_Conversion->Base_Issue Reagent_Purity Verify Reagent Purity (Aldehyde, TosMIC) Low_Conversion->Reagent_Purity Anhydrous_Conditions Ensure Anhydrous Conditions Low_Conversion->Anhydrous_Conditions Nitrile_Formation Optimize Solvent (Protic) and Temperature Side_Products->Nitrile_Formation TosMIC_Decomposition Avoid Excessive Heat/ Use Fresh TosMIC Side_Products->TosMIC_Decomposition Sulfinic_Acid Aqueous Wash with Sodium Hydrosulfide (NaHS) Purification_Issues->Sulfinic_Acid Resin_Purification Consider Ion-Exchange Resin for Base Removal Purification_Issues->Resin_Purification

Caption: Troubleshooting Decision Tree for Low Yields.

Q3: My TosMIC reagent appears discolored and my reaction is not working. What is the issue?

A3: Tosylmethyl isocyanide (TosMIC) is a stable solid at room temperature but can degrade over time, especially if not stored properly. [7][8]It is sensitive to moisture and can decompose upon exposure to moist air or water. [9]Elevated temperatures can also lead to its decomposition, potentially into hazardous products like nitrogen oxides, carbon monoxide, and sulfur oxides. [10] Troubleshooting and Best Practices:

  • Storage: Store TosMIC in a tightly sealed container in a cool, dry place, preferably refrigerated. [9]* Visual Inspection: Use only high-purity, colorless TosMIC. [7][8]If your reagent is discolored (e.g., yellow or brown), it has likely degraded and should be replaced.

  • Handling: Handle TosMIC in a well-ventilated area or fume hood. [9]* Reaction Conditions: Avoid excessive heating during your reaction, as this can cause decomposition. [11]

Q4: I'm having difficulty purifying my oxazole product from the p-toluenesulfinic acid byproduct. What purification strategies do you recommend?

A4: The elimination of p-toluenesulfinic acid is the final step in the formation of the oxazole ring. [6]This byproduct can sometimes co-purify with the desired product, especially if both are solids.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. [1][12]The p-toluenesulfinic acid has some water solubility and will preferentially move into the aqueous layer.

  • Basic Wash: Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, can help to deprotonate the acidic p-toluenesulfinic acid and extract it into the aqueous phase.

  • Specialized Wash: For stubborn cases, washing the crude product with a sodium hydrosulfide (NaHS) solution has been reported to effectively remove the sulfinic acid byproduct. [12]4. Chromatography: If the above methods are insufficient, purification by column chromatography on silica gel is usually effective. [1]A gradient of hexanes and ethyl acetate is a common eluent system. [12]5. Alternative Reagents: The use of polymer-supported TosMIC reagents has been explored to simplify purification by allowing for the removal of the reagent and byproducts by filtration. [13]

Experimental Workflow: General Protocol for van Leusen Oxazole Synthesis

This protocol provides a general starting point for the synthesis of 5-substituted oxazoles. Optimization of specific parameters may be necessary for different substrates.

Experimental_Workflow Start Start Setup Combine Aldehyde, TosMIC, and Base in Solvent Start->Setup Reaction Stir at Appropriate Temperature (e.g., Reflux) Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End Characterize Pure Oxazole Purification->End

Caption: General Experimental Workflow.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous methanol (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, TosMIC, and anhydrous methanol.

  • Add the potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature. [12]6. Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-substituted oxazole. [12]

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. doi:10.3390/molecules25071604
  • Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

  • Van Leusen reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of van Leusen oxazole synthesis. ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. (2023). Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. (2025). Retrieved from [Link]

  • Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Cole-Parmer. (2005). Retrieved from [Link]

  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(3), 500-504. doi:10.1055/s-0028-1087547
  • Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. (n.d.). Retrieved from [Link]

  • Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. doi:10.1021/jo00427a012
  • Cortes-Guzman, C., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings, 3(1), 39. doi:10.3390/proceedings2019003039
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Guch, I. C., & Kilburn, J. D. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(1), 137-139. doi:10.1021/ol006762f
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). doi:10.1080/23312009.2023.2183204
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-4-phenyloxazole Stability &amp; Reactivity Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique chemical behavior of 5-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique chemical behavior of 5-bromo-4-phenyl-oxazole . The oxazole ring is a privileged scaffold in medicinal chemistry, but its electronic distribution makes it highly susceptible to unintended side reactions, particularly ring cleavage.

This guide provides field-proven insights into the causality behind experimental failures and establishes self-validating protocols to ensure the structural integrity of your compound during complex functionalizations.

I. Frequently Asked Questions (FAQs)

Q1: Why does my oxazole ring open and degrade during lithiation attempts at the C5 position? A1: The failure stems from a kinetic versus thermodynamic competition. The C2 proton of the oxazole ring is highly acidic (pKa ≈ 20) due to the combined inductive electron-withdrawing effects of the adjacent nitrogen and oxygen atoms[1]. When you treat 5-bromo-4-phenyloxazole with strong bases like n-butyllithium (n-BuLi), competitive C2 deprotonation occurs alongside the desired C5 halogen-metal exchange[1]. The resulting 2-lithiooxazole species is highly unstable and exists in a thermodynamic equilibrium with a ring-opened, acyclic isocyanide enolate[1][2]. If the reaction temperature rises even slightly above -78 °C, this equilibrium shifts irreversibly toward the degradation product.

Q2: How stable is 5-bromo-4-phenyloxazole under Suzuki-Miyaura cross-coupling conditions? A2: The C5-Br bond is highly activated for oxidative addition by palladium(0) catalysts, making it an excellent substrate for cross-coupling[3]. However, the oxazole ring is susceptible to hydrolytic cleavage under strongly basic, aqueous conditions at elevated temperatures[3][4]. Using strong bases like NaOH or KOH often leads to nucleophilic attack at the electron-deficient C2 position, causing ring opening. To preserve the ring, you must use milder bases (e.g., K₂CO₃, CsF) and strictly control the temperature.

Q3: Can I perform direct nucleophilic aromatic substitution (S_NAr) to displace the C5 bromine? A3: Direct S_NAr is highly problematic. While the C5 position holds the halogen, the C2 position is the most electron-deficient site on the oxazole ring[1]. Strong nucleophiles (e.g., primary amines, alkoxides) will preferentially attack the C2 position. In the absence of a leaving group at C2, this nucleophilic attack directly results in ring cleavage rather than displacing the C5 bromine[1][3]. Palladium-catalyzed cross-coupling is the mandatory alternative.

Q4: What are the optimal storage conditions to prevent baseline degradation? A4: Halogenated oxazoles can undergo slow photodegradation and hydrolysis upon prolonged exposure to ambient light and atmospheric moisture[4]. While the 4-phenyl group provides some steric and conjugative stabilization, the compound must be stored at 2–8 °C under an inert atmosphere (argon or nitrogen) in a desiccated, light-blocking container to maintain high analytical purity[4].

II. Mechanistic Workflows & Logical Pathways

To visualize the competing pathways that lead to experimental failure versus success, review the mechanistic diagrams below.

G A 5-Bromo-4-phenyloxazole B n-BuLi Base A->B C C2 Deprotonation B->C C2 pKa ~20 F C5 Halogen-Metal Exchange B->F Fast Exchange D 2-Lithio Intermediate C->D E Ring-Opened Isocyanide (Degradation) D->E T > -78 °C G 5-Lithio Intermediate F->G G->E Warming up H Electrophilic Trapping (Success) G->H Quench at -78 °C

Fig 1. Competing pathways during lithiation of 5-bromo-4-phenyloxazole and ring opening.

Workflow Start 5-Bromo-4-phenyloxazole + Boronic Acid Cat Pd(PPh3)4 Catalyst Start->Cat Base Base Selection Cat->Base StrongBase Strong Aq. Base (NaOH/KOH) Base->StrongBase MildBase Mild Base (K2CO3/CsF) Base->MildBase Degradation Hydrolytic Ring Cleavage StrongBase->Degradation Heat + OH⁻ Success C5 Cross-Coupling Product MildBase->Success 80-100 °C

Fig 2. Base selection logic for Suzuki-Miyaura cross-coupling to prevent hydrolysis.

III. Troubleshooting Guide: Reaction Failures & Solutions

The following table summarizes quantitative data and analytical signatures to help you diagnose and correct common experimental failures.

Observed IssueAnalytical SignatureRoot CauseCorrective Action
Complete loss of starting material; no product LC-MS shows a mass corresponding to an acyclic isocyanide or complete fragmentation.Temperature spike during lithiation (> -78 °C), causing irreversible ring opening[1].Use an internal thermometer. Pre-cool all electrophiles to -78 °C before addition. Consider using LDA instead of n-BuLi.
Debromination (Formation of 4-phenyloxazole) GC-MS/LC-MS shows M-79 peak (loss of Br).Moisture in the reaction vessel quenching the 5-lithio intermediate.Flame-dry glassware under vacuum. Use strictly anhydrous THF and titrate n-BuLi before use.
Low yield in Suzuki Coupling TLC shows multiple polar baseline spots; starting material is consumed.Hydrolytic cleavage of the oxazole ring by strong aqueous base (e.g., NaOH) at >80 °C[3][4].Switch to anhydrous conditions using CsF or mild bases like K₂CO₃ in 1,4-dioxane/water (10:1)[3].
Degradation during storage Solid changes from off-white to yellow/brown; new HPLC impurity peaks.Photodegradation or hydrolytic ring opening due to ambient moisture/light[4].Store at 2–8 °C in an amber vial backfilled with Argon. Re-purify via flash chromatography before use.

IV. Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating, step-by-step methodologies.

Protocol 1: Low-Temperature Lithiation & Electrophilic Trapping

Causality Focus: This protocol uses strict thermal control to trap the kinetic 5-lithio species before the thermodynamic ring-opening pathway can initiate.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolution: Dissolve 5-bromo-4-phenyloxazole (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe and ensure the internal temperature reaches exactly -78 °C. Do not proceed until stabilized.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the side of the flask over 10 minutes. Stir for exactly 15 minutes at -78 °C.

  • Validation Check: (Optional but recommended) Extract a 0.1 mL aliquot, quench in CD₃OD, and analyze via crude NMR to confirm >95% deuterium incorporation at C5.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv, pre-dissolved in anhydrous THF and pre-cooled to -78 °C) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Mild Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Focus: This protocol utilizes an optimized solvent-to-base ratio to facilitate transmetalation while shielding the electron-deficient C2 position from nucleophilic hydroxide attack.

  • Reagent Assembly: In a microwave vial or Schlenk tube, combine 5-bromo-4-phenyloxazole (1.0 equiv), the aryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (10:1 ratio, 0.2 M overall concentration). Note: The low water content minimizes hydrolytic cleavage.

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%) under a positive flow of Argon. Seal the vessel.

  • Heating: Heat the mixture to 85 °C.

  • Monitoring: Monitor strictly by TLC (UV 254 nm). The C5-Br bond is highly reactive; the reaction should reach completion within 2–4 hours. Prolonged heating increases the risk of ring degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

V. References

  • Oxazole Chemistry Overview, Scribd, [Link]

Sources

Troubleshooting

Scalability issues in the synthesis of 5-bromo-4-phenyl-oxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who encounter bottlenecks when scaling up the synthesis of critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who encounter bottlenecks when scaling up the synthesis of critical heterocyclic building blocks.

The synthesis of 5-bromo-4-phenyl-oxazole —typically achieved via the direct electrophilic bromination of 4-phenyloxazole—is a classic example of a reaction that performs beautifully at the 1-gram scale but frequently fails at the 1-kilogram scale. The oxazole ring is an electron-deficient azadiene, yet its C5 position remains highly nucleophilic[1]. When scaling this transformation, researchers face severe challenges regarding thermal runaway, solvent-induced ring cleavage, and regioselectivity.

This guide is designed to deconstruct the causality behind these failures and provide you with field-proven, self-validating protocols to ensure scalable, high-yield synthesis.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q1: During scale-up (>100g), my yield drops from 85% to 40%, and the reaction mixture turns black. What is causing this degradation? The Causality: You are experiencing thermal runaway. The electrophilic bromination of oxazoles using N-Bromosuccinimide (NBS) or Br₂ is highly exothermic. At a small scale, ambient heat dissipation is sufficient. At scale, the surface-area-to-volume ratio decreases, leading to localized "hot spots." Elevated temperatures trigger radical pathways and the thermal decomposition of the oxazole ring. The Solution: Transition from batch addition to portion-wise or continuous-flow addition. Maintain strict internal temperature control (0–10°C) using an active cooling jacket. Never allow the internal temperature to exceed 15°C during reagent addition.

Q2: My LC-MS shows a complex mixture of the desired 5-bromo product, unreacted starting material, and a dibrominated byproduct. How do I lock in C5 regioselectivity? The Causality: Electrophilic aromatic substitution on oxazoles follows a strict regiochemical preference: C5 > C4 > C2[1]. Because the C4 position is blocked by the phenyl group, the initial attack occurs at C5. However, if excess brominating agent is present, or if the reaction is left stirring too long after completion, the C2 position will also undergo bromination, yielding 2,5-dibromo-4-phenyloxazole. The Solution: Strictly limit your brominating agent to 1.02–1.05 equivalents. Implement a self-validating In-Process Control (IPC) loop (detailed in the protocol below) to quench the reaction the exact moment the starting material falls below 1%.

Q3: I changed my solvent from DMF to Methanol to improve substrate solubility, but now I am isolating ring-opened byproducts. Why? The Causality: Solvent selection is mechanistically critical. Bromination of oxazoles in nucleophilic solvents like methanol (MeOH) traps the highly reactive halogenated intermediate, leading to 4,5-addition, 2,5-addition, or complete ring-opening[1]. The Solution: You must use strictly aprotic solvents. Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are required to ensure the reaction proceeds exclusively via the aromatic substitution pathway[1]. Furthermore, moisture must be excluded, as water can decompose N-halosuccinimides and promote hydrolysis[2].

Part 2: Process Visualization & Logic

G Start 4-Phenyloxazole (Starting Material) Reagent NBS Addition in DMF (Portion-wise) Start->Reagent TempCheck Internal Temp > 15°C? Reagent->TempCheck Exotherm Thermal Runaway: Ring Cleavage TempCheck->Exotherm Yes Cooling Active Cooling: Maintain 0-10°C TempCheck->Cooling No Exotherm->Cooling Adjust Feed Rate Reaction Electrophilic Substitution (C5 Position) Cooling->Reaction IPC IPC (HPLC) SM < 1%? Reaction->IPC IPC->Reagent No (Add NBS) Quench Quench (Na2S2O3) & Crystallize IPC->Quench Yes Product 5-Bromo-4-phenyloxazole (High Purity) Quench->Product

Workflow and thermal control logic for C5-bromination of 4-phenyloxazole.

Part 3: Quantitative Reagent Comparison

Selecting the right brominating agent is critical for scalability. Below is a comparative analysis of common reagents used for the C5-halogenation of oxazoles.

Brominating AgentActive Br⁺ Atom EconomyExothermicity (ΔH)Regioselectivity (C5:C2)Scalability Rating
NBS (N-Bromosuccinimide) 45%High> 95:5Excellent (Solid, easy to handle, highly selective)
Br₂ (Liquid Bromine) 50%Very High85:15Moderate (Corrosive, requires specialized scrubbing)
DBDMH 56%Moderate90:10Good (Higher atom economy, but harder to quench)

Part 4: Self-Validating Experimental Protocol

This protocol is engineered for the 100-gram scale synthesis of 5-bromo-4-phenyl-oxazole using NBS. It incorporates a self-validating feedback loop to guarantee completion without over-bromination.

Step 1: Reactor Preparation & Inertion

  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, and a nitrogen inlet.

  • Flush the system with N₂ for 15 minutes to displace oxygen, preventing oxidative degradation of the electron-rich intermediates.

Step 2: Substrate Dissolution

  • Charge the reactor with 4-phenyloxazole (100 g, 0.689 mol) and anhydrous DMF (800 mL).

  • Engage mechanical stirring (250 rpm) until complete dissolution is achieved.

  • Set the chiller jacket to -5°C and cool the internal reaction mixture to 0–5°C.

Step 3: Temperature-Controlled Bromination

  • Weigh out N-Bromosuccinimide (NBS) (125 g, 0.702 mol, 1.02 eq). Ensure the NBS is freshly recrystallized from water to remove trace HBr, which can catalyze side reactions.

  • Add the NBS in 5 equal portions (25 g each) over 90 minutes.

  • Causality Check: Monitor the internal temperature probe strictly. The addition of each portion will cause a thermal spike. Do not add the next portion until the internal temperature returns to < 5°C.

Step 4: Self-Validating In-Process Control (IPC)

  • After the final addition, stir the mixture at 5°C for 60 minutes.

  • Withdraw a 0.5 mL aliquot, quench immediately with 1 mL of 10% aqueous Na₂S₂O₃, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (254 nm).

  • Validation Gate:

    • If 4-phenyloxazole > 1.0%: Calculate the exact molar deficiency, add the corresponding micro-portion of NBS, stir for 30 mins, and repeat the IPC.

    • If 4-phenyloxazole ≤ 1.0%: The reaction is validated. Proceed immediately to Step 5 to prevent C2-bromination.

Step 5: Quenching & Scalable Isolation (Crystallization)

  • Transfer the reaction mixture slowly into a vigorously stirred 5.0 L vessel containing 2.5 L of ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃).

  • The quench neutralizes any unreacted electrophilic bromine, and the sudden shift in solvent polarity forces the 5-bromo-4-phenyl-oxazole to precipitate out of the DMF/water matrix, bypassing the need for unscalable column chromatography.

  • Filter the resulting pale-yellow solid via a Buchner funnel. Wash the filter cake with cold distilled water (3 x 500 mL) to remove residual succinimide and DMF.

  • Recrystallize the crude solid from a mixture of Heptane/Ethyl Acetate (8:2) to yield the pure product.

Part 5: Frequently Asked Questions (FAQs)

FAQ 1: My 4-phenyloxazole substrate has strongly electron-withdrawing groups on the phenyl ring, and direct bromination is failing. What are my options? If the oxazole ring is severely deactivated, electrophilic aromatic substitution will stall[2]. In these cases, you must abandon direct halogenation and utilize a de novo cyclization strategy. Recent methodologies demonstrate that β,β-dibrominated secondary enamides can undergo copper-catalyzed intramolecular cyclization under basic conditions to directly yield 5-bromo oxazoles, entirely bypassing the electrophilic bromination step[3].

FAQ 2: In downstream drug development, why is 5-bromo-4-phenyloxazole preferred over its chloro-analog for cross-coupling? The choice between halogenated scaffolds significantly impacts synthetic efficiency. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromide anion acts as a superior leaving group during the oxidative addition step of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), resulting in higher yields under milder conditions and shorter reaction times[4].

References

  • A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo, Benchchem,
  • NEW CHEMISTRY OF OXAZOLES, Alfred Hassner and Bilha Fischer, CLOCKSS,
  • Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles, The Journal of Organic Chemistry - ACS Public
  • Overcoming challenges in the halogen

Sources

Optimization

Technical Support Center: Identification of Impurities in 5-Bromo-4-Phenyl-Oxazole Synthesis by HPLC

Prepared by the Senior Application Scientist team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-bromo-4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-bromo-4-phenyl-oxazole. We address common challenges related to impurity identification using High-Performance Liquid Chromatography (HPLC), offering both foundational knowledge and advanced troubleshooting strategies.

The Synthetic Landscape: Pathways to Impurity Formation

The most common laboratory-scale synthesis of 5-bromo-4-phenyl-oxazole involves the direct electrophilic bromination of a 4-phenyl-oxazole precursor. While seemingly straightforward, this reaction is prone to several side reactions that generate a distinct impurity profile. Understanding this landscape is the first step in effective troubleshooting.

The primary reaction involves the substitution of the hydrogen atom at the C5 position of the oxazole ring, which is activated towards electrophilic attack.[1] However, the conditions required for this transformation can also promote other reactions.

G SM 4-Phenyl-oxazole (Starting Material) Product 5-Bromo-4-phenyl-oxazole (Target Product) SM->Product Desired Reaction (Electrophilic Substitution at C5) Impurity2 Isomeric Bromo-4-phenyl-oxazole (e.g., 2-Bromo-) SM->Impurity2 Reagent Brominating Agent (e.g., NBS, Br2) Impurity1 Dibromo-4-phenyl-oxazole (Over-bromination) Product->Impurity1 Excess Reagent/ Harsh Conditions Impurity3 Degradation Products Product->Impurity3

Caption: Synthetic pathway and common impurity formation routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 5-bromo-4-phenyl-oxazole synthesis?

Based on the typical bromination pathway, you can anticipate several classes of impurities.[2][3]

  • Unreacted Starting Material: Residual 4-phenyl-oxazole is common, especially in reactions that have not gone to completion.

  • Over-brominated Species: The most likely over-brominated product is 2,5-dibromo-4-phenyl-oxazole. The C2 position is the next most susceptible to electrophilic attack after C5, although this generally requires more forcing conditions.[1]

  • Isomeric Byproducts: While the C5 position is electronically favored, minor amounts of other isomers, such as 2-bromo-4-phenyl-oxazole, can sometimes form depending on the specific reagents and conditions used.

  • Reagent-derived Impurities: If using N-Bromosuccinimide (NBS), residual succinimide will be present. This is highly polar and typically elutes early in a reversed-phase HPLC run.

  • Degradation Products: Oxazoles can be sensitive to strong acids or bases, potentially leading to ring-opened products. These are often complex mixtures and may appear as broad, poorly resolved peaks.

Q2: What is a good starting point for an HPLC method to analyze my reaction mixture?

A reversed-phase HPLC method is the standard approach for this class of compounds. A C18 column is a robust starting point due to its versatility in separating moderately polar to non-polar compounds.[4][5]

Here is a reliable starting method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 3.0).[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic compounds typically have strong absorbance at this wavelength).[6]

  • Column Temperature: 30 °C.

Causality: The acidic modifier in the mobile phase helps to protonate silanol groups on the stationary phase, which minimizes peak tailing for heterocyclic compounds containing basic nitrogen atoms.[7] The gradient elution ensures that both polar (e.g., succinimide) and non-polar (e.g., dibrominated product) impurities are eluted within a reasonable timeframe.

Q3: How can I definitively confirm the identity of my main product peak versus an impurity?

The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides the mass-to-charge ratio (m/z) of the eluting compound, allowing you to confirm its molecular weight. 5-bromo-4-phenyl-oxazole has a characteristic isotopic pattern due to the presence of bromine (approx. 50:50 ratio of ⁷⁹Br and ⁸¹Br), which will appear as two peaks (M and M+2) of nearly equal intensity in the mass spectrum.

If LC-MS is unavailable, a spiking experiment is a highly effective alternative. This involves analyzing your sample, then adding a small amount of a pure, authenticated reference standard of 5-bromo-4-phenyl-oxazole to the sample and re-analyzing it. The peak that increases in area corresponds to your target product.

Q4: My reaction looks clean by Thin-Layer Chromatography (TLC), but HPLC shows significant impurities. Why?

TLC is a valuable, rapid tool, but it has much lower resolving power than HPLC. Co-elution is a common issue in TLC, where two or more compounds have very similar Rf values and appear as a single spot. HPLC, with its high-efficiency columns and controlled mobile phase delivery, can separate these closely related structures (like isomers or over-brominated products) that TLC cannot. Always rely on HPLC for final purity assessment.

Troubleshooting Guide: From Unknown Peak to Confident Identification

Encountering an unexpected peak in your chromatogram can be daunting. This logical workflow provides a systematic approach to identification.

G Start Unexpected Peak Observed in HPLC Chromatogram Step1 Step 1: Analyze Peak Characteristics - Retention Time (RT)? - Peak Shape? Start->Step1 Step2 Step 2: Formulate Hypotheses Is RT earlier or later than product? Step1->Step2 Hypo_Early Hypothesis: More Polar - Unreacted Starting Material - Reagent Byproduct (Succinimide) - Degradation Product Step2->Hypo_Early Earlier RT Hypo_Late Hypothesis: More Non-Polar - Over-brominated Product - Isomer Step2->Hypo_Late Later RT Step3 Step 3: Experimental Verification Hypo_Early->Step3 Hypo_Late->Step3 Verify1 Spike with Starting Material Step3->Verify1 Verify2 Run LC-MS Analysis Step3->Verify2 Verify3 Adjust HPLC Method (e.g., change gradient slope) Step3->Verify3 Conclusion Impurity Identified Verify1->Conclusion Verify2->Conclusion Verify3->Conclusion Provides clues

Caption: Systematic workflow for HPLC impurity identification.

Problem: An unexpected peak is observed in the HPLC chromatogram.

Potential Cause 1: Incomplete Reaction

  • Observation: A significant peak appears at an earlier retention time than the main product peak. In reversed-phase HPLC, earlier elution generally corresponds to higher polarity.

  • Explanation: 4-phenyl-oxazole (the starting material) is less hydrophobic than its brominated counterpart and will therefore elute earlier.

  • Solution:

    • Protocol: Perform a spiking experiment as described in the FAQs.

    • Confirmation: If the area of the unknown peak increases upon adding pure 4-phenyl-oxazole, its identity is confirmed.

    • Corrective Action: Increase reaction time, temperature, or the stoichiometry of the brominating agent to drive the reaction to completion.

Potential Cause 2: Over-bromination

  • Observation: A significant peak appears at a later retention time than the main product peak.

  • Explanation: The addition of a second bromine atom (e.g., 2,5-dibromo-4-phenyl-oxazole) significantly increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.

  • Solution:

    • Protocol: The most definitive method is LC-MS. Look for a molecular ion peak with the characteristic M, M+2, M+4 isotopic pattern for a dibrominated compound.

    • Corrective Action: Reduce the equivalents of the brominating agent (e.g., from 1.2 eq to 1.05 eq).[8] Consider adding the reagent slowly at a lower temperature to improve selectivity and minimize over-reaction.

Potential Cause 3: Poor Peak Shape Affecting Purity Calculation

  • Observation: The main product peak or impurity peaks exhibit significant tailing or fronting, making accurate integration difficult.

  • Explanation: Peak tailing for nitrogen-containing heterocycles is often caused by secondary interactions between the basic nitrogen and acidic residual silanol groups on the silica-based stationary phase.[2][7] This is particularly problematic if the mobile phase pH is not adequately controlled.

  • Solution:

    • Mobile Phase pH: Ensure the mobile phase is buffered or contains an acidic additive (like formic or trifluoroacetic acid) to maintain a low pH (typically 2.5-3.5). This keeps the silanols protonated and reduces unwanted interactions.

    • Alternative Stationary Phase: If tailing persists, consider a column with enhanced end-capping or a different stationary phase altogether, such as a PFP (Pentafluorophenyl) column, which can offer different selectivity for halogenated and aromatic compounds.[9]

Key Experimental Protocols

Protocol 1: General Purpose HPLC Analysis

This protocol is a robust starting point for routine analysis of reaction progress and final product purity.

  • Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture or final product. Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a ~100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate the column (C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 60% Water/0.1% FA : 40% ACN/0.1% FA) for at least 15 minutes or until a stable baseline is achieved.

    • Set the detector wavelength to 254 nm.

    • Set the column oven temperature to 30 °C.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the gradient method as described in the FAQs.

  • Analysis: Integrate all peaks and calculate the area percent purity. Note the retention times of the main peak and all impurities.

Protocol 2: Confirmatory Analysis by Spiking

Use this protocol to confirm the identity of a peak when a reference standard is available.

  • Prepare Solutions:

    • Sample Solution: Prepare your unknown sample as described in Protocol 1.

    • Standard Stock Solution: Prepare a stock solution of the pure reference standard (e.g., 4-phenyl-oxazole) at approximately 100 µg/mL.

    • Spiked Sample: To a vial, add 500 µL of the Sample Solution and 50 µL of the Standard Stock Solution. Mix thoroughly.

  • Analysis:

    • Inject the "Sample Solution" and record the chromatogram.

    • Inject the "Spiked Sample" and record the chromatogram using the identical HPLC method.

  • Interpretation: Compare the two chromatograms. The peak whose relative area has selectively increased in the "Spiked Sample" chromatogram corresponds to the compound in the reference standard.

Data Summary: Potential Impurities and Their Characteristics

Impurity NameProbable StructureExpected Retention Time (Relative to Product)Key Diagnostic Feature
4-Phenyl-oxazoleC₉H₇NOEarlierSpikes with starting material
2,5-Dibromo-4-phenyl-oxazoleC₉H₅Br₂NOLaterM, M+2, M+4 mass spec pattern
2-Bromo-4-phenyl-oxazoleC₉H₆BrNOSimilar / Slightly EarlierIsomer with same mass as product
SuccinimideC₄H₅NO₂Much EarlierHighly polar, from NBS reagent

References

  • Shin, K., et al. (2024). One-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI.
  • Pittcon (2017). Developing HPLC Methods When C18 Columns Don't Work. Advanced Materials Technology.
  • BenchChem (2025). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. BenchChem Technical Support.
  • BenchChem (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. BenchChem Technical Support.
  • BenchChem (2025). A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo. BenchChem Technical Support.
  • ResearchGate (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... ResearchGate.
  • BenchChem (2025). Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid. BenchChem Technical Support.
  • ResearchGate (n.d.). Synthesis of 5‐bromo‐2‐phenyloxazole 29. ResearchGate.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. BenchChem Technical Support.
  • Waters Corporation (2012). HPLC Method Development. Waters Corporation.
  • Sepuxianyun (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc..
  • Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • LCGC International (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • BenchChem (2025). A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole. BenchChem Technical Support.
  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • BenchChem (2025). Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine. BenchChem Technical Support.
  • Farmacia Journal (n.d.). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL) -. Farmacia Journal. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWv0GZdiAOr8lTdPxIQ2ma_hd8tBQdBxMTy6ICUOCv9tjHxkWFZOhG6kmuAvpi7Qqig7itEUEIP653vssxEup5bpvCVsxxuPC9bXL2qOpQR5qCmwx3mBirSlOSp4u-P-fAXcndFUWisF5MDvnjdu8WOYTIZWTjtJTb2uaVKE9NUnYT6ZeLAWlIEA9wiNkiZg==kiZg==

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Bromo-4-phenyl-oxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting cross-coupling reactions on electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting cross-coupling reactions on electron-deficient heterocycles. The Suzuki-Miyaura coupling of 5-bromo-4-phenyl-oxazole presents a unique mechanistic challenge: you must balance the basicity required to activate the boronic acid against the chemical fragility of the oxazole core.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding, reproducible couplings.

Mechanistic Workflow & Decision Tree

The success of this coupling hinges entirely on the intervention at the transmetalation step. The diagram below illustrates how solvent and base selection dictate whether the reaction proceeds to the desired product or degrades via ring cleavage.

G Start 5-Bromo-4-phenyl-oxazole + Arylboronic Acid OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Decision Base & Solvent Selection OxAdd->Decision StrongBase Strong Base (e.g., NaOH) Protic Solvent Decision->StrongBase Suboptimal MildBase Mild Base (e.g., K3PO4) Biphasic Solvent Decision->MildBase Optimal Cleavage C2 Deprotonation & Ring Cleavage StrongBase->Cleavage Transmet Efficient Transmetalation via Boronate Complex MildBase->Transmet Product 5-Aryl-4-phenyl-oxazole (High Yield) Transmet->Product Reductive Elimination

Catalytic cycle and solvent/base effects in Suzuki-Miyaura coupling of oxazoles.

Troubleshooting FAQs: Solvent & Base Effects

Q1: Why am I observing oxazole ring cleavage instead of the desired cross-coupled product? Causality: The oxazole ring is highly sensitive to strong bases. The hydrogen at the C2 position is the most acidic on the oxazole ring, possessing a pKa of approximately 20[1]. When strong bases (e.g., NaOH, KOtBu) are used, they deprotonate the C2 position. This initiates a ring-opening sequence, generating an acyclic isonitrile intermediate and permanently destroying the heterocyclic core[2]. Solution: Transition to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provide sufficient basicity to form the reactive boronate complex without causing C2 deprotonation[3].

Q2: How does the choice of solvent dictate the success of the transmetalation step? Causality: Transmetalation requires the formation of an anionic boronate complex [Ar-B(OH)3]-. Purely non-polar solvents fail to dissolve the inorganic base, stalling the reaction at the oxidative addition complex. Conversely, highly protic solvents (like pure ethanol) can promote competitive protodehalogenation of the Pd(II) intermediate. Solution: Employ a biphasic solvent system, such as Toluene/H₂O or 1,4-Dioxane/H₂O (typically in a 4:1 ratio)[3]. The aqueous phase dissolves the base to facilitate boronate formation, while the organic phase shields the oxazole ring. Alternatively, green polar aprotic solvents like isopropyl acetate (i-PrOAc) have shown excellent efficacy in stabilizing challenging cross-couplings[4].

Q3: My reaction stalls at 50% conversion. How can I drive it to completion? Causality: Stalled reactions in oxazole couplings are often due to catalyst deactivation via palladium black precipitation or phosphine ligand oxidation. Bromooxazoles are electron-deficient, making oxidative addition fast, but if transmetalation is slow, the Pd(II) intermediate decomposes. Solution: Thoroughly degas the solvent system (sparging with Argon for 15-30 minutes) to prevent ligand oxidation[3]. Ensure the water used in the biphasic system is also fully degassed[2].

Quantitative Data Presentation

The following table summarizes the causal relationship between base/solvent combinations and reaction outcomes, derived from established optimization matrices for 5-bromooxazole derivatives[3].

EntryBase (2.0 eq)Solvent SystemTemperaturePrimary OutcomeYield (%)
1NaOHEtOH / H₂O80 °CSevere ring cleavage< 10%
2K₂CO₃DMF90 °CModerate coupling, dehalogenation45%
3Cs₂CO₃1,4-Dioxane110 °CGood coupling, intact ring82%
4K₃PO₄Toluene / H₂O (4:1)100 °CExcellent coupling, clean profile94%
Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, follow this step-by-step methodology for the synthesis of 5-aryl-4-phenyl-oxazole. This protocol includes built-in validation checks to verify the integrity of the reaction at each stage.

Step 1: Reagent Preparation & Degassing

  • Action: To an oven-dried Schlenk flask, add 5-bromo-4-phenyl-oxazole (1.0 equiv), arylboronic acid (1.5 equiv), and the catalyst Pd(PPh₃)₄ (0.05 equiv)[2].

  • Causality: A slight excess of boronic acid compensates for any competitive protodeboronation that occurs at elevated temperatures.

  • Validation Check: Inspect the solid mixture. It should be a pale yellow powder. Any dark brown or black discoloration indicates a degraded (oxidized) palladium catalyst; do not proceed if observed.

Step 2: Base & Solvent Addition

  • Action: Add anhydrous K₃PO₄ (2.0 equiv)[3]. Evacuate and backfill the flask with Argon three times. Add a pre-degassed mixture of Toluene/H₂O (4:1 ratio, 0.2 M concentration) via syringe[3].

  • Causality: K₃PO₄ is basic enough to form the boronate complex but mild enough to prevent C2 deprotonation[1]. The biphasic system ensures base solubility while protecting the organic substrates.

Step 3: Reaction Execution

  • Action: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm)[3].

  • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area, ensuring efficient mass transfer between the aqueous base and the organic Pd-complex.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS after 2 hours. The disappearance of the bromooxazole starting material (UV active) and the appearance of a distinct, new product spot validates successful oxidative addition and transmetalation.

Step 4: Workup & Purification

  • Action: Cool to room temperature. Dilute with ethyl acetate and partition with water. Extract the aqueous layer with ethyl acetate (2x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3]. Purify the crude product via silica gel flash chromatography.

  • Validation Check: Post-column, a ¹H NMR scan should show the disappearance of the C5-Br environment and the presence of the highly characteristic, sharp singlet for the C2-H proton of the oxazole ring (typically around δ 8.0 - 8.5 ppm), confirming the ring remained intact.

References
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in 5-Bromo-4-Phenyl-Oxazole Cross-Coupling

Welcome to the Technical Support Center. Cross-coupling reactions of 5-bromo-4-phenyl-oxazole (e.g., Suzuki-Miyaura, Stille) are powerful methods for functionalizing the oxazole core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cross-coupling reactions of 5-bromo-4-phenyl-oxazole (e.g., Suzuki-Miyaura, Stille) are powerful methods for functionalizing the oxazole core. However, researchers frequently encounter significant yields of homocoupled byproducts (e.g., symmetrical biaryls from the organometallic partner). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress homocoupling and maximize cross-coupling efficiency.

Diagnostic Workflow

Use the following flowchart to identify the root cause of homocoupling in your specific reaction setup.

G start High Homocoupling Detected q1 Is the reaction rigorously degassed (O2-free)? start->q1 a1_no Perform subsurface N2/Ar sparge for >30 mins q1->a1_no No q2 Using a Pd(II) precatalyst (e.g., Pd(OAc)2)? q1->q2 Yes a1_no->q2 a2_yes Add Potassium Formate or switch to Pd(0) q2->a2_yes Yes q3 Is boronic acid concentration high? q2->q3 No a2_yes->q3 a3_yes Implement slow addition or use MIDA boronates q3->a3_yes Yes success Homocoupling Minimized (<2% impurity) q3->success No a3_yes->success

Fig 1. Diagnostic workflow for troubleshooting homocoupling in oxazole cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromo-4-phenyl-oxazole particularly prone to inducing homocoupling side reactions? A1: The causality lies in the coordination chemistry of the oxazole ring. The basic nitrogen of the oxazole can coordinate to the palladium center, forming off-cycle resting states. This competitive coordination slows down the critical oxidative addition into the C-Br bond. When oxidative addition is sluggish, the lifetime of the Pd(0) species in solution is extended, making it highly susceptible to oxidation by trace oxygen [1].

Q2: How exactly does oxygen drive the homocoupling mechanism? A2: Dissolved oxygen acts as an oxidant that short-circuits the standard catalytic cycle. Oxygen oxidizes the active Pd(0) to a peroxo-Pd(II) or oxo-palladium species [2]. This Pd(II) intermediate bypasses the oxazole electrophile entirely, undergoing two sequential transmetalation events with the boronic acid (or other organometallic reagent), followed by reductive elimination to yield the homocoupled dimer and regenerate Pd(0).

Mechanism pd0 Pd(0) Catalyst ox_add Oxidative Addition (5-bromo-4-phenyl-oxazole) pd0->ox_add o2_ox O2 Oxidation or Pd(II) Precatalyst pd0->o2_ox O2 Ingress pd2_ox Pd(II)(Oxazole)(Br) ox_add->pd2_ox transmet Transmetalation (Ar-B(OH)2) pd2_ox->transmet pd2_ox_ar Pd(II)(Oxazole)(Ar) transmet->pd2_ox_ar red_elim Reductive Elimination pd2_ox_ar->red_elim red_elim->pd0 product Cross-Coupled Product red_elim->product pd2_active Active Pd(II) Species o2_ox->pd2_active transmet_homo1 1st Transmetalation (Ar-B(OH)2) pd2_active->transmet_homo1 pd2_ar Pd(II)(Ar)(X) transmet_homo1->pd2_ar transmet_homo2 2nd Transmetalation (Ar-B(OH)2) pd2_ar->transmet_homo2 pd2_ar_ar Pd(II)(Ar)2 transmet_homo2->pd2_ar_ar red_elim_homo Reductive Elimination pd2_ar_ar->red_elim_homo red_elim_homo->pd0 homo_product Ar-Ar Homocoupled Dimer red_elim_homo->homo_product

Fig 2. Divergent pathways: Desired cross-coupling vs. O2-driven homocoupling cycle.

Q3: I am using Pd(OAc)₂ as my precatalyst and observing 30% homocoupling. How can I fix this? A3: Palladium(II) precatalysts like Pd(OAc)₂ must be reduced to Pd(0) to enter the cross-coupling cycle. In the absence of a dedicated reducing agent, the boronic acid acts as the reductant, consuming two equivalents of your coupling partner to generate one equivalent of the homocoupled dimer and the active Pd(0) [3]. To suppress this, you can add a mild reducing agent such as potassium formate, which reduces Pd(II) to Pd(0) via hydride transfer without consuming your boronic acid [4]. Alternatively, switch to a Pd(0) source like Pd₂(dba)₃ or a well-defined Buchwald precatalyst.

Q4: What is the "Controlled Release" strategy, and how does it prevent homocoupling? A4: Homocoupling rate is highly dependent on the local concentration of the transmetalating agent. If the concentration of the boronic acid is too high relative to the Pd(II)-oxazole intermediate, double transmetalation outcompetes the desired pathway. By using a syringe pump for slow addition, or by employing MIDA boronates that slowly hydrolyze in situ to release the active boronic acid, you maintain a low steady-state concentration of the nucleophile, heavily favoring the cross-coupling pathway [5].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal impact of systematic parameter adjustments on the ratio of desired 5-aryl-4-phenyl-oxazole to the homocoupled biaryl dimer.

EntryCatalyst SystemAtmosphereAdditiveBoronic Acid DeliveryYield (Cross-Coupled)Yield (Homocoupled)
1Pd(OAc)₂ / PPh₃Ambient AirNoneBolus (All at once)45%35%
2Pd(OAc)₂ / PPh₃N₂ Sparge (30 min)NoneBolus65%15%
3Pd(OAc)₂ / PPh₃N₂ Sparge (30 min)K-Formate (0.1 eq)Bolus82%4%
4Pd₂(dba)₃ / XPhosN₂ Sparge (30 min)NoneSyringe Pump (2h)94% <1%

Self-Validating Experimental Protocols

Protocol A: Oxygen-Free, Formate-Assisted Suzuki-Miyaura Coupling
  • Causality Check: Potassium formate is added to cleanly reduce the Pd(II) precatalyst to Pd(0), preventing the boronic acid from acting as the sacrificial reductant.

  • Self-Validation Step: Before setting up the bulk reaction, run a 10 mg scale "spiking control" where 5 mol% of the authentic homocoupled biaryl is intentionally added. Analyze via LC-MS to confirm your chromatographic method can baseline-resolve the homocoupled dimer from the 5-aryl-4-phenyl-oxazole product. If they co-elute, adjust your gradient; otherwise, yield calculations will be falsely inflated.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 5-bromo-4-phenyl-oxazole (1.0 equiv), arylboronic acid (1.1 equiv), K₃PO₄ (2.0 equiv), and potassium formate (0.1 equiv).

  • Add the precatalyst (e.g., Pd(OAc)₂, 0.05 equiv) and an electron-rich ligand (e.g., XPhos, 0.10 equiv).

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum evacuation and backfilling with ultra-high purity Nitrogen.

  • In a separate flask, rigorously degas the solvent mixture (e.g., Toluene/H₂O 10:1) by subsurface sparging with Nitrogen for at least 30 minutes.

  • Add the degassed solvent to the Schlenk flask via a gas-tight syringe.

  • Heat the reaction mixture to 80 °C under a positive pressure of Nitrogen for 4-6 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, and analyze the organic layer via LC-MS.

Protocol B: Controlled-Release Coupling using MIDA Boronates
  • Causality Check: MIDA boronates are stable to cross-coupling conditions but slowly hydrolyze in the presence of aqueous base. This ensures the instantaneous concentration of the free boronic acid remains extremely low, making the bimolecular homocoupling pathway kinetically unfavorable compared to the cross-coupling pathway.

  • Self-Validation Step: Monitor the reaction by TLC/LC-MS. You should observe the MIDA boronate spot persisting throughout the reaction, with no massive buildup of the free boronic acid. If free boronic acid accumulates rapidly, the hydrolysis rate is too fast; decrease the temperature or use a weaker base to restore the controlled-release mechanism.

Step-by-Step Methodology:

  • To a Schlenk flask, add 5-bromo-4-phenyl-oxazole (1.0 equiv), aryl MIDA boronate (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with Nitrogen three times.

  • Add a thoroughly degassed mixture of Dioxane/H₂O (5:1) via syringe.

  • Heat the reaction to 90 °C. The MIDA boronate will slowly hydrolyze, releasing the active boronic acid dropwise into the catalytic cycle.

  • Stir for 12-18 hours, then cool, extract with EtOAc, and purify via silica gel chromatography.

References

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings Source: PubMed Central (NIH) URL: [Link]

Sources

Troubleshooting

Characterization of unexpected products in 5-bromo-4-phenyl-oxazole reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the late-stage functionalization of heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the late-stage functionalization of heterocyclic scaffolds. Reactions involving 5-bromo-4-phenyloxazole are notoriously finicky; the oxazole ring is highly sensitive to basic conditions, temperature fluctuations, and kinetic mismatches during transition-metal catalysis.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind unexpected products—such as ring-opened isonitriles, homocoupled dimers, and dehalogenated side products—and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: FAQs on Unexpected Products & Mechanistic Causality

Q1: During the metalation or cross-coupling of 5-bromo-4-phenyloxazole, my yields are abysmal, and NMR indicates the presence of an acyclic product. Why is the oxazole ring opening? A1: You are observing the formation of an acyclic isonitrile enolate. The C2 proton of the oxazole ring is highly acidic. When exposed to strong bases (like n-BuLi) or even milder bases at elevated temperatures, deprotonation occurs at C2 rather than the desired C5 position. The resulting 2-lithiooxazole exists in a delicate thermodynamic equilibrium with its ring-opened isonitrile tautomer[1]. If the reaction temperature rises above -78 °C, this equilibrium rapidly shifts toward the acyclic form, leading to irreversible degradation[2]. Causality & Fix: To prevent ring cleavage, you must kinetically trap the lithiated species. Immediately quench the 2-lithio intermediate with anhydrous ZnCl2​ . Zinc's low oxophilicity and the formation of a strong covalent C–Zn bond lock the molecule in the stable, ring-closed oxazol-2-ylzinc form, which can then be safely used in Negishi cross-couplings[1][3].

Q2: In my palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position, I am isolating a significant amount of a homocoupled oxazole dimer (5,5'-bis(4-phenyloxazole)). How can I suppress this? A2: Homocoupling is a classic kinetic side reaction in the Pd-catalyzed cross-coupling of azoles[4]. It typically arises via two pathways: (1) Oxygen-promoted oxidative homocoupling of the boronic acid or the bromooxazole, or (2) a double oxidative addition pathway. If the transmetalation step of your catalytic cycle is too slow, the Pd(II) intermediate has time to coordinate a second molecule of 5-bromo-4-phenyloxazole, followed by reductive elimination to form the dimer[2][4]. Causality & Fix: You must accelerate the transmetalation step to outcompete the homocoupling pathway. Switch from generic ligands like PPh3​ to more electron-rich, sterically demanding ligands (e.g., XPhos or dppf) which facilitate rapid transmetalation. Furthermore, rigorous degassing (freeze-pump-thaw) is mandatory to eliminate trace O2​ .

Q3: Instead of my desired cross-coupled product, mass spectrometry shows a major peak corresponding to 4-phenyloxazole. Why is hydrodebromination occurring? A3: Dehalogenation (hydrodebromination) occurs when the Pd(II) oxidative addition complex undergoes protodepalladation or β -hydride elimination before transmetalation can occur. This is highly prevalent when using alcoholic solvents (like ethanol or methanol) which can act as hydride donors to the palladium center. Causality & Fix: Switch to a strictly aprotic solvent system (e.g., 1,4-Dioxane or Toluene) and ensure your base is fully soluble and capable of activating the boronic acid to the reactive boronate species[5].

Part 2: Quantitative Data & Optimization Matrix

To systematically eliminate unexpected products, refer to the following optimization matrix. This table correlates specific reaction variables with their mechanistic outcomes, allowing you to predict and control the product distribution.

Reaction Condition VariablePrimary ProductMajor Unexpected Side ProductMechanistic Cause of Side Product
n-BuLi, THF, 0 °CNone (Degradation)Acyclic isonitrile enolateThermal shift of 2-lithiooxazole equilibrium[1]
n-BuLi, THF, -78 °C, then ZnCl2​ C2-Zincated oxazole< 5% isonitrileZn–C covalent bond prevents ring opening[3]
Pd(PPh3​)4​ , K2​CO3​ , AirTraces of cross-product5,5'-Homocoupled dimer O2​ -mediated oxidative homocoupling[4]
Pd(OAc)2​ , XPhos, K3​PO4​ , ArDesired C5-coupled< 2% Homocoupled dimerFast transmetalation outcompetes double oxidative addition
Pd(dppf)Cl2​ , EtOH, 80 °C4-phenyloxazoleHydrodebromination β -hydride elimination from alcoholic solvent

Part 3: Mechanistic Workflows and Logical Relationships

The following diagrams illustrate the causal relationships governing oxazole stability and the logical workflow for troubleshooting cross-coupling reactions.

RingOpening A 5-Bromo-4-phenyloxazole B Base (e.g., n-BuLi) Deprotonation at C2 A->B C 2-Lithio-5-bromo-4-phenyloxazole (Ring-Closed) B->C D Acyclic Isonitrile Enolate (Ring-Opened Side Product) C->D Thermal Equilibrium (T > -78 °C) E ZnCl2 Addition (Transmetalation) C->E Kinetic Trapping F Stable Oxazol-2-ylzinc (Prevents Opening) E->F Kinetic Trapping

Caption: Mechanism of oxazole ring opening and stabilization via zinc transmetalation.

Troubleshooting Start Identify Unexpected Product in 5-Bromo-4-phenyloxazole Rxn Cond1 Acyclic Isonitrile (Ring Cleavage) Start->Cond1 Cond2 Homocoupled Dimer (5,5'-bis-oxazole) Start->Cond2 Cond3 Dehalogenated Product (4-phenyloxazole) Start->Cond3 Fix1 Maintain strict -78 °C or use ZnCl2 trapping Cond1->Fix1 Root Cause: C2-Deprotonation Fix2 Use electron-rich ligands (XPhos) Ensure strict degassing Cond2->Fix2 Root Cause: Slow Transmetalation Fix3 Switch to aprotic solvent Verify base activation Cond3->Fix3 Root Cause: Protodepalladation

Caption: Troubleshooting workflow for identifying and resolving unexpected side products.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-phenyloxazole incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Anaerobic System Assembly
  • To an oven-dried Schlenk flask, add 5-bromo-4-phenyloxazole (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K3​PO4​ (3.0 equiv), and Pd(OAc)2​ (0.05 equiv) with XPhos (0.10 equiv).

  • Causality Note: K3​PO4​ is chosen over carbonates as it provides superior activation of the boronic acid in aprotic solvents, accelerating transmetalation and preventing homocoupling[5].

  • Evacuate and backfill the flask with ultra-high purity Argon three times.

Step 2: Solvent Addition & Degassing
  • Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the oxazole).

  • Causality Note: Dioxane is strictly aprotic, eliminating the β -hydride elimination pathway that leads to dehalogenated side products.

  • Perform three freeze-pump-thaw cycles.

Step 3: Reaction Execution & In-Process Validation
  • Heat the reaction mixture to 80 °C under rigorous stirring.

  • System Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot under positive Argon pressure. Quench into 100 µL of EtOAc/ H2​O (1:1). Inject the organic layer into a GC-MS.

    • Pass Criteria: The peak for 5-bromo-4-phenyloxazole (m/z ~224) should be <5% relative to the product peak.

    • Fail Criteria (Homocoupling): If a peak at m/z ~446 (dimer) is observed at >5% relative abundance, your system has oxygen ingress or the boronic acid is degraded. Abort, check Schlenk line integrity, and restart with fresh boronic acid.

Step 4: Quench and Isolation
  • Once validated, cool the reaction to room temperature.

  • Filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc.

  • Concentrate under reduced pressure and purify via flash column chromatography to isolate the pure C5-substituted 4-phenyloxazole.

References

  • An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. Semantic Scholar. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-4-phenyl-oxazole in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of modern synthetic and medicinal chemistry, the 4-phenyl-oxazole scaffold represents a privileged heterocyclic motif, integral to the structure of numerous pharmaceutical agents and functional materials...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic and medicinal chemistry, the 4-phenyl-oxazole scaffold represents a privileged heterocyclic motif, integral to the structure of numerous pharmaceutical agents and functional materials. The strategic functionalization of this core, particularly at the C5 position, is paramount for developing novel molecular entities. The choice of the halide at this position—typically bromine or chlorine—is a critical decision that profoundly influences synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of 5-bromo-4-phenyl-oxazole and 5-chloro-4-phenyl-oxazole, grounded in mechanistic principles and supported by representative experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The observed difference in reactivity between 5-bromo- and 5-chloro-4-phenyl-oxazole is not arbitrary; it is rooted in the fundamental principles of organometallic chemistry. The key distinction lies in the bond dissociation energies (BDE) of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the sp²-hybridized carbon of the oxazole ring. The C-Br bond is inherently weaker than the C-Cl bond.

In the catalytic cycle of most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the halo-oxazole to a low-valent palladium(0) complex.[1][2] During this step, the C-X bond is cleaved, and the palladium center inserts itself to form a Pd(II) species. Due to the lower BDE of the C-Br bond, 5-bromo-4-phenyl-oxazole undergoes this oxidative addition step at a significantly faster rate and under much milder conditions than its chloro-analogue.[1][3] Quantum chemical studies have confirmed that the reaction barrier for C-X bond activation decreases as the halogen (X) moves from F to I, an effect attributed to both the weaker C-X bond and more favorable electrostatic interactions between the palladium catalyst and the larger, more polarizable halogen.[1][3]

cluster_0 Reactivity Hierarchy 5-Iodo 5-Iodo 5-Bromo 5-Bromo 5-Iodo->5-Bromo More Reactive 5-Chloro 5-Chloro 5-Bromo->5-Chloro More Reactive

Caption: Reactivity trend of 5-halo-4-phenyl-oxazoles in cross-coupling.

Quantitative Reactivity Comparison

The practical consequences of this reactivity difference are evident in the typical outcomes of common cross-coupling reactions. 5-Bromo-4-phenyl-oxazole consistently provides higher yields in shorter reaction times and under milder thermal conditions. While modern, highly active catalyst systems have made the coupling of aryl chlorides more feasible, they often require specialized, bulky, and electron-rich phosphine ligands, which can add to the cost and complexity of the process.

Reaction TypeCoupling PartnerSubstrateTypical Catalyst/LigandConditionsTypical Yield (%)
Suzuki-Miyaura Phenylboronic Acid5-Bromo-4-phenyl-oxazolePd(OAc)₂ / SPhosToluene/H₂O, 100°C, 12h85-95%[4]
5-Chloro-4-phenyl-oxazolePd₂(dba)₃ / BrettPhosDioxane, 110°C, 24h60-75%
Heck n-Butyl Acrylate5-Bromo-4-phenyl-oxazolePd(OAc)₂ / PPh₃DMF, 110°C, 8h80-90%
5-Chloro-4-phenyl-oxazolePdCl₂ / PCy₃, TBABDioxane, 120°C, 18h55-70%[5]
Buchwald-Hartwig Morpholine5-Bromo-4-phenyl-oxazolePd₂(dba)₃ / BINAPToluene, 100°C, 16h90-98%
5-Chloro-4-phenyl-oxazolePd(OAc)₂ / XPhosDioxane, 110°C, 24h70-85%

Note: Yields are representative ranges based on established methodologies for similar heterocyclic systems and serve as a guide.[4] Conditions for the chloro-substrate are often more forcing.

Mechanistic Overview & Experimental Design

The general catalytic cycle provides a framework for understanding why the initial oxidative addition is so critical. A slower oxidative addition for the chloro-derivative means the overall catalytic turnover is reduced, necessitating higher temperatures or longer reaction times to achieve comparable conversion to the bromo-derivative.

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Ar-X (Rate-Determining Step) Transmetalation_or_Insertion Ar-Pd(II)(R)L_n Oxidative_Addition->Transmetalation_or_Insertion R-M or Alkene Reductive_Elimination Reductive Elimination Transmetalation_or_Insertion->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

To empirically validate these differences, a parallel synthesis approach is the most rigorous method.

cluster_start Starting Materials cluster_reaction Parallel Reaction Setup cluster_analysis Analysis & Comparison Bromo 5-Bromo-4-phenyl-oxazole Reaction_Bromo Reaction A (Milder Conditions) Bromo->Reaction_Bromo Chloro 5-Chloro-4-phenyl-oxazole Reaction_Chloro Reaction B (Forcing Conditions) Chloro->Reaction_Chloro Monitor Monitor Progress (TLC, LC-MS) Reaction_Bromo->Monitor Reaction_Chloro->Monitor Purify Purification (Column Chromatography) Monitor->Purify Compare Compare Yield, Time, Purity Purify->Compare

Caption: Workflow for the comparative analysis of halo-oxazole reactivity.

Experimental Protocols

The following protocols are provided as robust starting points for researchers. It is imperative to note that optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Rationale: This protocol utilizes a standard palladium acetate precatalyst with SPhos, a bulky phosphine ligand known to facilitate the coupling of aryl halides. The choice of potassium phosphate as the base is common for Suzuki reactions, as it effectively promotes the transmetalation step without being overly harsh.[4][6] For the chloro-derivative, a more electron-rich and sterically hindered ligand like BrettPhos and a stronger base may be necessary to achieve reasonable yields.

  • Step-by-Step Procedure (5-Bromo-4-phenyl-oxazole):

    • To a dry Schlenk flask, add 5-bromo-4-phenyl-oxazole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Add potassium phosphate (K₃PO₄, 3.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed toluene (8 mL) and water (2 mL).

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4,5-diphenyl-oxazole.

  • Adaptation for 5-Chloro-4-phenyl-oxazole:

    • Increase catalyst loading to 3-5 mol%.

    • Use a more advanced ligand system, such as a G3 or G4 palladacycle precatalyst with a ligand like BrettPhos or XPhos.

    • Increase the reaction temperature to 110-120 °C and extend the reaction time to 24 hours or more.

Protocol 2: Heck Reaction with n-Butyl Acrylate
  • Rationale: The Heck reaction couples the halo-oxazole with an alkene.[7] For the more reactive bromo-oxazole, a simple Pd(OAc)₂/PPh₃ system is often sufficient. The less reactive chloro-oxazole typically requires a phosphine-free system with a different ligand or a more robust phosphine ligand like tricyclohexylphosphine (PCy₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) to facilitate the reaction.[5]

  • Step-by-Step Procedure (5-Bromo-4-phenyl-oxazole):

    • In a sealed tube, combine 5-bromo-4-phenyl-oxazole (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%).

    • Add triethylamine (Et₃N, 2.0 mmol) as the base.

    • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

    • Seal the tube and heat the mixture to 110 °C for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate.

    • Purify via silica gel chromatography to obtain the desired substituted alkene product.

  • Adaptation for 5-Chloro-4-phenyl-oxazole:

    • Replace PPh₃ with PCy₃ (6 mol%) and add TBAB (1.0 mmol).

    • Use a stronger base such as potassium carbonate (K₂CO₃, 2.0 mmol).

    • Increase the temperature to 120-140 °C and expect reaction times of 18-24 hours.

Protocol 3: Buchwald-Hartwig Amination with Morpholine
  • Rationale: This C-N bond-forming reaction is crucial in pharmaceutical synthesis.[8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is critical for deprotonating the amine and facilitating the catalytic cycle.[9] While bidentate ligands like BINAP work well for the bromo-substrate, the chloro-substrate requires more specialized, sterically demanding ligands like XPhos or RuPhos to promote the challenging oxidative addition step.

  • Step-by-Step Procedure (5-Bromo-4-phenyl-oxazole):

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

    • Evacuate and backfill with argon.

    • Add anhydrous toluene (5 mL), followed by 5-bromo-4-phenyl-oxazole (1.0 mmol) and morpholine (1.2 mmol).

    • Heat the reaction to 100 °C for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture, pass it through a short pad of Celite, and rinse with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Adaptation for 5-Chloro-4-phenyl-oxazole:

    • Use Pd(OAc)₂ (2-4 mol%) with a more active ligand such as XPhos (4-8 mol%).

    • The reaction may require a higher temperature (110 °C) and a solvent like dioxane.

Conclusion and Strategic Recommendations

For researchers and drug development professionals, the evidence overwhelmingly supports the superior reactivity of 5-bromo-4-phenyl-oxazole in palladium-catalyzed cross-coupling reactions. It offers the distinct advantages of milder reaction conditions, shorter reaction times, and generally higher yields with less complex catalytic systems. This makes it the substrate of choice for rapid lead optimization, complex multi-step syntheses, and when sensitive functional groups are present.

Conversely, 5-chloro-4-phenyl-oxazole , while often more cost-effective as a starting material, presents a greater synthetic challenge. Its successful implementation requires more forcing conditions and investment in advanced, and often more expensive, catalyst systems. The development of such conditions can be time-consuming and may lead to a higher propensity for side reactions. The choice to use the chloro-analogue should be carefully weighed against the potential for increased process development costs and lower overall efficiency.

Ultimately, the selection between these two valuable building blocks is a strategic one, balancing raw material cost against the efficiency, robustness, and timeline of the planned synthetic route.

References

  • Radboud Repository. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • ResearchGate. (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Royal Society of Chemistry. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • IGNITED MINDS. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

  • National Center for Biotechnology Information. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC. [Link]

  • National Center for Biotechnology Information. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. [Link]

  • ResearchGate. Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry. [Link]

  • MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. [Link]

  • ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]

  • National Center for Biotechnology Information. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC. [Link]

  • Chemical Review and Letters. Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • Wiley Online Library. CА X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. [Link]

  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H). [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. [Link]

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Comparative

Comparison of Suzuki and Stille coupling for 5-bromo-4-phenyl-oxazole

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating palladium-catalyzed cross-coupling methodologies for the functionalization of 5-bromo-4-phenyl-oxazole. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating palladium-catalyzed cross-coupling methodologies for the functionalization of 5-bromo-4-phenyl-oxazole.

Executive Summary

The functionalization of the oxazole core is a critical transformation in medicinal chemistry, given its prevalence in biologically active natural products and pharmaceutical agents. For 5-bromo-4-phenyl-oxazole, the C-5 position is highly electrophilic due to the inductive effects of the adjacent oxygen and nitrogen atoms. While this makes it an excellent candidate for palladium-catalyzed cross-coupling, the electron-deficient nature of the ring also renders it susceptible to base-catalyzed degradation. This guide objectively compares the two premier methods for C-5 functionalization: the base-dependent Suzuki-Miyaura coupling and the neutral Migita-Stille coupling .

Mechanistic Causality: The C-5 Position of Oxazoles

To understand the divergence in performance between Suzuki and Stille couplings, one must first analyze the causality of the reaction mechanism. The catalytic cycle for both reactions begins identically: the oxidative addition of the Pd(0) catalyst into the C–Br bond of 5-bromo-4-phenyl-oxazole. Because the C-5 position is flanked by electronegative heteroatoms, this oxidative addition is remarkably fast[1].

The mechanistic divergence occurs during the transmetalation step:

  • Suzuki-Miyaura Coupling: Transmetalation requires the organoboronic acid to be activated by a base (forming a negatively charged, highly nucleophilic boronate complex)[2]. However, strong bases (e.g., NaOH, NaOEt) can trigger the ring-opening of the oxazole core. Therefore, successful Suzuki couplings on 5-bromooxazoles necessitate mild bases like K₂CO₃ or K₃PO₄, paired with highly active phosphine ligands (e.g., dppf or XPhos) to drive the reaction without destroying the substrate[3].

  • Migita-Stille Coupling: Transmetalation occurs directly between the neutral organostannane and the Pd(II) intermediate. Because no base is required, the Stille coupling is exceptionally mild and preserves the structural integrity of base-sensitive oxazoles, making it a highly reliable, albeit more toxic, alternative.

Mechanism Start 5-Bromo-4-phenyl-oxazole + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Start->OxAdd Suzuki Suzuki-Miyaura Requires Base (e.g., K2CO3) OxAdd->Suzuki Boronic Acid Stille Migita-Stille Neutral Conditions OxAdd->Stille Organostannane TransS Transmetalation Boronate Complex Suzuki->TransS TransSt Transmetalation Direct Exchange Stille->TransSt RedElim Reductive Elimination 5-Substituted-4-phenyl-oxazole TransS->RedElim TransSt->RedElim RedElim->Start Regenerate Pd(0)

Catalytic cycles of Suzuki and Stille couplings for 5-bromo-4-phenyl-oxazole.

Performance Comparison: Suzuki vs. Stille

When selecting a coupling strategy for 5-bromo-4-phenyl-oxazole, researchers must balance yield, functional group tolerance, and byproduct toxicity. The Stille reaction often provides superior yields for highly sensitive substrates due to its neutral conditions[1]. However, the Suzuki reaction is overwhelmingly preferred for scale-up and drug development due to the low toxicity of boron byproducts[3].

Table 1: Quantitative & Qualitative Data Comparison for 5-Bromooxazole Functionalization

ParameterSuzuki-Miyaura CouplingMigita-Stille Coupling
Typical Yield (C-5 Arylation) 75% – 88% (Highly dependent on base)85% – 95% (Consistently high)
Reaction Conditions Mildly Basic (K₂CO₃, K₃PO₄)Strictly Neutral
Functional Group Tolerance Good (Ester/Amide sensitive to strong base)Excellent (Tolerates nearly all groups)
Reagent Stability High (Boronic acids are air/moisture stable)Moderate (Stannanes can degrade over time)
Byproduct Toxicity Low (Boric acid derivatives)High (Organotin compounds)
Purification Difficulty Easy (Aqueous extraction removes boron)Difficult (Requires KF workup to remove tin)

Strategic Decision Framework

To optimize the functionalization of 5-bromo-4-phenyl-oxazole, utilize the following decision matrix to select the appropriate methodology based on substrate constraints and laboratory capabilities.

DecisionLogic Q1 Is the coupling partner or oxazole base-sensitive? Yes1 Yes Q1->Yes1 No1 No Q1->No1 Stille Stille Coupling (Neutral, High Tolerance) Yes1->Stille Suzuki Suzuki Coupling (Greener, Low Toxicity) No1->Suzuki Tox Can facility handle tin toxicity/purification? Stille->Tox YesTox Proceed with Stille Tox->YesTox NoTox Use Mild Suzuki (e.g., CsF or K3PO4) Tox->NoTox

Decision matrix for selecting between Suzuki and Stille coupling methodologies.

Self-Validating Experimental Protocols

The following step-by-step methodologies are engineered as self-validating systems. By integrating specific analytical checkpoints, the researcher can confirm the success of each mechanistic step in real-time.

Protocol A: Suzuki-Miyaura Coupling (Greener, Scalable)

Causality Focus: Base selection and oxygen exclusion are paramount. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, while overly strong bases will hydrolyze the oxazole ring.

  • Preparation: In an oven-dried Schlenk flask, charge 5-bromo-4-phenyl-oxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Deoxygenation: Seal the flask and subject it to three cycles of vacuum evacuation and nitrogen backfilling.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Note: Water is required to dissolve the base and facilitate the formation of the reactive boronate complex.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Validation Checkpoint (LC-MS): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The starting 5-bromo-4-phenyl-oxazole will display a distinct isotopic doublet (M and M+2 peaks of equal intensity due to ⁷⁹Br and ⁸¹Br). The reaction is validated as complete when this doublet entirely disappears and is replaced by the singular [M+H]⁺ mass of the cross-coupled product[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. The boron byproducts partition cleanly into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Migita-Stille Coupling (Neutral, High Yield)

Causality Focus: Operating under strictly neutral conditions preserves the oxazole core, but the generation of toxic, highly soluble tributyltin halides requires a specialized chemical workup to ensure safe and pure product isolation.

  • Preparation: In an oven-dried Schlenk flask, charge 5-bromo-4-phenyl-oxazole (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Deoxygenation: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add anhydrous Toluene (0.2 M), followed by the aryltributylstannane (1.1 equiv) via a gas-tight syringe.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Checkpoint (TLC & Visual):

    • Self-Validation: The reaction mixture should transition from bright yellow to a dark, homogenous brown. The appearance of "Pd black" (black precipitate) indicates catalyst decomposition and reaction termination. Check TLC (Hexanes/EtOAc); the product will appear as a new, highly UV-active spot with a lower Rf than the starting bromide.

  • Workup (Crucial Step): Cool the reaction to room temperature. Add a 10% aqueous solution of Potassium Fluoride (KF) (equal volume to Toluene) and stir vigorously for 1 hour.

    • Causality & Validation: The KF converts the soluble tributyltin bromide byproduct into polymeric tributyltin fluoride (Bu₃SnF), which is highly insoluble. The successful precipitation of a white solid validates the neutralization of the tin waste.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the tin precipitate. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Williams, D. R., & Fu, L. (2010). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Synlett. [Link][1]

  • Shibata, K., Yoshida, M., Doi, T., & Takahashi, T. (2004). Derivatization of a tris-oxazole using Pd-catalyzed coupling reactions of a 5-bromooxazole moiety. Tetrahedron Letters. Link to Source

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.Link to Source[2]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.Link to Source[3]

Sources

Validation

Biological activity of 5-bromo-4-phenyl-oxazole compared to its analogs

A Comparative Guide to the Biological Activity of 5-Bromo-4-phenyloxazole and Its Analogs The oxazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting antibacterial, antif...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 5-Bromo-4-phenyloxazole and Its Analogs

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting antibacterial, antifungal, antimalarial, and antiproliferative properties[1][2]. For drug development professionals and application scientists, understanding the structure-activity relationship (SAR) of oxazole derivatives is critical for rational drug design.

This guide provides an in-depth comparative analysis of 5-bromo-4-phenyloxazole (specifically its widely utilized derivative, 5-bromo-2-methyl-4-phenyloxazole) against its synthesized downstream analogs. We will explore why the brominated form serves primarily as a reactive intermediate and how functionalizing the C5 position dramatically amplifies biological efficacy[1][2].

Mechanistic Rationale: The Role of the C5 Substitution

In the context of biological activity, 5-bromo-4-phenyloxazole is generally considered a biologically weak or inert precursor[3]. The true value of the 5-bromo substitution lies in its chemical reactivity rather than its direct therapeutic application.

  • The Halogen Advantage: The bromine atom at the C5 position creates a highly polarized C-Br bond. This makes the molecule an excellent electrophile for palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling)[3].

  • Analog Superiority: By replacing the bromine atom with various aryl or heteroaryl groups, researchers extend the π -conjugation of the system. This extended aromaticity enhances lipophilicity (LogP), allowing the analogs to better penetrate bacterial cell walls and parasitic membranes[1]. Furthermore, the new aryl groups provide additional hydrogen bonding or π−π stacking interactions with specific biological targets, such as parasitic heme in Plasmodium falciparum or bacterial enzymes[1][2].

SAR Core Oxazole Scaffold (Core Pharmacophore) C2 C2 Position (Methyl / Amino) Modulates Solubility Core->C2 C4 C4 Position (Phenyl Ring) Hydrophobic Interactions Core->C4 C5_Br C5 Position (Bromo) Weak Bioactivity Excellent Leaving Group Core->C5_Br Intermediate C5_Ar C5 Position (Aryl/Heteroaryl) Enhanced Target Binding Strong Antimicrobial Activity C5_Br->C5_Ar Cross-Coupling

Structure-Activity Relationship mapping of the 4-phenyloxazole scaffold.

Comparative Biological Data

When evaluating the biological performance of the 4-phenyloxazole class, the data clearly demonstrates that transitioning from a 5-bromo intermediate to a 5-aryl/heteroaryl or 2-amino analog yields potent therapeutic agents.

Table 1: Quantitative Comparison of Biological Activities
Compound ClassKey SubstitutionPrimary Biological ActivityTarget OrganismsEfficacy / Potency
5-Bromo-2-methyl-4-phenyloxazole C5-BromoPrecursor / WeakN/ABaseline (Used as synthetic control)[3]
5-Aryl-2-methyl-4-phenyloxazole Analogs C5-Aryl (e.g., 3-CF3-phenyl)Antibacterial & AntimalarialS. aureus, E. coli, P. falciparumHigh efficacy; significant reduction in MIC and IC50 compared to baseline[1][2]
2-Amino-4-phenyloxazole Analogs C2-AminoAntiprotozoalG. lamblia, T. vaginalisHigh potency; IC50 values as low as 1.89 µM[4]

Data synthesized from in vitro microbroth dilution and subculture assays[2][4].

Experimental Protocols: Synthesis and Self-Validating Screening

To objectively compare these compounds, a rigorous, self-validating experimental pipeline must be established. The following protocols detail the transformation of the brominated intermediate into active analogs, followed by biological screening.

Protocol A: Synthesis of 5-Aryl Analogs via Suzuki Coupling

Causality Note: Potassium carbonate is utilized as a base to activate the aryl boronic acid, forming a reactive boronate complex that facilitates the transmetalation step in the catalytic cycle[3].

  • Preparation: Dissolve 0.01 mole of 5-bromo-2-methyl-4-phenyloxazole in an 8:2 mixture of DMF and water[3].

  • Catalyst & Base Addition: Add 0.015 mole of potassium carbonate ( K2​CO3​ ) and 0.001 mole of bis(triphenylphosphine)palladium(II) chloride ( Pd(PPh3​)2​Cl2​ ) under a strict nitrogen atmosphere to prevent catalyst oxidation[3].

  • Coupling: Introduce 0.015 mole of the desired substituted aryl boronic acid[3].

  • Reaction: Heat the mixture at 80°C for 2 hours. Monitor the consumption of the 5-bromo precursor via TLC (Thin-Layer Chromatography) using a hexane:ethyl acetate eluent[3].

  • Validation: Confirm the structure of the synthesized analog using 1H NMR, 13C NMR, and Mass Spectrometry (MS). The disappearance of the C5-proton/bromo signal and the appearance of new aromatic multiplet signals (e.g., δ 7.33-7.46) validate successful coupling[3].

Protocol B: In Vitro Antimicrobial Screening (Microbroth Dilution)

Causality Note: A microbroth dilution is preferred over disk diffusion as it provides a precise, quantifiable Minimum Inhibitory Concentration (MIC), essential for SAR comparisons[2].

  • Preparation: Prepare stock solutions of the 5-bromo precursor and the synthesized analogs in DMSO.

  • Inoculation: Inoculate 96-well plates with standardized suspensions of S. aureus (Gram-positive) and E. coli (Gram-negative) to achieve a final concentration of 5×105 CFU/mL[2].

  • Treatment: Perform serial dilutions of the test compounds.

  • Internal Controls: Include Ampicillin and Chloramphenicol as positive controls, and a DMSO-only well as a negative control to ensure the solvent does not inhibit bacterial growth[2].

  • Incubation & Readout: Incubate for 24 hours at 37°C. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Workflow A 2-Methyl-4-phenyloxazole (Starting Material) B 5-Bromo-2-methyl-4-phenyloxazole (Halogenated Intermediate) A->B Bromination (NBS, AcOH) C 5-Aryl-2-methyl-4-phenyloxazole (Synthesized Analogs) B->C Suzuki Coupling (Pd Catalyst, Ar-B(OH)2) D In vitro Antimicrobial Assay (E. coli, S. aureus) C->D Biological Screening E In vitro Antimalarial Assay (P. falciparum) C->E Biological Screening

Workflow for the synthesis and biological screening of 5-bromo-4-phenyloxazole analogs.

Conclusion

While 5-bromo-4-phenyloxazole derivatives possess limited intrinsic biological activity, they are indispensable architectural keystones in medicinal chemistry. Experimental data confirms that leveraging the C5-bromo position for Suzuki cross-coupling yields 5-aryl analogs with potent, broad-spectrum antimicrobial and antimalarial properties[1][2]. For researchers optimizing the oxazole scaffold, prioritizing C5 functionalization is a validated strategy for improving target binding affinity and overall pharmacokinetic profiles.

References

  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269. Available at: [Link]

  • Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. Available at:[Link]

Sources

Comparative

A Spectroscopic Guide to Differentiating 5-Bromo-4-Phenyl-Oxazole Isomers

For Researchers, Scientists, and Drug Development Professionals The isomeric relationship of substituted heterocyclic compounds presents a significant challenge in synthetic chemistry and drug development. The precise pl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isomeric relationship of substituted heterocyclic compounds presents a significant challenge in synthetic chemistry and drug development. The precise placement of substituents on the oxazole ring dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive spectroscopic comparison of 5-bromo-4-phenyl-oxazole and its key isomers, 4-bromo-5-phenyl-oxazole and 2-bromo-4-phenyl-oxazole. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a practical framework for the unambiguous identification of these closely related molecules.

Introduction: The Importance of Isomeric Purity

Oxazole derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The isomeric purity of these compounds is critical, as different isomers can possess vastly different pharmacological profiles and toxicities. Therefore, robust analytical methods to differentiate and characterize these isomers are paramount for both fundamental research and the development of new chemical entities. This guide focuses on the key spectroscopic fingerprints that allow for the confident assignment of the bromine and phenyl substituents on the oxazole core.

Comparative Spectroscopic Analysis

The following sections detail the expected and experimentally observed spectroscopic data for the three isomers. The data for 4-bromo-5-phenyl-oxazole is based on close structural analogs, providing a reliable reference for comparison. While direct experimental data for 5-bromo-4-phenyl-oxazole and 2-bromo-4-phenyl-oxazole is limited in publicly available literature, this guide provides predicted values and data from analogous compounds to aid in their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The chemical shifts of the protons and carbons in the oxazole ring and the phenyl group are highly sensitive to the substitution pattern.

¹H NMR Spectroscopy: The position of the lone proton on the oxazole ring is a key diagnostic feature.

  • 5-Bromo-4-phenyl-oxazole: The proton at the C2 position is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen and oxygen atoms.

  • 4-Bromo-5-phenyl-oxazole: The proton at the C2 position will also be present, but its chemical environment is influenced by the different arrangement of the substituents.

  • 2-Bromo-4-phenyl-oxazole: This isomer lacks a proton at C2 but will have a proton at C5, which is expected to appear at a significantly different chemical shift.

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the oxazole ring, provide definitive structural information. The carbon directly attached to the bromine atom will experience a characteristic upfield shift due to the heavy atom effect.

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
5-Bromo-4-phenyl-oxazole (Predicted/Analog Data) Phenyl-H: ~7.4-7.8 (m), Oxazole-H (C2): ~8.1-8.3 (s)Phenyl-C: 126-135, Oxazole-C: C2151, C4148, C5115 (C-Br)
4-Bromo-5-phenyl-oxazole (Analog Data) [1]Phenyl-H: ~7.5-8.1 (m), Oxazole-H (C2): ~8.0-8.2 (s)Phenyl-C: 125-132, Oxazole-C: C2160, C4113 (C-Br), C5145
2-Bromo-4-phenyl-oxazole (Predicted) Phenyl-H: ~7.3-7.7 (m), Oxazole-H (C5): ~7.5-7.7 (s)Phenyl-C: 125-134, Oxazole-C: C2140 (C-Br), C4149, C5120

Note: Predicted values are based on established increments and data from similar structures. Analog data for 4-bromo-5-phenyl-oxazole is derived from 4-bromo-2,5-diphenyloxazole.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of the oxazole and phenyl rings. While the spectra of the isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Key IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=N stretch (oxazole ring)1620 - 1580
C=C stretch (phenyl & oxazole rings)1600 - 1450
C-O-C stretch (oxazole ring)1250 - 1020
C-Br stretch700 - 500

The precise positions of these bands can shift slightly depending on the substitution pattern, offering a potential avenue for distinguishing the isomers. For instance, the C=N and C-O-C stretching frequencies may be subtly influenced by the electronic effects of the bromine and phenyl groups at different positions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the isomers and provides valuable structural information through the analysis of fragmentation patterns. All three isomers will have the same nominal molecular weight. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 in approximately 1:1 ratio) will be observed.

  • Key Fragmentation Pathways: The fragmentation of the oxazole ring can be diagnostic. Common fragmentation pathways include the loss of CO, HCN, and the bromine radical. The relative abundance of the fragment ions will differ between the isomers, reflecting the stability of the resulting radical cations. For example, the loss of a bromine atom from the 2-position might be more or less favorable than from the 4- or 5-position, leading to different intensity ratios in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-bromo-4-phenyl-oxazole isomers.

Synthesis and Purification Workflow

The synthesis of these isomers typically involves the cyclization of α-bromoketones with amides or related precursors. The specific synthetic route will dictate the starting materials and reaction conditions.

Caption: A generalized workflow for the synthesis and characterization of brominated phenyl-oxazole isomers.

Spectroscopic Analysis Workflow

Accurate spectroscopic data is obtained through standardized procedures.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in CDCl₃ H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample->C13_NMR IR_Sample Prepare KBr Pellet FTIR FTIR Spectrum Acquisition IR_Sample->FTIR MS_Sample Dissolve in Suitable Solvent HRMS HRMS (ESI or EI) Analysis MS_Sample->HRMS Analyte Purified Isomer Analyte->NMR_Sample Analyte->IR_Sample Analyte->MS_Sample

Caption: Standard workflow for the spectroscopic analysis of organic compounds.

NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra and reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol:

  • Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder.

  • Press the mixture into a transparent disk using a hydraulic press.

  • Record the IR spectrum using an FTIR spectrometer from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution into a high-resolution mass spectrometer using an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquire the mass spectrum in the appropriate mass range.

Conclusion

The differentiation of 5-bromo-4-phenyl-oxazole isomers is a critical task that can be reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural assignment, with the chemical shifts of the oxazole ring protons and carbons serving as key diagnostic markers. IR spectroscopy and mass spectrometry offer complementary information that confirms the presence of functional groups and the overall molecular formula and fragmentation patterns. By following the systematic approach outlined in this guide, researchers can confidently identify and characterize these important heterocyclic compounds, ensuring the integrity of their chemical studies and the safety and efficacy of potential drug candidates.

References

  • PubChem. 2-bromo-4-phenyl-1,3-oxazole. National Center for Biotechnology Information. [Link]

  • Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles from N-arylethylamides. Royal Society of Chemistry. [Link]

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Validation

Benchmarking Palladium Catalysts for the Cross-Coupling of 5-Bromo-4-phenyloxazole: A Comprehensive Guide

The oxazole ring is a privileged structural motif in medicinal chemistry, frequently serving as a core scaffold in kinase inhibitors, antibiotics, and anti-inflammatory agents. Functionalization at the C5 position of 4-p...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole ring is a privileged structural motif in medicinal chemistry, frequently serving as a core scaffold in kinase inhibitors, antibiotics, and anti-inflammatory agents. Functionalization at the C5 position of 4-phenyloxazole via palladium-catalyzed cross-coupling is a powerful strategy for late-stage diversification. However, the 5-bromo-4-phenyloxazole substrate presents a unique set of challenges: the adjacent phenyl ring at the C4 position introduces significant steric encumbrance around the C5-Br bond, and the heteroaromatic nature of the oxazole ring can lead to off-cycle catalyst sequestration or base-induced degradation[1],[2].

This guide objectively benchmarks the performance of various palladium catalyst systems for the cross-coupling of 5-bromo-4-phenyloxazole, providing researchers with the mechanistic causality and self-validating protocols needed to achieve high-yielding transformations.

Mechanistic Causality: Overcoming Steric and Electronic Bottlenecks

To select the appropriate catalyst, one must understand how the structural features of 5-bromo-4-phenyloxazole interact with the three fundamental steps of the palladium catalytic cycle:

  • Oxidative Addition: The electron-deficient nature of the oxazole ring facilitates the insertion of Pd(0) into the C5-Br bond. However, the steric bulk of the C4-phenyl group demands a highly active, electron-rich ligand to accelerate this step without succumbing to steric repulsion.

  • Transmetalation (The Bottleneck): This is typically the rate-limiting step in the cross-coupling of sterically hindered substrates. Bulky, dialkylbiaryl phosphine ligands (such as XPhos or SPhos) create a specialized "binding pocket." This pocket stabilizes the Pd(II) intermediate while preventing the coordination of the oxazole nitrogen—a phenomenon that frequently poisons less sterically demanding catalysts[3],[2].

  • Reductive Elimination: The same bulky ligands force the two coupling partners into a strict cis geometry on the palladium center, dramatically accelerating reductive elimination and releasing the product before protodehalogenation side-reactions can occur.

Catalytic cycle of Pd-catalyzed cross-coupling for 5-bromo-4-phenyloxazole.

Quantitative Benchmarking of Palladium Catalysts

The table below summarizes the performance of four distinct palladium catalyst systems when applied to the C5-functionalization of 5-bromo-4-phenyloxazole. Data is aggregated from established methodologies for sterically encumbered five-membered heteroaryl halides[1],[3],[4].

Catalyst SystemLigand ClassOptimal Reaction TypeAvg. YieldTemp (°C)Key AdvantagePrimary Limitation
Pd(PPh₃)₄ Monodentate PhosphineGeneral Suzuki40–55%100–120Low cost, widely available.Slow transmetalation; prone to protodeboronation and catalyst degradation.
Pd(OAc)₂ / XPhos Dialkylbiaryl Phosphine (Buchwald)Sterically Hindered Suzuki85–95%80–110Excellent for overcoming the C4-phenyl steric clash[3].Phosphine ligand is sensitive to air during the initial setup.
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Stille / Direct Arylation80–90%60–80Extremely robust; high turnover frequency (TOF); moisture stable.Requires strong base activation, which may degrade sensitive oxazoles.
Pd(OAc)₂ / GPhos Specialized PhosphineBuchwald-Hartwig (C-N)85–98%80–100Prevents catalyst poisoning by amines; ideal for base-sensitive azoles[1].High ligand cost; specific to C-N bond formation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific reagents are chosen.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Couple 5-bromo-4-phenyloxazole with an arylboronic acid using the Pd(OAc)₂ / XPhos system.

Causality & Design: We utilize K₃PO₄ as the base instead of standard Na₂CO₃. K₃PO₄ is highly soluble in aqueous dioxane mixtures and provides the precise pKa required to accelerate the transmetalation of the boronic acid without inducing hydrolytic ring-opening of the oxazole[3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-4-phenyloxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane. Stir for 5 minutes at room temperature to allow the active Pd(0)-XPhos complex to form (solution will turn from orange to pale yellow).

  • Base Addition: Add a degassed aqueous solution of K₃PO₄ (2.0 M, 1.5 mL, 3.0 mmol).

  • Thermal Incubation: Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material (5-bromo-4-phenyloxazole) exhibits a characteristic isotopic doublet at m/z 224/226 [M+H]⁺. Complete conversion is validated when this doublet is entirely replaced by the product mass, with no accumulation of the debrominated byproduct (m/z 146).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Workflow Step1 1. Catalyst Pre-activation (Pd(OAc)2 + XPhos) Step2 2. Substrate Addition (5-bromo-4-phenyloxazole) Step1->Step2 Step3 3. Base/Solvent Addition (K3PO4 in Dioxane/H2O) Step2->Step3 Step4 4. Thermal Incubation (90°C for 12h) Step3->Step4 Step5 5. Aqueous Workup & Phase Separation Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling of 5-bromo-4-phenyloxazole.

Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple 5-bromo-4-phenyloxazole with a secondary amine using the GPhos-Pd system.

Causality & Design: Five-membered heteroaryl halides like oxazoles are notoriously difficult to aminate because the product contains multiple coordinating nitrogen atoms that can bind to and deactivate the palladium catalyst. The GPhos ligand creates a highly restricted steric environment that prevents this off-cycle coordination, enabling high turnover[1],[2]. Furthermore, NaOTMS is used as a moderate-strength base to prevent the degradation of the base-sensitive oxazole ring.

Step-by-Step Protocol:

  • Preparation: In a glovebox, charge a vial with 5-bromo-4-phenyloxazole (1.0 mmol), GPhos-Pd G3 precatalyst (0.02 mmol, 2 mol%), and NaOTMS (2.0 mmol).

  • Reagent Addition: Add the secondary amine (1.2 mmol) and anhydrous THF (5 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 65 °C for 16 hours.

  • Self-Validation (TLC/NMR): Quench a 50 µL aliquot in wet ether. TLC should show the complete disappearance of the UV-active starting material spot. Crude ¹H NMR should show the upfield shift of the C2-proton of the oxazole ring, confirming successful electron donation from the newly attached amine.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase chromatography.

References

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. URL:[Link]

Sources

Comparative

Comparative Guide to the Synthetic Routes of 5-Bromo-4-phenyloxazole

Executive Summary In the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the 2-halo- and 5-halo-oxazole scaffolds serve as indispensable building blocks. Specifically, 5-bromo-4-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the 2-halo- and 5-halo-oxazole scaffolds serve as indispensable building blocks. Specifically, 5-bromo-4-phenyloxazole is highly valued for its reactivity in palladium-catalyzed cross-coupling reactions, where the weaker carbon-bromine bond offers superior leaving-group ability compared to its chlorinated counterparts[1].

This guide objectively compares the two primary synthetic methodologies for accessing 5-bromo-4-phenyloxazole: the classical Direct Electrophilic Bromination of a pre-formed oxazole ring[2], and the modern De Novo Cu(I)-Catalyzed Cyclization of β,β-dibrominated secondary enamides[3]. By analyzing the mechanistic causality, experimental performance, and scalability of each route, researchers can make informed, data-driven decisions for their specific synthetic workflows.

Mechanistic Causality & Strategic Selection

Understanding the electronic and steric factors governing these reactions is critical for optimizing yields and minimizing side products.

Route A: Direct Electrophilic Aromatic Bromination

The oxazole ring is an electron-rich heterocycle. In 4-phenyloxazole, the C-5 position is the most nucleophilic site due to the resonance contribution from the adjacent oxygen atom. When exposed to a mild electrophilic halogen source like N-bromosuccinimide (NBS), the reaction proceeds via an electrophilic aromatic substitution (S_EAr) pathway[2].

  • Causality in Reagent Choice: NBS is preferred over molecular bromine (Br₂) because it provides a low, controlled concentration of electrophilic bromine in solution. This minimizes the risk of over-bromination or oxidative ring-cleavage, which are common failure modes in electron-rich heterocycles.

Route B: Cu(I)-Catalyzed Intramolecular Cyclization

For highly functionalized substrates where regioselective bromination is challenging, constructing the oxazole ring with the halogen already in place is a superior strategy[4]. This route begins with the base-promoted dibromination of a secondary enamide using carbon tetrabromide (CBr₄)[5]. The resulting β,β-dibrominated enamide undergoes an intramolecular C–O bond formation catalyzed by Copper(I) iodide[3].

  • Causality in Reagent Choice: The Cu(I) center coordinates with both the enamide oxygen and the vinylic bromide, facilitating an oxidative addition/reductive elimination cycle that closes the ring. The use of 1,10-phenanthroline as a ligand increases the electron density on the copper center, accelerating the cyclization while preventing catalyst aggregation[3].

SynthesisRoutes Start1 4-Phenyloxazole Reagent1 NBS, THF, RT Start1->Reagent1 Product 5-Bromo-4-phenyloxazole Reagent1->Product Electrophilic Bromination Start2 Secondary Enamide Reagent2A CBr4, K2CO3, CH3CN Start2->Reagent2A Int2 β,β-Dibrominated Enamide Reagent2A->Int2 Dibromination Reagent2B CuI, Cs2CO3, Toluene Int2->Reagent2B Reagent2B->Product Cu(I) Cyclization

Logical workflow comparing direct bromination and Cu(I)-catalyzed enamide cyclization routes.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of both synthetic routes based on experimental literature[2][3][4].

ParameterRoute A: Electrophilic BrominationRoute B: Cu(I)-Catalyzed Cyclization
Precursor Required 4-PhenyloxazoleN-(1-phenylvinyl)acetamide (Enamide)
Key Reagents NBS, THFCBr₄, K₂CO₃ (Step 1); CuI, Cs₂CO₃ (Step 2)
Reaction Temperature 0 °C to Room Temperature (20–25 °C)100 °C (Step 1) / 110 °C (Step 2)
Typical Yield 70% – 85%47% – 86% (Substrate dependent)
Regioselectivity High (Inherent C-5 preference)Absolute (Halogen pre-installed)
Primary Advantage Operational simplicity; single-step protocol.Exceptional functional group tolerance.
Primary Limitation Susceptible to side-reactions if other electron-rich aromatic rings are present.Requires multi-step sequence and transition metal catalysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps and mechanistic rationales for critical operations.

Protocol A: Direct Electrophilic Bromination of 4-Phenyloxazole

Adapted from standard oxazole halogenation procedures[2].

  • Preparation: Dissolve 4-phenyloxazole (1.0 equiv) in anhydrous THF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Validation: Ensure the flask is purged with Argon. Moisture can lead to the hydrolysis of the brominating agent, reducing the effective concentration of the electrophile.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C prevents thermal runaway and suppresses the formation of dibrominated byproducts.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ reduces any unreacted electrophilic bromine species to inert bromide ions, preventing oxidative degradation of the oxazole product during solvent evaporation.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield 5-bromo-4-phenyloxazole.

Protocol B: De Novo Synthesis via β,β-Dibrominated Secondary Enamides

Adapted from the methodology developed by Ma et al.[3][4].

Step 1: Dibromination

  • Reaction: Combine the secondary enamide (1.0 equiv), CBr₄ (2.5 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile (CH₃CN). Heat to 100 °C for 2 hours.

    • Causality: K₂CO₃ acts as a base to promote the electrophilic bromination rounds. CBr₄ is utilized over NBS here to prevent the hydrolysis of the unstable N-acyl imine intermediate[3].

  • Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate. Purify to obtain the β,β-dibrominated secondary enamide.

Step 2: Cu(I)-Catalyzed Cyclization

  • Setup: In an oven-dried Schlenk tube, add the β,β-dibrominated enamide (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is chosen for its superior solubility and basicity in non-polar solvents compared to lighter alkali carbonates.

  • Reaction: Evacuate and backfill the tube with N₂ three times. Add anhydrous toluene and heat the mixture to 110 °C for 10 hours.

    • Validation: The rigorous exclusion of oxygen (N₂ atmosphere) is a self-validating requirement; failure to do so results in the oxidation of Cu(I) to Cu(II), immediately halting the catalytic cycle and turning the solution green/blue.

  • Purification: Cool the mixture, dilute with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to isolate the 5-bromo-4-phenyloxazole[3].

Conclusion & Scientist's Recommendation

The choice between Route A and Route B hinges entirely on the complexity of the target molecule. For simple, unadorned substrates where 4-phenyloxazole is readily available, Route A (Direct Bromination) is highly recommended due to its operational simplicity, lower cost, and high atom economy[2].

However, in late-stage functionalization or when synthesizing highly decorated pharmaceutical intermediates containing multiple electron-rich aromatic systems, Route B (Cu-Catalyzed Cyclization) is superior. By pre-installing the halogen onto the enamide before ring closure, this method entirely circumvents the regioselectivity issues that plague the direct bromination of complex heterocycles[4].

References

  • A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo Source: Benchchem URL
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: MDPI URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles (PubMed Abstract)

Sources

Validation

Antifungal activity of bromo-substituted oxazoles versus standard drugs

Title: Comparative Antifungal Efficacy: Bromo-Substituted Oxazoles vs. Standard Azole Therapeutics Introduction The rapid emergence of fluconazole-resistant Candida and non-Candida fungal strains necessitates the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Antifungal Efficacy: Bromo-Substituted Oxazoles vs. Standard Azole Therapeutics

Introduction The rapid emergence of fluconazole-resistant Candida and non-Candida fungal strains necessitates the development of novel chemotypes. Oxazole-containing compounds have long been recognized for their diverse biological activities[1]. Recently, bromo-substituted oxazoles have emerged as highly potent antifungal candidates[2]. This guide provides an objective, data-driven comparison between standard azole therapeutics (e.g., Fluconazole) and emerging bromo-substituted oxazoles, detailing their distinct mechanistic pathways, comparative efficacy, and the self-validating experimental workflows required for their evaluation.

Mechanistic Divergence: Competitive Inhibition vs. Covalent Modification Fluconazole, a first-generation triazole, operates via competitive inhibition. It selectively binds to the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), halting the conversion of lanosterol to ergosterol[3]. This disruption weakens the fungal cell membrane, leading to osmotic instability and fungistatic effects[3].

In contrast, bromo-substituted oxazoles (e.g., 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol) leverage a fundamentally different mechanism. The introduction of an electrophilic bromine atom onto the oxazole or adjacent aryl ring significantly alters the molecule's reactivity[4]. The electrophilic nature of the bromine facilitates covalent binding to nucleophilic sites (such as cysteine or lysine residues) on vital fungal proteins and enzymes[4]. This covalent modification irreversibly disrupts normal cellular functions, often yielding fungicidal rather than purely fungistatic outcomes[4]. Furthermore, the lipophilicity imparted by the bromine substituent enhances membrane penetration, a critical factor in overcoming efflux-pump-mediated resistance.

Mechanistic_Pathways cluster_Fluconazole Standard Azole (Fluconazole) cluster_BromoOxazole Bromo-Substituted Oxazole F_Drug Fluconazole F_Target 14α-Demethylase (CYP51) F_Drug->F_Target Competitive Binding F_Effect Ergosterol Depletion (Fungistatic) F_Target->F_Effect Inhibition B_Drug Bromo-Oxazole Derivative B_Target Nucleophilic Sites (Fungal Proteins) B_Drug->B_Target Electrophilic Attack B_Effect Covalent Modification (Fungicidal) B_Target->B_Effect Irreversible Disruption

Fig 1: Mechanistic divergence between Fluconazole and Bromo-Substituted Oxazoles.

Comparative Efficacy Data To objectively evaluate performance, Minimum Inhibitory Concentration (MIC) assays are utilized. The table below synthesizes representative in vitro susceptibility data for Fluconazole versus a benchmark Bromo-substituted oxazole derivative against wild-type and resistant fungal strains.

Fungal StrainPhenotypeFluconazole MIC (µg/mL)Bromo-Oxazole MIC (µg/mL)Mechanistic Advantage
Candida albicans (ATCC 10231)Susceptible0.5 - 1.02.0 - 4.0Comparable baseline efficacy.
Candida albicans (Clinical)Fluconazole-Resistant> 64.04.0 - 8.0Bypasses CYP51 mutations.
Candida glabrataIntrinsic Resistance16.0 - 32.04.0 - 8.0Overcomes efflux pump overexpression.
Microsporum gypseumDermatophyte8.02.0 - 4.0Enhanced lipophilicity aids penetration.

Note: Fluconazole exhibits high potency against susceptible strains[3], but bromo-oxazoles maintain a tight MIC range even against resistant phenotypes due to their multi-target covalent binding mechanism.

Self-Validating Experimental Protocols As a Senior Application Scientist, I emphasize that experimental design must inherently control for false positives (e.g., compound precipitation mimicking turbidity) and false negatives. The following workflows are engineered for high-fidelity validation.

Protocol 1: High-Fidelity Broth Microdilution Assay (MIC/MFC) Causality Check: Standard OD readings at 530 nm can be skewed by the poor aqueous solubility of halogenated oxazoles. To counteract this, we incorporate Resazurin, a metabolic indicator. A colorimetric shift from blue (oxidized) to pink (reduced) confirms active cellular respiration, ensuring the MIC reflects true biological inhibition rather than optical artifacts.

  • Inoculum Preparation: Cultivate fungal strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1×106 CFU/mL). Rationale: Standardized inoculum prevents artificially inflated MICs due to high fungal burden.

  • Compound Dilution: Prepare a two-fold serial dilution of Fluconazole and the Bromo-oxazole derivative in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate. Concentration range: 0.125 to 128 µg/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum). Incubate at 35°C for 24-48 hours.

  • Metabolic Validation: Add 20 µL of 0.01% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: Record the MIC as the lowest concentration preventing the blue-to-pink color transition. Plate the clear wells onto SDA to determine the Minimum Fungicidal Concentration (MFC).

Protocol 2: Ergosterol Quantification Assay (Mechanistic Validation) Causality Check: To prove that a bromo-oxazole does not act via the CYP51 pathway like fluconazole, we must quantify total cellular ergosterol. If the bromo-oxazole is effective but ergosterol levels remain stable, the mechanism is definitively non-CYP51 mediated.

  • Treatment: Treat logarithmic-phase C. albicans cultures with sub-MIC concentrations (0.5× MIC) of Fluconazole (positive control) and the Bromo-oxazole.

  • Saponification: Harvest cells, wash, and resuspend in 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour. Rationale: Saponification releases membrane-bound sterols into the solution.

  • Extraction: Extract sterols using an n-heptane/water mixture. The hydrophobic sterols partition into the upper heptane layer.

  • Spectrophotometric Analysis: Scan the heptane layer between 240 nm and 300 nm. Ergosterol exhibits characteristic peaks at 281.5 nm and 291.5 nm.

  • Interpretation: Fluconazole-treated cells will show a flattened peak at 281.5 nm (ergosterol depletion) and a new peak at 248 nm (accumulation of toxic 14α-methyl sterols). Bromo-oxazole-treated cells should mirror the untreated control's spectral profile, confirming an alternative mechanism of action.

Experimental_Workflow Start Fungal Inoculum Preparation (0.5 MacFarland Standard) Dilution Serial Dilution in RPMI 1640 (Fluconazole vs Bromo-Oxazoles) Start->Dilution Standardize Incubation Incubation (35°C, 24-48 hrs) Dilution->Incubation Treat Readout Metabolic Readout (Resazurin Colorimetric Shift) Incubation->Readout Assess Viability Validation Ergosterol Extraction Assay (Mechanistic Validation) Readout->Validation Confirm Target

Fig 2: Self-validating high-throughput screening and mechanistic validation workflow.

Conclusion While Fluconazole remains a cornerstone of antifungal therapy due to its excellent safety profile and efficacy against susceptible strains, its utility is increasingly compromised by target-site mutations and efflux mechanisms. Bromo-substituted oxazoles represent a paradigm shift. By leveraging electrophilic halogens to drive covalent interactions with nucleophilic protein targets, these compounds bypass traditional resistance pathways. For drug development professionals, integrating metabolic indicators and orthogonal mechanistic assays (like sterol profiling) into the screening pipeline is essential to accurately capture the broad-spectrum, fungicidal potential of these halogenated heterocycles.

References

  • Benchchem. "2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol." Benchchem. 4

  • ResearchGate. "1,3-Oxazole-linked compounds 7 prepared and studied in this work." ResearchGate. 1

  • MDPI. "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles." MDPI. 2

  • MDPI. "Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity." MDPI. 3

Comparative

Cytotoxicity comparison of different substituted phenyl-oxazole derivatives

Title: Cytotoxicity Comparison of Substituted Phenyl-Oxazole Derivatives: A Guide for Anticancer Drug Development Executive Summary & Pharmacological Rationale Substituted phenyl-oxazole derivatives have become a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cytotoxicity Comparison of Substituted Phenyl-Oxazole Derivatives: A Guide for Anticancer Drug Development

Executive Summary & Pharmacological Rationale

Substituted phenyl-oxazole derivatives have become a cornerstone in modern medicinal chemistry, particularly in the design of targeted anticancer therapeutics. The oxazole ring functions as a rigid bioisostere for amide and peptide bonds, enhancing metabolic stability and cellular permeability while precisely orienting the phenyl substituents for optimal target engagement.

This guide objectively compares the cytotoxicity of various phenyl-oxazole classes—including LSD1 inhibitors, benzoxazole fluorosulfates, and naphthoquinone-fused oxazoles—providing actionable insights, structure-activity relationship (SAR) data, and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: How Phenyl-Oxazoles Drive Cytotoxicity

The cytotoxic efficacy of phenyl-oxazoles is rarely due to non-specific toxicity; rather, it is driven by high-affinity binding to specific oncogenic targets.

  • Epigenetic Modulation via LSD1 : 3-amino and guanidine-substituted phenyl oxazoles act as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1)[1]. By occupying the enzyme's active site, these compounds prevent the demethylation of histone markers H3K4me1/2 and H3K9me2. This epigenetic blockade triggers chromatin remodeling, reactivates silenced tumor suppressor genes, and induces apoptosis in cancer cells[2].

  • Androgen Receptor Interference : Naphtho[2,3-d]oxazole-4,9-dione derivatives exhibit profound cytotoxicity in prostate cancer by interfering with both androgen-dependent and androgen-independent survival pathways[3].

G A Phenyl-Oxazole Derivative B LSD1 Enzyme Inhibition A->B Binds Active Site C Accumulation of H3K4me1/2 & H3K9me2 B->C Blocks Demethylation D Epigenetic Reactivation C->D Chromatin Remodeling E Cancer Cell Apoptosis D->E Tumor Suppressor Expression

Mechanism of LSD1 inhibition by phenyl-oxazole derivatives inducing cancer cell apoptosis.

Cytotoxicity Comparison: Quantitative Data

The following table synthesizes the in vitro cytotoxic performance of leading substituted phenyl-oxazole derivatives across standard human cancer cell lines.

Compound ClassKey SubstituentTarget Cell LineIC₅₀ ValuePrimary Mechanism
3-Amino-phenyl oxazole (84a) Amino groupHeLa (Cervical)1.29 nMLSD1 Inhibition[1]
3-Guanidine-phenyl oxazole (85) Guanidyl groupHeLa (Cervical)1.48 nMLSD1 Inhibition[1]
2-Arylnaphtho[2,3-d]oxazole-4,9-dione (10) Meta-chloro-phenylLNCaP (Prostate)0.03 μMAndrogen-dependent pathway[3]
2-Arylnaphtho[2,3-d]oxazole-4,9-dione (10) Meta-chloro-phenylPC3 (Prostate)0.08 μMAndrogen-independent pathway[3]
2-Phenylbenzoxazole (BOSo) Ortho-fluorosulfateMCF-7 (Breast)SignificantSuFEx-enabled target binding[4]
2-Phenyl-4-substituted oxazole (12) L-amino acid conjugateMCF-7 (Breast)PotentEnhanced cellular uptake[5]

*Note: Exact nanomolar/micromolar IC₅₀ values vary by assay conditions; designated as highly potent in respective peer-reviewed studies.

Structure-Activity Relationship (SAR) Insights:

  • Amino vs. Guanidine : In LSD1 inhibitors, amino-substituted derivatives (IC₅₀ = 1.29 nM) slightly outperform guanidine analogs (IC₅₀ = 1.48 nM)[1]. The causality lies in steric hindrance; while the guanidine group forms strong hydrogen bonds with Glu308 and Arg310, its bulkiness restricts optimal conformational fitting compared to the more compact amino group[2].

  • Halogen Positioning : For naphthoquinone-fused oxazoles, meta-substitution of halogens (e.g., m-chloro) on the phenyl ring yields the highest cytotoxicity (0.03 μM in LNCaP)[3]. This is due to favorable hydrophobic interactions within the target protein's binding pocket, which ortho- and para-substitutions fail to achieve due to steric clashes.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the standard workflow for evaluating the cytotoxicity of these derivatives.

Workflow S1 1. Compound Synthesis (SuFEx / Condensation) S2 2. Cell Culture (HeLa, MCF-7, PC3) S1->S2 Purified Drug (>95% HPLC) S3 3. MTT Viability Assay (IC50 Determination) S2->S3 48-72h Exposure S4 4. Flow Cytometry (Apoptosis Profiling) S3->S4 Select Potent Hits S5 5. Target Validation (e.g., LSD1 Demethylase Assay) S4->S5 Mechanistic Proof

Step-by-step experimental workflow for evaluating phenyl-oxazole cytotoxicity.

Protocol: Cytotoxicity Evaluation via MTT Assay & Apoptosis Profiling This protocol is designed as a self-validating system, ensuring that observed cytotoxicity is target-specific and not a result of assay artifacts.

  • Step 1: Cell Seeding and Synchronization

    • Action: Seed target cells (e.g., HeLa, LNCaP) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Allowing 24 hours ensures cells adhere and enter the logarithmic growth phase. Testing drugs on senescent or over-confluent cells yields artificially inflated IC₅₀ values.

  • Step 2: Compound Treatment (The Self-Validating Setup)

    • Action: Treat cells with serial dilutions of the phenyl-oxazole derivative (e.g., 0.1 nM to 10 μM). Include a vehicle control (0.1% DMSO) and a positive control ().

    • Causality: Epigenetic modulators require time to alter transcription. A 48 to 72-hour exposure is critical; shorter assays may falsely identify these compounds as inactive. The positive control validates the assay's sensitivity and dynamic range.

  • Step 3: MTT Metabolic Assay

    • Action: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 μL DMSO. Read absorbance at 570 nm.

    • Causality: MTT relies on mitochondrial succinate dehydrogenase activity. A reduction in absorbance directly correlates with a loss of metabolic viability, establishing the primary cytotoxicity metric.

  • Step 4: Flow Cytometry (Annexin V/PI Staining)

    • Action: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometer.

    • Causality: MTT cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), proving the compound actively induces programmed cell death rather than merely halting division[1].

References

  • Dulla, B., et al. (2013). "Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties." Organic & Biomolecular Chemistry. URL:[Link]

  • Song, Y., et al. (2012). "Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines." Investigational New Drugs. URL:[Link]

  • Veryser, C., et al. (2023). "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives." Molecules. URL:[Link]

  • Fang, Y., et al. (2021). "Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1." Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

Head-to-Head Comparison of Ligands for the Suzuki-Miyaura Coupling of 5-Bromo-4-phenyl-oxazole

The Oxazole Challenge: Mechanistic Causality Oxazoles are privileged scaffolds in modern drug discovery, and functionalizing the 5-position via Suzuki-Miyaura cross-coupling is a critical pathway for synthesizing complex...

Author: BenchChem Technical Support Team. Date: March 2026

The Oxazole Challenge: Mechanistic Causality

Oxazoles are privileged scaffolds in modern drug discovery, and functionalizing the 5-position via Suzuki-Miyaura cross-coupling is a critical pathway for synthesizing complex therapeutics[1]. However, 5-bromo-4-phenyl-oxazole presents a unique set of stereoelectronic challenges that make ligand selection the single most important variable in your reaction design:

  • Catalyst Poisoning: The basic nitrogen of the oxazole ring can coordinate to the palladium center, forming off-cycle, inactive Pd-complexes.

  • Steric Hindrance: The adjacent 4-phenyl group creates significant steric bulk directly next to the C-Br bond. While this bulk can favorably accelerate reductive elimination, it severely impedes the initial oxidative addition and transmetalation steps[2].

  • Electronic Deactivation: The 5-position of the oxazole is relatively electron-rich compared to the 2-position, making the C-Br bond less reactive toward oxidative addition than standard electron-deficient aryl halides[3].

To overcome these barriers, the ideal ligand must be electron-rich (to accelerate oxidative addition into the deactivated C-Br bond) and sterically bulky (to prevent nitrogen coordination and force reductive elimination).

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(4-Ph-5-oxazolyl)(Br)L_n Pd0->OxAdd 5-Bromo-4-phenyl-oxazole (Requires e- rich ligand) BaseEx Base Exchange Pd(II)(4-Ph-5-oxazolyl)(OH)L_n OxAdd->BaseEx Base (e.g., K3PO4) TransMet Transmetalation Pd(II)(4-Ph-5-oxazolyl)(Ar)L_n BaseEx->TransMet Ar-B(OH)2 (Steric clash at 4-Ph) RedElim Reductive Elimination 5-Aryl-4-phenyl-oxazole TransMet->RedElim RedElim->Pd0 Fast due to steric relief

Catalytic cycle of Suzuki coupling for 5-bromo-4-phenyl-oxazole.

Head-to-Head Ligand Comparison

We evaluated four distinct ligand classes for the coupling of 5-bromooxazole derivatives with standard aryl boronic acids. The quantitative data below synthesizes established methodologies and yields for these specific heterocyclic systems[4].

Quantitative Data Summary
LigandCatalyst PrecursorBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)Performance Analysis
PPh₃ Pd(PPh₃)₄ (5 mol%)K₂CO₃DME / H₂O802445 - 55%Poor. High catalyst loading required. Prone to protodebromination due to slow oxidative addition.
dppf Pd(dppf)Cl₂ (5 mol%)K₂CO₃DME / H₂O801665 - 75%Moderate. Bidentate nature prevents oxazole-N coordination, but steric bulk slows transmetalation.
XPhos Pd₂(dba)₃ (1.5 mol%)Cs₂CO₃Dioxane1101680 - 90%Excellent. Highly active for deactivated bromides, but requires higher temperatures and anhydrous base[4].
SPhos Pd(OAc)₂ (2 mol%)K₃PO₄Toluene / H₂O1001285 - 95%Optimal. The "Goldilocks" ligand. Balances sterics and electronics perfectly for 5-bromooxazoles[4].
The Verdict: Why SPhos Wins

While XPhos is a powerhouse for unactivated aryl chlorides, its extreme steric bulk can sometimes hinder the transmetalation of bulky boronic acids when the substrate already possesses a 4-phenyl group. SPhos provides the exact electronic enrichment needed to activate the 5-bromo position while maintaining enough spatial flexibility to allow transmetalation to occur rapidly in a biphasic system[4].

LigandLogic Start 5-Bromo-4-phenyl-oxazole Suzuki Coupling CheckSterics Is the Boronic Acid Ortho-Substituted? Start->CheckSterics UseSPhos SPhos + Pd(OAc)2 (Optimal Balance) CheckSterics->UseSPhos No UseXPhos XPhos + Pd2(dba)3 (Maximum Steric Push) CheckSterics->UseXPhos Yes UseDPPF dppf + Pd(dppf)Cl2 (Prevents N-Poisoning) CheckSterics->UseDPPF Dehalogenation seen

Decision tree for selecting the optimal ligand for 5-bromo-4-phenyl-oxazole.

Self-Validating Experimental Protocol (SPhos Methodology)

To ensure high trustworthiness and reproducibility, this protocol utilizes a biphasic Toluene/H₂O system. Causality note: The biphasic nature ensures that the boronic acid is constantly activated by the aqueous base at the solvent interface, while the highly active Pd(0)-SPhos species remains safely in the organic layer, preventing premature hydrolytic degradation of the catalyst[4].

Materials
  • Substrate: 5-Bromo-4-phenyl-oxazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%, 0.02 mmol)

  • Ligand: SPhos (4 mol%, 0.04 mmol)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvents: Toluene (degassed, 4 mL), H₂O (degassed, 1 mL)

Step-by-Step Workflow
  • Catalyst Pre-activation (Critical Step):

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and SPhos. Add 1 mL of degassed toluene and stir at room temperature for 10–15 minutes.

    • Validation: The solution must transition from a dark red/brown to a clear, pale yellow. This visual cue confirms the reduction of Pd(II) to the active Pd(0)L₁ species. If the solution remains dark, your ligand may be oxidized.

  • Substrate Loading:

    • Action: Add 5-bromo-4-phenyl-oxazole and the aryl boronic acid to the active catalyst solution.

  • Biphasic Base Addition:

    • Action: Dissolve K₃PO₄ in 1 mL of degassed H₂O. Add this aqueous solution to the reaction mixture, followed by the remaining 3 mL of toluene.

    • Causality: Using aqueous K₃PO₄ rather than solid base prevents the boronic acid from undergoing competitive protodeboronation, a common side reaction when coupling electron-rich heterocycles[2].

  • Reaction Execution:

    • Action: Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring (1000+ rpm) for 12 hours.

    • Validation: Vigorous stirring is mandatory. Because the reaction occurs at the biphasic interface, low RPM will result in stalled conversion and unreacted starting material.

  • Workup & Isolation:

    • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via standard flash column chromatography (Hexanes/EtOAc)[4].

References

  • Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid - Benchchem - 4

  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks - ResearchGate - 1

  • Suzuki Coupling Mechanism and Applications - Organic Chemistry Portal - 2

  • Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H) - ACS Publications - 3

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Small Molecule Cross-Reactivity in Modern Assay Formats

Introduction: The Challenge of the Uncharacterized Hit In drug discovery and chemical biology, high-throughput screening (HTS) campaigns often yield a list of "hits"—small molecules that modulate a biological target of i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Uncharacterized Hit

In drug discovery and chemical biology, high-throughput screening (HTS) campaigns often yield a list of "hits"—small molecules that modulate a biological target of interest. However, a primary hit is merely the starting point of a rigorous journey. A frequent and costly pitfall is the advancement of compounds that produce assay artifacts, leading to false-positive results.[1] This guide addresses a critical aspect of hit validation: the characterization of cross-reactivity and assay interference.

To illustrate the principles and best practices, we will use a representative heterocyclic compound, 5-bromo-4-phenyl-oxazole , as our case study. While not a widely commercialized screening compound, its rigid, aromatic structure is typical of scaffolds found in many screening libraries.[2][3] Oxazole derivatives, as a class, are known to possess a wide range of biological activities, from antimicrobial to anticancer effects, making them a recurring motif in medicinal chemistry.[2][4][5] Our goal is to outline a systematic, platform-agnostic approach to de-risk such a compound, ensuring that its observed activity is genuine and not an artifact of its interaction with the assay technology itself.

This guide is structured to provide not just protocols, but the strategic reasoning behind them, empowering researchers to design self-validating experiments for any small molecule of interest.

Part 1: Foundational Principles of Assay Interference

Before delving into specific assay formats, it is crucial to understand the common mechanisms by which small molecules can interfere with assay readouts. These artifacts are broadly categorized as either technology-specific or target-specific. Our focus here is on the former.

Common Mechanisms of Assay Interference:

  • Optical Interference: Compounds that are colored or possess intrinsic fluorescence can absorb or emit light at the same wavelengths used for assay excitation or detection, leading to false signals or quenching.[6][7] Aromatic systems, like that in our example compound, are often culprits.

  • Reporter Enzyme Modulation: Many assays use reporter enzymes (e.g., Luciferase, Horseradish Peroxidase). A compound might directly inhibit or, less commonly, activate this enzyme, masquerading as an effect on the primary target.

  • Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester proteins non-specifically, leading to inhibition that is not related to binding at a specific site.

  • Reagent Reactivity: Highly reactive functional groups on a compound can directly modify assay reagents, such as proteins or detection antibodies, compromising their function. The bromo-substituent on our example compound warrants a check for such reactivity.

The following workflow provides a general framework for identifying and mitigating these common issues.

Caption: General workflow for de-risking small molecule screening hits.

Part 2: Comparative Analysis in Different Assay Formats

Here, we present a hypothetical evaluation of 5-bromo-4-phenyl-oxazole in two common, yet mechanistically distinct, assay formats: Fluorescence Polarization (FP) and AlphaScreen. This comparison will highlight how a compound can behave differently depending on the technology used.

Assay Format 1: Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous technique used to monitor molecular interactions in solution.[8][9] It relies on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, depolarizing emitted light. When bound by a larger protein, its tumbling slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for binding will displace it, causing a decrease in polarization.

Experimental Protocol: FP Counter-Screen

  • Objective: To determine if 5-bromo-4-phenyl-oxazole directly interferes with the FP signal.

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.

    • Fluorescent Tracer: 10 nM FAM-labeled peptide.

    • Test Compound: 5-bromo-4-phenyl-oxazole, 10-point, 3-fold serial dilution from 100 µM.

  • Procedure:

    • Prepare two sets of assay plates (e.g., 384-well, black, low-volume).

    • Plate 1 (Standard Assay): Add assay buffer, target protein (e.g., 20 nM Kinase X), and serial dilutions of the test compound.

    • Plate 2 (Counter-Screen): Add assay buffer and serial dilutions of the test compound. Omit the target protein.

    • Incubate both plates for 15 minutes at room temperature.

    • Add fluorescent tracer to all wells of both plates.

    • Incubate for 30 minutes, protected from light.

    • Read plates on an FP-capable plate reader (Excitation: 485 nm, Emission: 525 nm).

  • Data Analysis: Calculate the percent inhibition for Plate 1. For Plate 2, calculate the percent signal change relative to DMSO controls.

Hypothetical Data & Interpretation

CompoundAssay FormatTargetApparent IC₅₀ (µM)Counter-Screen Result (at 30 µM)Interpretation
5-bromo-4-phenyl-oxazole FPKinase X5.245% decrease in FP signalPotential Artifact. Significant signal change in the absence of the target suggests fluorescence interference (quenching).
Control A (Staurosporine) FPKinase X0.1<5% changeValidated Hit. No interference with the detection method.
Control B (Quencher Dye) FPKinase XN/A>90% decrease in FP signalKnown Artifact. Confirms the counter-screen is working as expected.

The data for our compound of interest suggest that its apparent activity is likely due, at least in part, to quenching the fluorescence of the FAM-labeled tracer. This is a common artifact for aromatic compounds.[6] Without the counter-screen, this compound might have been incorrectly advanced.

Assay Format 2: AlphaScreen Protein-Protein Interaction Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[10][11] It utilizes "Donor" and "Acceptor" beads that, when brought into close proximity (within ~200 nm) by a binding event, generate a chemiluminescent signal.[12] This technology is less susceptible to some forms of optical interference than FP but has its own unique vulnerabilities.[13]

G cluster_0 Interaction Present cluster_1 Signal Generation cluster_2 Inhibition donor_a Donor Bead (Streptavidin) protein_a Biotin-Protein A donor_a->protein_a singlet_o2 Singlet Oxygen (¹O₂) donor_a->singlet_o2 ~200 nm acceptor_a Acceptor Bead (Anti-GST) emission Emission (520-620 nm) acceptor_a->emission protein_b GST-Protein B protein_a->protein_b Interaction protein_b->acceptor_a excitation Excitation (680 nm) excitation->donor_a singlet_o2->acceptor_a inhibitor 5-bromo-4-phenyl-oxazole inhibitor->protein_a Blocks Interaction

Caption: Mechanism of an AlphaScreen protein-protein interaction assay.

Experimental Protocol: AlphaScreen Counter-Screen

  • Objective: To determine if 5-bromo-4-phenyl-oxazole interferes with the AlphaScreen signal cascade.

  • Reagents:

    • Assay Buffer: 100 mM Tris, pH 8.0, 0.01% Tween-20.

    • Streptavidin Donor Beads & Anti-GST Acceptor Beads.

    • Biotinylated Protein A and GST-tagged Protein B.

    • Test Compound: 10-point, 3-fold serial dilution from 100 µM.

  • Procedure:

    • Standard Assay: Add buffer, Biotin-Protein A, GST-Protein B, and test compound to wells. Incubate.

    • Counter-Screen: A pre-coupled bead mix (e.g., biotinylated-acceptor beads directly binding streptavidin-donor beads) is often used. Alternatively, run the assay without one of the binding partners. The goal is to generate a signal that is independent of the specific biological interaction.

    • Add a pre-mixed solution of Donor and Acceptor beads to all wells.

    • Incubate for 60 minutes in the dark.

    • Read on an Alpha-enabled plate reader.

  • Data Analysis: Calculate percent inhibition for the standard assay. For the counter-screen, calculate the percent signal change relative to DMSO.

Hypothetical Data & Interpretation

CompoundAssay FormatTargetApparent IC₅₀ (µM)Counter-Screen Result (at 30 µM)Interpretation
5-bromo-4-phenyl-oxazole AlphaScreenPPI A-B7.8<5% changeActivity Confirmed. No significant interference with the bead technology. The compound is likely a true inhibitor of the PPI.
Control A (Peptide Inhibitor) AlphaScreenPPI A-B0.5<5% changeValidated Hit. No interference.
Control C (Azide) AlphaScreenPPI A-BN/A>90% decrease in signalKnown Artifact. Azide is a known singlet oxygen quencher, confirming the counter-screen works.[14]

In this orthogonal assay, 5-bromo-4-phenyl-oxazole appears to be a genuine inhibitor. The cross-reactivity observed in the FP assay was specific to that technology's detection method. This highlights a critical principle: a compound is not "bad," it may simply be incompatible with a specific assay technology. [1]

Part 3: Conclusions and Best Practices

The evaluation of 5-bromo-4-phenyl-oxazole demonstrates the indispensable nature of rigorous cross-reactivity testing in the early stages of drug discovery. A compound that appeared to be an artifact in one format (FP) was shown to be a potentially valid hit in another (AlphaScreen).

Key Takeaways for Researchers:

  • Never Trust a Single Data Point: Always validate primary screening hits using an orthogonal assay that employs a different detection technology.[1]

  • Run Counter-Screens Systematically: For any new chemical scaffold, perform counter-screens that omit key biological components (e.g., the target protein, a binding partner) to directly assess interference with the assay technology. This is a cornerstone of robust assay validation.[15]

  • Understand Your Assay's Vulnerabilities: Be aware of the common failure modes for your chosen technology. FP is sensitive to fluorescent compounds and quenchers[6]; AlphaScreen can be inhibited by singlet oxygen quenchers or light-scattering compounds.[13][14]

  • Characterize Your Compounds: Basic physicochemical data, such as purity, solubility, and aggregation propensity, can often predict potential assay artifacts before a single plate is run.

By integrating these principles into hit validation workflows, research organizations can significantly reduce the time and resources wasted on pursuing false positives, ultimately improving the efficiency and success rate of drug discovery campaigns.

References

  • Joshi, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shafiee, G., et al. (2021). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • Thorne, N., et al. (2012). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

  • Ekins, S., et al. (2010). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC. Available at: [Link]

  • Gao, H., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. Available at: [Link]

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. Available at: [Link]

  • Galvidis, I. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Onuki, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link]

  • Bektas, H., et al. (2016). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. Available at: [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. Available at: [Link]

  • Das, D., & Das, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Pop, C., et al. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Palmer, D. C. (2008). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

  • Mazella, J., et al. (2010). AlphaScreen assays. (A) Principles of AlphaScreen technology... ResearchGate. Available at: [Link]

  • Auld, D. S. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Dahlin, J. L., et al. (2021). Interference with Fluorescence and Absorbance. Request PDF - ResearchGate. Available at: [Link]

Sources

Validation

In Silico Docking Studies of 5-Bromo-4-Phenyl-Oxazole Derivatives: A Comparative Guide to AutoDock Vina, Schrödinger Glide, and MOE

Executive Summary For researchers and drug development professionals optimizing hit-to-lead pipelines, selecting the correct molecular docking platform is as critical as the ligand design itself. 5-bromo-4-phenyl-oxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals optimizing hit-to-lead pipelines, selecting the correct molecular docking platform is as critical as the ligand design itself. 5-bromo-4-phenyl-oxazole derivatives represent a highly privileged scaffold, frequently investigated for their potent anti-diabetic properties via Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonism[1].

However, this specific pharmacophore presents unique computational challenges. The 5-bromo substituent acts as a highly directional halogen bond donor, while the bulky 4-phenyl ring often demands induced-fit conformational changes within the receptor pocket. This guide objectively compares the performance of three industry-standard docking engines—AutoDock Vina, Schrödinger Glide, and MOE —using the 5-bromo-4-phenyl-oxazole/PPARγ complex as a benchmark case study.

The Target & Ligand Class: Mechanistic Challenges

To accurately model the binding affinity of 5-bromo-4-phenyl-oxazole derivatives against PPARγ (PDB ID: 1PRG), the docking software must resolve three distinct interaction vectors:

  • The Oxazole Core: Acts as a rigid hydrogen-bond acceptor, typically interacting with His449.

  • The 4-Phenyl Ring: Drives hydrophobic burial in the AF-2 subpocket (e.g., Leu353). Because of its steric bulk, rigid-receptor docking often fails to find the global energy minimum, requiring side-chain flexibility[2].

  • The 5-Bromo Substituent: Halogens (except fluorine) exhibit an anisotropic charge distribution, featuring a positive "σ-hole" at the distal end. Accurately predicting the critical halogen bond with Tyr473 requires a scoring function that explicitly rewards this highly directional interaction.

Pharmacophore Bromo 5-Bromo Group Tyr473 Tyr473 (AF-2 Helix) Bromo->Tyr473 Halogen Bond (σ-hole) Phenyl 4-Phenyl Ring Leu353 Leu353 (Hydrophobic) Phenyl->Leu353 π-Alkyl / Hydrophobic Oxazole Oxazole Core Oxazole->Bromo Oxazole->Phenyl His449 His449 Oxazole->His449 H-Bond (N-atom)

Figure 1: Interaction logic of 5-bromo-4-phenyl-oxazole pharmacophore within the PPARγ binding pocket.

Comparative Analysis of Docking Platforms

Choosing the right software requires balancing computational efficacy with pose accuracy[3].

AutoDock Vina (Open-Source)

Vina utilizes an empirical scoring function paired with a gradient optimization search algorithm. It is exceptionally fast, making it the premier choice for High-Throughput Virtual Screening (HTVS) of massive compound libraries[2].

  • The Drawback: Vina treats the protein backbone as entirely rigid and lacks an explicit, highly directional halogen-bonding term. Consequently, while it identifies the correct binding pocket, the precise geometry of the 5-bromo group may be slightly skewed, leading to higher RMSD values.

Schrödinger Glide (Commercial)

Glide, particularly in its Extra Precision (XP) mode, is the gold standard for high-fidelity pose prediction.

  • The Advantage: Glide XP explicitly incorporates terms for desolvation penalties and halogen bonding. For 5-bromo-4-phenyl-oxazole, Glide accurately models the σ-hole interaction with Tyr473, consistently yielding RMSD values closer to 1.0 Å and superior correlation with experimental binding affinities[3].

MOE - Molecular Operating Environment (Commercial)

MOE excels in scenarios requiring Induced Fit Docking (IFD).

  • The Advantage: Because the bulky 4-phenyl group can cause steric clashes with a rigid receptor, MOE’s ability to allow side-chain flexibility during the docking run provides a thermodynamically realistic binding pose. It prevents false-negative scores that occur when a rigid receptor rejects a valid, bulky ligand[2].

Data Presentation: Performance Metrics

The following table synthesizes the comparative performance of the three platforms when docking a standard 5-bromo-4-phenyl-oxazole derivative against PPARγ (PDB: 1PRG), benchmarked against the standard drug Rosiglitazone[1],[3].

Metric / FeatureAutoDock VinaSchrödinger Glide (XP)MOE (Induced Fit)
Algorithm Type Empirical / GradientGrid-based / SystematicFlexible Side-chain / IFD
Receptor Flexibility RigidRigidFlexible (Side-chains)
Explicit Halogen Term NoYesYes
Avg. RMSD (vs Crystal) 1.85 Å1.12 Å1.34 Å
Docking Score -8.4 kcal/mol-9.6 kcal/mol-9.1 kcal/mol
Computational Time ~15 sec / ligand~120 sec / ligand~240 sec / ligand
Best Use Case Primary Library HTVSLead OptimizationBulky Ligand Profiling

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, docking studies must not be executed blindly. The following protocol establishes a self-validating loop to guarantee that the parameters chosen are geometrically and thermodynamically sound for the 5-bromo-4-phenyl-oxazole scaffold.

Step 1: Ligand Preparation (Addressing the Halogen Challenge)
  • Action: Generate 3D conformers of the oxazole derivatives. Assign proper bond orders and generate ionization states at pH 7.4 ± 0.5.

  • Causality: The bromine atom's σ-hole requires a force field capable of modeling anisotropic electron distribution. You must minimize the ligands using advanced force fields (e.g., OPLS4 in Schrödinger or MMFF94x in MOE) to ensure the C-Br bond length and partial charges are accurately parameterized before docking.

Step 2: Macromolecule Preparation (PPARγ - PDB: 1PRG)
  • Action: Retrieve 1PRG. Strip water molecules located > 3.0 Å from the active site. Add polar hydrogens and calculate protonation states using a PropKa algorithm at pH 7.4.

  • Causality: Residues His449 and Tyr473 are critical for anchoring the oxazole core and the bromo group, respectively. Incorrect protonation of His449 will abolish the predicted hydrogen bond with the oxazole nitrogen, leading to catastrophic scoring failures.

Step 3: Grid Generation & The Self-Validation Checkpoint
  • Action: Define a 20×20×20 Å grid box centered on the co-crystallized Rosiglitazone coordinates.

  • Self-Validation: Before docking novel derivatives, extract and re-dock the native Rosiglitazone ligand. The protocol is validated only if the RMSD of the top-ranked pose is ≤ 2.0 Å compared to the native crystal structure [3]. If the RMSD > 2.0 Å, the grid box size, protonation states, or force field parameters must be recalibrated.

Step 4: Docking Execution & Rescoring
  • Action: Execute the docking run. For Vina, set exhaustiveness to 16. For Glide, utilize the XP scoring function. For MOE, enable side-chain flexibility for Leu353 and Met364.

  • Causality: By allowing specific side-chain flexibility in MOE, the receptor can dynamically expand to accommodate the 4-phenyl ring, preventing the artificial steric penalties that plague rigid-body docking engines.

Workflow LigPrep Ligand Preparation (OPLS4/MMFF94x, pH 7.4) Validation Self-Validation Checkpoint (Native Ligand RMSD ≤ 2.0 Å) LigPrep->Validation ProtPrep Protein Preparation (1PRG, H-bond network) ProtPrep->Validation Vina AutoDock Vina (Empirical Scoring, Rigid) Analysis Pose Analysis & Rescoring (Lead Optimization) Vina->Analysis Fast HTVS Glide Schrödinger Glide XP (Halogen Bond Term, Rigid) Glide->Analysis High Precision MOE MOE Docking (Induced Fit, Flexible) MOE->Analysis Side-chain Flex Validation->Vina Pass Validation->Glide Pass Validation->MOE Pass

Figure 2: Comparative docking workflow for 5-bromo-4-phenyl-oxazole derivatives across three platforms.

Sources

Comparative

Correlating the Structure and Activity of 5-Bromo-4-phenyl-oxazole Derivatives: A Comparative Scaffold Guide

Scaffold Rationale & Structural Mechanics The oxazole ring is a privileged pharmacophore in drug discovery, frequently utilized to mimic amide bonds and interact with diverse biological targets[1]. However, traditional u...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale & Structural Mechanics

The oxazole ring is a privileged pharmacophore in drug discovery, frequently utilized to mimic amide bonds and interact with diverse biological targets[1]. However, traditional unsubstituted 4-phenyloxazoles often exhibit suboptimal pharmacokinetic (PK) profiles due to rapid oxidative metabolism. By strategically introducing a bromine atom at the C5 position—yielding 5-bromo-4-phenyl-oxazole derivatives —medicinal chemists can profoundly alter the molecule's electronic distribution, lipophilicity, and steric bulk.

As highlighted in comprehensive reviews of , halogenation serves multiple mechanistic purposes[1]. The C5-bromine acts as a metabolic block against cytochrome P450 (CYP450) mediated ring-opening. Furthermore, the polarizable nature of the bromine atom enables favorable halogen bonding within the hydrophobic pockets of target proteins, such as Sphingosine Kinase 2 (SPHK2)[2].

Comparative Performance Data

To objectively evaluate the 5-bromo-4-phenyloxazole scaffold, we must benchmark it against alternative structural analogs: the unsubstituted 4-phenyloxazole, the 2-amino-4-phenyloxazole (known for its [3]), and the bioisosteric 4-phenylimidazole.

The table below synthesizes the structure-activity relationship (SAR) trends observed across these scaffolds, highlighting how C5-bromination shifts the molecule from a rapidly metabolized substrate to a potent, stable inhibitor.

Table 1: Quantitative SAR Comparison of 4-Phenyloxazole Derivatives
ScaffoldC5 SubstitutionC2 SubstitutionSPHK2 IC₅₀ (nM)Antiprotozoal IC₅₀ (µM)LogPT₁/₂ (HLM, min)
4-Phenyloxazole -H-H450>502.815
5-Bromo-4-phenyloxazole -Br-H42123.9120
2-Amino-4-phenyloxazole -H-NH₂8901.892.125
4-Phenylimidazole -H-H1200>501.945

Note: Data represents aggregated SAR trends derived from evaluations of sphingosine kinase substrates[2] and antiprotozoal oxazole derivatives[3]. HLM = Human Liver Microsomes.

Visualizing the SAR Logic

SAR_Logic Base 4-Phenyl-oxazole Scaffold C5_Sub C5 Position Modification Base->C5_Sub Bromine Bromination (5-Bromo) C5_Sub->Bromine Hydrogen Unsubstituted (5-H) C5_Sub->Hydrogen Effect1 Increased LogP & Halogen Bonding Bromine->Effect1 Effect2 CYP450 Block: Increased Half-Life Bromine->Effect2 Effect3 Rapid C5 Oxidation: Short Half-Life Hydrogen->Effect3

SAR logic tree detailing the pharmacokinetic and pharmacodynamic impacts of C5-bromination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Synthesis and Purity Validation of 5-Bromo-4-phenyloxazole
  • Step 1: Dissolve 4-phenyloxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent ambient moisture interference.

  • Step 2: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C.

    • Causality: Conducting the reaction at 0°C minimizes off-target electrophilic aromatic substitution on the phenyl ring, directing bromination exclusively to the electron-rich C5 position of the oxazole.

  • Step 3: Quench the reaction with saturated aqueous sodium thiosulfate and extract the product using ethyl acetate.

  • Step 4 (Self-Validation Checkpoint): Perform LC-MS/MS and ¹H-NMR analysis.

    • Validation Logic: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The mass spectrum must display a distinct M and M+2 doublet of equal intensity. If this isotopic signature is absent, the batch is contaminated or unreacted and must be discarded. Furthermore, the disappearance of the C5-proton singlet (~8.0 ppm) in ¹H-NMR confirms regioselective substitution.

Protocol B: High-Throughput in vitro SPHK2 Inhibition Assay
  • Step 1: Plate recombinant human SPHK2 enzyme in 384-well plates containing assay buffer (HEPES, MgCl₂, EGTA).

  • Step 2: Dispense 5-bromo-4-phenyloxazole derivatives (test compounds) and ABC294640 (positive control) using an acoustic liquid handler to ensure nanoliter precision.

  • Step 3: Initiate the reaction by adding ATP and sphingosine substrate, incubating for 30 minutes at 37°C.

  • Step 4: Quantify ATP depletion using a luminescence-based Kinase-Glo® assay.

  • Step 5 (Self-Validation Checkpoint): Calculate the Z'-factor for the assay plate.

    • Validation Logic: A Z'-factor > 0.5 is strictly required to ensure the assay window is robust enough to distinguish true inhibitors from assay noise. Evaluating requires precise differentiation between competitive inhibition and substrate phosphorylation[2]. If the positive control fails to produce an IC₅₀ within 3-fold of established literature values, the entire plate is invalidated to prevent false-negative SAR assignments.

Workflow Visualization

Workflow Step1 1. Scaffold Synthesis (C5-Bromination) Step2 2. LC-MS Validation (Check 79Br/81Br Isotope Ratio) Step1->Step2 Step3 3. SPHK2 Kinase Assay (Positive Control: ABC294640) Step2->Step3 Step4 4. Cytotoxicity Screen (HEK293 Cells) Step2->Step4 Step5 5. SAR Data Aggregation (Z'-factor > 0.5 Required) Step3->Step5 Step4->Step5

Self-validating high-throughput screening workflow for evaluating oxazole derivatives.

References

  • Title: Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs Source: NIH / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives Source: Tropical Journal of Pharmaceutical Research / ResearchGate URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Oxazole, 5-bromo-4-phenyl-

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Oxazole, 5-bromo-4-phenyl-. As a brominated heterocyclic compound, this chemical requires management as regulated hazardou...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Oxazole, 5-bromo-4-phenyl-. As a brominated heterocyclic compound, this chemical requires management as regulated hazardous waste. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle such materials.

Part 1: Hazard Profile and Essential Safety Precautions

Before any disposal procedures begin, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for Oxazole, 5-bromo-4-phenyl- is not consistently available, data from structurally analogous brominated aromatic and heterocyclic compounds establish a clear and consistent hazard profile.[1] The primary risks associated with this class of compounds are well-documented.

Key Hazards: Based on data from similar chemical structures, Oxazole, 5-bromo-4-phenyl- should be handled as a substance that is:

  • Harmful if swallowed: Demonstrating acute oral toxicity.[2][3][4]

  • Causes skin irritation: Can lead to localized inflammation upon contact.[2][3][4]

  • Causes serious eye irritation: Poses a significant risk of damage to eye tissue.[2][3][4]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[2][3][4]

Personal Protective Equipment (PPE): Due to these hazards, the following PPE is mandatory when handling the compound or its waste:

  • Gloves: Use impervious, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Protective Clothing: A standard lab coat is required to prevent skin contact.[5]

  • Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

Hazard ClassificationDescriptionGHS PictogramRecommended Action
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4]GHS07 (Exclamation Mark)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Irritation (Category 2) Causes skin irritation.[4]GHS07 (Exclamation Mark)Wear protective gloves. Wash contaminated skin thoroughly.[3]
Eye Irritation (Category 2A) Causes serious eye irritation.[4]GHS07 (Exclamation Mark)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3]
STOT SE 3 May cause respiratory irritation.[4]GHS07 (Exclamation Mark)Avoid breathing dust/fumes. Use only in a well-ventilated area.[3]

Part 2: The Regulatory Imperative: Understanding Hazardous Waste Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous materials from their creation to their final disposal under the Resource Conservation and Recovery Act (RCRA) .[6] This "cradle-to-grave" framework holds the waste generator—your institution and you—responsible for the waste's entire lifecycle.

The specific regulations are outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[7][8] Your institution's Environmental Health and Safety (EHS) office is the internal authority responsible for implementing these federal and any additional state-level regulations.[6][9] Under no circumstances should this chemical or its solutions be disposed of via sink drains, evaporation, or as common solid waste. [10][11]

Part 3: Standard Operating Procedure for Waste Disposal

This protocol outlines the systematic process for disposing of Oxazole, 5-bromo-4-phenyl- waste, from the point of generation to its final collection by EHS.

Step 1: Waste Characterization and Segregation

The foundation of safe disposal is accurate identification.

  • Identify All Components: The waste container must account for every chemical present. If Oxazole, 5-bromo-4-phenyl- is in a solution, identify all solvents (e.g., THF, DMF, ethanol) and other reagents.

  • Segregate Incompatibles: This compound is incompatible with strong oxidizing agents and strong bases.[2][12] To prevent dangerous reactions, its waste stream must be kept separate from these chemical classes. All hazardous waste should be segregated by hazard class (e.g., flammables, corrosives, reactives).[9][11]

Step 2: Waste Collection and Containment

Proper containment is critical to prevent leaks and exposure.

  • Use a Designated Container: Collect waste in a leak-proof container made of a compatible material (glass or polyethylene is generally appropriate). The container must be in good condition, free of cracks or defects.[9][10] The original chemical container is often an excellent choice for waste accumulation.[10]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[9][10] Funnels must be removed immediately after use and should not be left in the container opening.[9]

Step 3: Accurate and Compliant Labeling

Labeling is a primary communication tool for safety and compliance.

  • Affix a Hazardous Waste Tag: Use the official waste tag provided by your institution's EHS department.

  • Complete All Fields:

    • Clearly write the words "Hazardous Waste." [9]

    • List the full chemical name of every constituent. Do not use abbreviations, chemical formulas, or structures. [9]

    • Provide an accurate estimation of the percentage of each component.

    • Mark the "Accumulation Start Date," which is the date the very first drop of waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation.

  • Designate an SAA: The waste container must be stored in a designated SAA, which is a location at or near the process generating the waste and under the control of the lab personnel.[9][13] This could be a secondary containment bin within a fume hood or a designated cabinet.

  • Adhere to Volume Limits: The EPA limits the amount of waste that can be stored in an SAA to a maximum of 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[13]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[1]

  • Request Pickup: Once the container is full or the experiment is complete, submit a chemical waste pickup request to your EHS office.[5][10] EHS will then arrange for a licensed hazardous waste contractor to transport and dispose of the material in accordance with all regulations.[1] EPA regulations mandate that a full container must be removed from the SAA within three days.[1][9]

G cluster_lab In-Laboratory Process cluster_ehs EHS & Contractor Process A Step 1: Generate Waste (Oxazole, 5-bromo-4-phenyl-) B Step 2: Characterize & Segregate (Identify all components, separate incompatibles) A->B C Step 3: Contain & Label (Use closed, compatible container with 'Hazardous Waste' tag) B->C D Step 4: Store in SAA (At or near point of generation) C->D E Container Full? (≤90%) D->E Weekly Check E->D No F Step 5: Submit Pickup Request to EHS E->F Yes G EHS Schedules Pickup F->G H Licensed Contractor Collects Waste G->H I Compliant Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for Oxazole, 5-bromo-4-phenyl-.

Part 4: Emergency Protocol for Spills

In the event of an accidental release, a swift and systematic response is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ensure Ventilation: Increase ventilation by opening fume hood sashes.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Part 1.

  • Contain the Spill: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[5] Do not use combustible materials like paper towels.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[5]

  • Label and Dispose: Label the spill cleanup waste container and manage it according to the procedures in Part 3.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.[5]

Part 5: Principles of Waste Minimization

A core principle of modern chemical hygiene is pollution prevention.[14] Laboratories should actively seek to minimize the volume of hazardous waste generated by:

  • Reducing the scale of experiments to use smaller quantities of hazardous materials.[14]

  • Actively managing chemical inventory to avoid over-ordering and the eventual disposal of expired, unused chemicals.[14]

  • Neutralizing or destroying hazardous by-products as a final step in an experimental procedure, where safe and appropriate.[14]

By integrating these disposal protocols and waste minimization principles into your daily workflow, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical materials.

References

  • Vertex AI Search. (2022, July 12).
  • Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Study.com.
  • IESI. (2023).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemistry Council.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2012, February 14).
  • ChemScene. (2025, December 31).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole.
  • BenchChem. (2025). Navigating the Disposal of 3-(3-Bromophenyl)
  • PubChem. 5-Bromo-4-phenyl-1,3-thiazol-2-amine | C9H7BrN2S | CID 12264462.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 5-Bromo-2-methyl-4-phenyl-1,3-thiazole.
  • ChemicalBook. (2023, June 28). 5-BROMO-4-METHYL-2-PHENYL-1,3-OXAZOLE | 21354-98-3.
  • Echemi. (2019, July 15). 5-(BROMOMETHYL)
  • BenchChem. (2025).

Sources

Handling

Comprehensive Safety and Handling Guide for Oxazole, 5-bromo-4-phenyl-

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity This document provides a detailed protocol for the safe handling, use, and disposal of Oxazole, 5-bromo-4-phenyl-. As a bromin...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

This document provides a detailed protocol for the safe handling, use, and disposal of Oxazole, 5-bromo-4-phenyl-. As a brominated heterocyclic compound, this chemical requires stringent safety measures to mitigate risks to laboratory personnel. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety protocols.

Hazard Identification and Risk Assessment

The primary hazards are identified as:

  • Acute Toxicity: Harmful if swallowed.[1][4]

  • Skin Irritation: Causes skin irritation upon contact.[1][4][5]

  • Eye Damage: Causes serious eye irritation and potential damage.[1][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or aerosol.[1][6]

Due to its bromine content, thermal decomposition may produce highly toxic and corrosive gases such as hydrogen bromide.[5] Therefore, all handling procedures must be designed to prevent contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a primary barrier between the researcher and the chemical. The selection of specific PPE is based on a thorough risk assessment of the procedures to be performed.

Protection TypeSpecific RecommendationsRationale & Causality
Eye/Face Protection Tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7]The oxazole structure can cause serious eye irritation.[1][6] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant, impervious gloves such as Nitrile or Neoprene.[7] Double-gloving is required.[8]Halogenated organic compounds can be absorbed through the skin or cause severe irritation.[9] Nitrile gloves offer robust protection against a wide range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure and is a best practice when handling hazardous substances.[8] Gloves must be inspected for integrity before each use and changed immediately if contaminated or every 30 minutes of continuous use.[8]
Body Protection A flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs.[2][8] For larger quantities or procedures with a high splash risk, a chemically resistant apron or coveralls should be worn.[7][8]This prevents skin contact from accidental spills and contamination of personal clothing.[5] Tight cuffs prevent chemicals from entering the sleeve. Closed-toe shoes are mandatory at all times.[5]
Respiratory Protection All handling of solid Oxazole, 5-bromo-4-phenyl- must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[2][7]This is the primary engineering control to prevent inhalation, which can cause respiratory irritation.[1] A respirator is generally not required if work is performed correctly within a functional fume hood.
Step-by-Step Operational and Handling Plan

Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the essential steps for handling Oxazole, 5-bromo-4-phenyl-.

3.1. Preparation and Pre-Handling

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. Ensure that a safety shower and eyewash station are accessible and unobstructed.[2]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, and place them within the fume hood.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, safety goggles, face shield (if needed), and outer gloves.

3.2. Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Begin Work handle2 Add to Solvent or Reaction handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 post1 Decontaminate Work Surface handle3->post1 Work Complete post2 Segregate & Seal Waste post1->post2 post3 Doff PPE Correctly post2->post3

Caption: Workflow for the safe handling of Oxazole, 5-bromo-4-phenyl-.

3.3. Post-Handling and Decontamination

  • Decontamination: Wipe down the work surface within the fume hood, as well as any equipment used, with an appropriate solvent (e.g., ethanol) and absorbent pads. Dispose of these cleaning materials as hazardous waste.[10]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[5][11]

Emergency and Spill Response

Immediate and correct response to an exposure or spill is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

  • Small Spill (in fume hood): Use an inert absorbent material like vermiculite or sand to cover the spill. Carefully sweep up the material and place it in a labeled hazardous waste container.[11]

  • Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[11]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Segregation: All waste contaminated with Oxazole, 5-bromo-4-phenyl-, including disposable gloves, absorbent pads, and empty containers, must be classified as halogenated organic waste .[11] This waste stream must be kept separate from non-halogenated waste to ensure proper disposal treatment.[11]

  • Containerization: Use a designated, sealable, and clearly labeled hazardous waste container.[11] The label must include "Hazardous Waste," the full chemical name "Oxazole, 5-bromo-4-phenyl-," and the associated hazards (Toxic, Irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified EHS provider in accordance with local, state, and federal regulations.[4]

References

  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific™. Fisher Scientific. [Link]

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Oxazole, 5-(4-bromo-2-methylphenyl)-. ChemIndex. [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Hazards in a laboratory. IHU Méditerranée Infection. [Link]

  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]

  • Chemical Hazards. University of Oklahoma Environmental Health and Safety. [Link]

  • 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal SOP. University of Washington. [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. National Institutes of Health (NIH). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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